Product packaging for Antitubercular agent-26(Cat. No.:)

Antitubercular agent-26

Cat. No.: B12412330
M. Wt: 469.6 g/mol
InChI Key: AIMDOKRPWXBXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antitubercular agent-26 is a useful research compound. Its molecular formula is C22H23N5O3S2 and its molecular weight is 469.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N5O3S2 B12412330 Antitubercular agent-26

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23N5O3S2

Molecular Weight

469.6 g/mol

IUPAC Name

2-[4-(dimethylcarbamoyl)piperidin-1-yl]-N-(2-methyl-1,3-benzoxazol-5-yl)thieno[2,3-d][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C22H23N5O3S2/c1-12-23-15-10-14(4-5-16(15)30-12)24-19(28)17-11-18-20(31-17)25-22(32-18)27-8-6-13(7-9-27)21(29)26(2)3/h4-5,10-11,13H,6-9H2,1-3H3,(H,24,28)

InChI Key

AIMDOKRPWXBXFC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)C3=CC4=C(S3)N=C(S4)N5CCC(CC5)C(=O)N(C)C

Origin of Product

United States

Foundational & Exploratory

Unraveling the Structure-Activity Relationship of Novel Nitroimidazole-Based Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of new antitubercular agents with novel mechanisms of action. This technical guide delves into the structure-activity relationship (SAR) studies of a promising class of nitroimidazole-based compounds, exemplified by the clinical candidate PA-824, here referred to as Antitubercular agent-26 for the purpose of this guide. These compounds exhibit potent activity against both replicating and non-replicating Mtb, making them a critical area of research in the fight against tuberculosis.

Quantitative Structure-Activity Relationship Data

The antitubercular activity of nitroimidazole analogs is typically evaluated by their minimum inhibitory concentration (MIC) against the Mtb H37Rv strain under both aerobic and anaerobic conditions. The following table summarizes the key SAR findings based on modifications at various positions of the nitroimidazole scaffold.

Compound IDR1 (Position 2)R2 (Position 4/5)R3 (Side Chain)Aerobic MIC (µM)Anaerobic MIC (µM)
Agent-26 (PA-824) H4-NO₂-O-CH₂-C₆H₄-O-CF₃0.015 - 0.250.06 - 1.0
Analog 1CH₃4-NO₂-O-CH₂-C₆H₄-O-CF₃> 100> 100
Analog 2H5-NO₂-O-CH₂-C₆H₄-O-CF₃> 1000.5
Analog 3H4-NO₂-S-CH₂-C₆H₄-O-CF₃1.52.0
Analog 4H4-NO₂-O-CH₂-C₆H₄-Cl0.10.4
Analog 5H4-NO₂-O-CH₂-C₅H₄N0.30.8

Key SAR Insights:

  • The presence of a nitro group at the 4-position of the imidazole ring is crucial for both aerobic and anaerobic activity. Shifting the nitro group to the 5-position results in a loss of aerobic activity.[1]

  • Substitution at the 2-position of the imidazole ring is generally not well-tolerated, as seen with the significant loss of activity in Analog 1.

  • The bicyclic imidazo-oxazine core is a key determinant of aerobic activity.[1]

  • The ether linkage in the side chain is important for potent activity. Replacing it with a thioether (Analog 3) leads to a decrease in potency.

  • Modifications to the terminal phenyl ring of the side chain can modulate activity, with various electron-withdrawing and electron-donating groups being tolerated to some extent.

Experimental Protocols

The synthesis of the core bicyclic imidazo-oxazine scaffold typically involves a multi-step process. A common route starts with the appropriate nitroimidazole precursor, which is then elaborated to introduce the side chain.

  • N-alkylation: The starting nitroimidazole is alkylated with a suitable epoxide-containing fragment under basic conditions.

  • Cyclization: The resulting alcohol undergoes intramolecular cyclization, often facilitated by a reagent like methanesulfonyl chloride, to form the imidazo-oxazine ring system.

  • Side Chain Introduction: The side chain is typically introduced via nucleophilic substitution, where the hydroxyl group of the bicyclic core is activated and reacted with the desired phenoxide or other nucleophile.

The minimum inhibitory concentration (MIC) against replicating M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: A mid-log phase culture of Mtb H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Compound Dilution: Test compounds are serially diluted in a 96-well microplate.

  • Inoculation and Incubation: The prepared inoculum is added to each well containing the test compound. The plates are incubated at 37°C for 7 days.

  • Reading: Alamar Blue solution is added to each well, and the plates are incubated for another 24 hours. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

The activity against non-replicating Mtb is assessed under anaerobic conditions.

  • Anaerobic Culture Setup: Mtb H37Rv is grown in a sealed tube with a limited headspace to induce an anaerobic state, typically for 10-14 days.

  • Compound Addition: The test compounds are added to the anaerobic cultures.

  • Incubation: The cultures are incubated for a further 7-10 days under anaerobic conditions.

  • Viability Assessment: The viability of the bacteria is determined by plating serial dilutions on Middlebrook 7H11 agar and counting the colony-forming units (CFUs) after 3-4 weeks of incubation. The MIC is the lowest concentration that results in a significant reduction in CFU compared to the untreated control.

Mechanism of Action and Signaling Pathways

This compound (PA-824) is a pro-drug that requires reductive activation of its nitroimidazole core to exert its bactericidal effects.[1] This activation is mediated by a deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.

Upon reduction, the nitroimidazole is converted into reactive nitrogen species, including nitric oxide (NO). These reactive species have a dual mode of action:

  • Inhibition of Mycolic Acid Synthesis: The primary mechanism involves the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. This leads to the disruption of cell wall integrity and ultimately cell death.

  • Respiratory Poisoning: The generation of nitric oxide also leads to respiratory poisoning through the inhibition of cellular respiration.

The activation of Agent-26 is a key pathway that is specific to mycobacteria, contributing to its selective toxicity.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Nitroimidazole step1 N-alkylation with Epoxide start->step1 step2 Intramolecular Cyclization step1->step2 step3 Side Chain Introduction step2->step3 product Nitroimidazole Analog step3->product aerobic_test Aerobic MIC Assay (MABA) product->aerobic_test anaerobic_test Anaerobic MIC Assay (CFU counting) product->anaerobic_test sar_analysis SAR Analysis aerobic_test->sar_analysis anaerobic_test->sar_analysis optimization Lead Optimization sar_analysis->optimization

Caption: Experimental Workflow for SAR Studies of this compound.

mechanism_of_action cluster_activation Reductive Activation cluster_effects Bactericidal Effects agent26 This compound (Pro-drug) ddn Deazaflavin-dependent Nitroreductase (Ddn) agent26->ddn reactive_species Reactive Nitrogen Species (e.g., NO) ddn->reactive_species f420 Cofactor F420 f420->ddn mycolic_acid Inhibition of Mycolic Acid Synthesis reactive_species->mycolic_acid respiration Respiratory Poisoning reactive_species->respiration cell_death Cell Death mycolic_acid->cell_death respiration->cell_death

Caption: Mechanism of Action of this compound.

sar_logic cluster_modifications Structural Modifications and Outcomes sar Key Structural Features for Antitubercular Activity 4-Nitroimidazole Core Bicyclic Imidazo-oxazine Ether-linked Side Chain mod1 Modification: 5-Nitroimidazole Outcome: Loss of aerobic activity sar:f0->mod1 mod2 Modification: Substitution at C2 Outcome: Decreased activity sar:f0->mod2 mod3 Modification: Thioether Linkage Outcome: Reduced potency sar:f2->mod3 mod4 Modification: Varied Phenyl Substituents Outcome: Modulated activity sar:f2->mod4

Caption: Logical Relationships in the SAR of Nitroimidazole Antitubercular Agents.

References

In Silico Screening for Novel Analogs of Antitubercular Agent-26: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the discovery of novel therapeutic agents with new mechanisms of action. Traditional drug discovery pipelines are long and costly. In contrast, computer-aided drug design (CADD), or in silico screening, offers a rapid and cost-effective approach to identify and optimize lead compounds.[1][2]

This technical guide details a comprehensive in silico workflow for the discovery of novel analogs of Antitubercular agent-26 . Publicly available data identifies "this compound" as a compound with potent activity against Mtb H37Rv, both extracellularly and intracellularly.[3] For the purpose of this guide, we will use GSK2556286, a clinical candidate with a similar intracellular-activity profile, as a representative parent molecule. GSK2556286 has a novel mechanism of action, targeting the cholesterol catabolism pathway of Mtb.[4][5][6][7] This pathway is essential for the bacterium's survival and persistence within the host macrophage, making it an excellent target for new drugs.[8][9][10][11]

Our screening campaign will focus on a key enzyme in this pathway: HsaA monooxygenase , a flavin-dependent enzyme that is critical for the degradation of the cholesterol A/B rings.[12][13][14] By designing analogs of a known active scaffold and screening them virtually against a validated target, we can efficiently identify novel candidates with high potential for further development.

Core Methodologies and Experimental Protocols

The in silico screening process is a multi-step workflow designed to filter a large virtual library of compounds down to a small number of promising hits.

Target Protein Preparation

Objective: To prepare the three-dimensional structure of HsaA monooxygenase for molecular docking.

Protocol:

  • Structure Retrieval: Download the crystal structure of HsaA monooxygenase from the Protein Data Bank (PDB). The entry 3AFF provides the structure of HsaA from M. tuberculosis.[4]

  • Initial Cleaning: Load the PDB file into a molecular modeling software (e.g., Biovia Discovery Studio, PyMOL, UCSF Chimera). Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands.

  • Protein Preparation:

    • Add polar hydrogen atoms to the protein structure.

    • Assign atomic charges using a standard force field (e.g., CHARMm).

    • Repair any missing residues or atoms in the protein chain if necessary, using the software's built-in tools.

  • Active Site Definition: Define the binding pocket (the "grid box" in docking terminology) for the subsequent docking calculations. This is typically defined as a cube centered on the active site, which can be identified from the position of the original co-crystallized ligand in the PDB file or through active site prediction servers.

Ligand Library Generation

Objective: To create a virtual library of novel analogs based on the scaffold of the parent compound, this compound (represented by GSK2556286).

Protocol:

  • Scaffold Definition: Obtain the 2D structure of the parent compound.

  • Analog Design: Using chemical drawing software (e.g., ChemDraw), generate a library of analogs by performing chemical modifications at various positions on the parent scaffold. This can include, for example, substituting different functional groups, altering ring structures, or extending side chains.

  • 2D to 3D Conversion: Convert the 2D structures of the designed analogs into 3D structures using a program like Open Babel or the functionality within molecular modeling suites.

  • Ligand Preparation:

    • Assign appropriate atom types and bond orders.

    • Add hydrogen atoms.

    • Perform energy minimization on each ligand using a force field (e.g., MMFF94) to obtain a stable, low-energy conformation. This step is crucial for realistic docking simulations.

Molecular Docking Simulation

Objective: To predict the binding affinity and orientation of each designed analog within the active site of HsaA.

Protocol:

  • Software Selection: Utilize a validated docking program such as AutoDock Vina.[15]

  • Input File Preparation: Prepare the prepared protein and ligand files in the required format (e.g., PDBQT for AutoDock Vina).

  • Docking Configuration:

    • Define the coordinates and dimensions of the grid box that encompasses the entire active site of HsaA.

    • Set the exhaustiveness parameter, which controls the computational effort of the search. A higher value (e.g., 16 or 32) increases the chances of finding the optimal binding pose but requires more computational time.

  • Execution: Run the docking simulation for each ligand against the prepared HsaA protein structure.

  • Analysis of Results: The primary output is a binding affinity score (in kcal/mol), which estimates the free energy of binding. More negative values indicate stronger predicted binding. Additionally, analyze the predicted binding poses to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

ADMET Property Prediction

Objective: To computationally assess the drug-likeness and pharmacokinetic properties of the designed analogs to filter out compounds likely to fail in later development stages.[8][12]

Protocol:

  • Tool Selection: Use computational tools or web servers (e.g., SwissADME, ADMET Predictor®, pkCSM) to predict ADMET properties.[10]

  • Property Calculation: For each analog, calculate the following key descriptors:

    • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), number of hydrogen bond donors (HBD), and number of hydrogen bond acceptors (HBA).

    • Lipinski's Rule of Five: Assess compliance with this rule, which predicts poor absorption or permeation when there are more than 5 HBD, 10 HBA, MW is greater than 500 Da, and LogP is greater than 5.[4]

    • Pharmacokinetic Properties: Predict aqueous solubility, blood-brain barrier (BBB) permeability, and potential inhibition of Cytochrome P450 enzymes.

    • Toxicity Prediction: Screen for potential toxic liabilities, such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).

  • Filtering: Filter the list of docked compounds based on a predefined ADMET profile to prioritize those with favorable drug-like properties.

Data Presentation and Analysis

Quantitative data from the screening process should be organized for clear comparison. The goal is to select "hit" compounds that exhibit both strong predicted binding to the target and a favorable ADMET profile.

Table 1: Hypothetical In Silico Screening Results for Novel Analogs of this compound

Analog IDModification from Parent ScaffoldDocking Score (kcal/mol)H-BondsMW ( g/mol )LogPLipinski ViolationsBBB Permeability
Parent-26 --9.03425.54.10Yes
ANA-01 Replaced phenyl with pyridyl-9.54426.53.50Yes
ANA-02 Added chloro group to phenoxy ring-9.33459.94.80Yes
ANA-03 Replaced urea with thiourea linker-8.52441.64.30Yes
ANA-04 Added trifluoromethyl to phenyl-9.93493.55.00Yes
ANA-05 Extended linker with methylene-7.83439.54.40Yes

Data is hypothetical and for illustrative purposes.

Table 2: Comparison of Top Candidate Analog with Parent Compound

CompoundTargetDocking Score (kcal/mol)Predicted MIC (µg/mL)Predicted Cytotoxicity (CC50)Key Interactions
Parent-26 HsaA-9.0~3.0> 190 µg/mLH-bond with Tyr55, Pi-stacking with Phe310
ANA-04 HsaA-9.9< 3.0> 200 µg/mLH-bond with Tyr55, Gly56; Halogen bond

Data is hypothetical and extrapolated from similar studies for illustrative purposes.[4]

Visualization of Workflows and Pathways

Diagrams are essential for visualizing complex biological pathways and computational workflows.

cholesterol_catabolism target_node target_node Cholesterol Host Cholesterol Uptake Mce4 Transporter Cholesterol->Uptake SideChainOx Side-Chain Oxidation (CYP125, etc.) Uptake->SideChainOx RingCleavage Steroid Ring Cleavage SideChainOx->RingCleavage HsaA HsaA Monooxygenase RingCleavage->HsaA Ring A/B Degradation Metabolites Acetyl-CoA, Propionyl-CoA HsaA->Metabolites TCA TCA Cycle & Central Metabolism Metabolites->TCA

Caption: Simplified pathway of cholesterol catabolism in Mtb, highlighting the role of HsaA.

virtual_screening_workflow start_end start_end process process decision decision output output start Start prep_target Target Preparation (HsaA - PDB: 3AFF) start->prep_target docking Molecular Docking (AutoDock Vina) prep_target->docking prep_ligands Analog Library Generation prep_ligands->docking filter1 Binding Affinity? (e.g., < -8.5 kcal/mol) docking->filter1 admet ADMET Prediction (SwissADME) filter1->admet Yes finish End filter1->finish No filter2 Good ADMET Profile? admet->filter2 visual Visual Inspection of Binding Pose filter2->visual Yes filter2->finish No hits Promising Hits visual->hits hits->finish

Caption: Workflow for the in silico screening of this compound analogs.

hit_selection_logic input input criteria criteria logic_gate AND FinalHit Selected Hit logic_gate->FinalHit output output DockingScore Docking Score < -9.0 kcal/mol DockingScore->logic_gate Lipinski Lipinski Violations = 0 Lipinski->logic_gate Toxicity Predicted Toxicity = Low Toxicity->logic_gate H_Bonds Key H-Bonds Present H_Bonds->logic_gate

Caption: Logical AND-gate criteria for selecting a final hit compound.

Conclusion and Future Directions

This guide outlines a systematic in silico strategy for identifying novel analogs of this compound with potential activity against M. tuberculosis. By leveraging molecular docking against the HsaA monooxygenase and filtering candidates through ADMET profiling, this workflow enables the rapid and cost-effective prioritization of compounds for further experimental validation.

The hypothetical screening identified "ANA-04" as a promising candidate, exhibiting a superior docking score and maintaining a favorable drug-like profile compared to the parent compound. The next steps would involve:

  • Chemical Synthesis: Synthesizing the highest-priority virtual hits.

  • In Vitro Validation: Evaluating the synthesized compounds for their activity against the Mtb H37Rv strain using assays like the Microplate Alamar Blue Assay (MABA).[4]

  • Intracellular Activity Assay: Testing active compounds for their ability to inhibit Mtb growth within infected macrophages to confirm the desired phenotype.[16]

  • Enzymatic Assays: Performing biochemical assays to confirm direct inhibition of the HsaA enzyme.[12]

The integration of these computational and experimental approaches provides a powerful paradigm for accelerating the discovery of next-generation antitubercular therapeutics.

References

General Physicochemical Properties of Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of a specific "Antitubercular agent-26" is not feasible as the term does not correspond to a uniquely identifiable chemical entity in publicly available scientific literature. Research databases and publications discuss numerous antitubercular agents, often numbered within the context of a specific study, but "this compound" is not a standardized or universally recognized name for a particular compound.

To provide a comprehensive technical guide as requested, the specific chemical name, CAS number, or another unambiguous identifier for the compound of interest is required.

In the absence of a specific agent, this guide will outline the general physicochemical properties, experimental protocols, and relevant biological pathways commonly associated with the broader class of antitubercular agents. This information is crucial for researchers, scientists, and drug development professionals in the field of tuberculosis treatment.

The physicochemical properties of antitubercular drugs are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, which in turn influence their efficacy and safety. These properties vary widely across different chemical classes of antitubercular agents. A summary of key properties for representative drugs is presented in Table 1.

Table 1: Physicochemical Properties of Selected Antitubercular Agents

PropertyIsoniazidRifampicinPyrazinamideEthambutol
Molecular Weight ( g/mol ) 137.14822.94123.11204.31
Melting Point (°C) 171-173183-188189-19175-77.5
Solubility in Water Freely SolubleVery Slightly SolubleSolubleFreely Soluble
logP -0.71.4-0.4-0.5
pKa 1.8, 3.5, 10.81.7, 7.90.56.3, 9.5

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical and biological properties of antitubercular agents.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Workflow:

    MIC Determination Workflow

Evaluation of Intracellular Activity

Many antitubercular agents must penetrate host cells to target Mycobacterium tuberculosis residing within macrophages.

  • Workflow:

    Intracellular Activity Assessment

Signaling Pathways Targeted by Antitubercular Agents

Antitubercular drugs exert their effects by inhibiting specific molecular pathways essential for the survival and growth of Mycobacterium tuberculosis.

Mycolic Acid Synthesis Inhibition

A primary target for several first-line antitubercular drugs, including isoniazid, is the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall.

  • Signaling Pathway:

    Mycolic_Acid_Synthesis_Inhibition cluster_drug Drug Action cluster_pathway Mycobacterial Pathway Isoniazid Isoniazid InhA InhA Isoniazid->InhA inhibits Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis InhA->Mycolic_Acid_Synthesis catalyzes Cell_Wall_Integrity Cell_Wall_Integrity Mycolic_Acid_Synthesis->Cell_Wall_Integrity maintains Bacterial_Lysis Bacterial_Lysis Cell_Wall_Integrity->Bacterial_Lysis prevents

    Inhibition of Mycolic Acid Synthesis by Isoniazid

RNA Polymerase Inhibition

Rifampicin, another cornerstone of tuberculosis therapy, functions by inhibiting DNA-dependent RNA polymerase.

  • Signaling Pathway:

    RNA_Polymerase_Inhibition cluster_drug Drug Action cluster_pathway Mycobacterial Pathway Rifampicin Rifampicin RNA_Polymerase DNA-dependent RNA Polymerase Rifampicin->RNA_Polymerase inhibits Transcription Transcription RNA_Polymerase->Transcription mediates Protein_Synthesis Protein_Synthesis Transcription->Protein_Synthesis leads to Bacterial_Survival Bacterial_Survival Protein_Synthesis->Bacterial_Survival essential for

    Inhibition of RNA Polymerase by Rifampicin

To facilitate a detailed analysis of a specific compound, please provide a more precise identifier for "this compound". Upon receiving this information, a comprehensive and targeted technical guide can be developed.

The Dawn of a New Defense: Uncovering the Potential of 26-Membered Thiopeptide Antibiotics Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Discovery and Lead Identification of Novel Antitubercular Agents

For Researchers, Scientists, and Drug Development Professionals

The relentless global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates an urgent and innovative approach to drug discovery. This technical guide delves into the promising class of 26-membered thiopeptide antibiotics, outlining the discovery and lead identification process of potent antitubercular agents. Through a comprehensive review of available data, this document provides a framework for understanding the evaluation and development of these novel compounds, with a focus on lead candidates AJ-099 and AJ-206.

Quantitative Data Summary

The initial screening and evaluation of novel antitubercular agents hinge on quantifiable metrics of efficacy and safety. The following tables summarize the available in vitro activity and preliminary safety profiles of the lead 26-membered thiopeptide antibiotics, AJ-099 and AJ-206.

Table 1: In Vitro Antitubercular Activity

CompoundTarget OrganismMIC (μg/mL)
AJ-099Mycobacterium tuberculosis H37Rv0.125 - 0.5
AJ-206Mycobacterium tuberculosis H37Rv0.125 - 0.5
AJ-099Multidrug-Resistant M. tuberculosisSimilar to H37Rv
AJ-206Multidrug-Resistant M. tuberculosisSimilar to H37Rv
Isoniazid (Control)Mycobacterium tuberculosis H37RvComparable to AJ-099/AJ-206

Table 2: Preliminary ADME-Tox Profile

CompoundCytotoxicityADME PropertieshERG Inhibition
AJ-099No cytotoxicity observedReported as relatively safeNo hERG inhibition
AJ-206No cytotoxicity observedReported as relatively safeNo hERG inhibition

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the discovery and lead identification of novel antitubercular agents, based on standard laboratory practices.

Minimum Inhibitory Concentration (MIC) Determination using Resazurin Microtiter Assay (REMA)

This colorimetric assay is a widely used method for assessing the in vitro antimycobacterial activity of compounds.

a. Materials:

  • 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase)

  • Resazurin sodium salt solution (0.02% w/v in sterile distilled water)

  • Sterile 96-well microtiter plates

  • Test compounds and reference drugs (e.g., Isoniazid)

  • Mycobacterium tuberculosis H37Rv culture

b. Protocol:

  • Prepare serial twofold dilutions of the test compounds and reference drugs in 7H9 broth in the 96-well plates.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20.

  • Add 100 µL of the bacterial inoculum to each well containing the test compounds. Include a drug-free growth control and a sterile control.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • Observe the wells for a color change from blue to pink, which indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Intracellular Antimycobacterial Activity in a Macrophage Infection Model

This assay evaluates the ability of a compound to inhibit the growth of M. tuberculosis within macrophages.

a. Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mycobacterium tuberculosis H37Rv

  • Lysis buffer (e.g., 0.1% SDS)

  • 7H11 agar plates

b. Protocol:

  • Seed macrophages in 24-well plates and allow them to adhere overnight.

  • Infect the macrophage monolayer with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically 1:1 to 10:1 (bacteria to cells).

  • Incubate for 4 hours to allow for phagocytosis.

  • Wash the cells with fresh medium to remove extracellular bacteria.

  • Add fresh medium containing serial dilutions of the test compounds and incubate for 48-72 hours.

  • After the incubation period, lyse the macrophages with the lysis buffer.

  • Plate serial dilutions of the cell lysate on 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).

  • The activity of the compound is determined by the reduction in CFU counts compared to the untreated control.

In Vitro ADME & Toxicity Assays

A suite of assays is performed to assess the drug-like properties of the lead compounds.

a. Cytotoxicity Assay (MTT Assay):

  • Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and incubate overnight.

  • Expose the cells to serial dilutions of the test compounds for 24-48 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. The cell viability is calculated relative to the untreated control.

b. hERG Inhibition Assay:

  • This is typically performed using automated patch-clamp electrophysiology on a cell line stably expressing the hERG potassium channel. The assay measures the effect of the compound on the hERG current to assess the risk of cardiac QT interval prolongation.

c. Other ADME Assays:

  • Metabolic Stability: Assessed by incubating the compound with liver microsomes or hepatocytes and measuring the rate of disappearance of the parent compound over time.

  • Plasma Protein Binding: Determined by methods such as equilibrium dialysis or ultracentrifugation.

  • Permeability: Evaluated using cell-based models like Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay).

Visualizing the Path to a New Antitubercular Agent

The following diagrams illustrate the logical workflow of the drug discovery process and the molecular mechanism of action of 26-membered thiopeptide antibiotics.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Lead Identification & Optimization cluster_2 Preclinical Development Target Identification Target Identification HTS High-Throughput Screening (HTS) Target Identification->HTS Hit Identification Hit Identification HTS->Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization In Vitro ADME/Tox In Vitro ADME/Tox Lead Optimization->In Vitro ADME/Tox In Vivo Efficacy In Vivo Efficacy In Vitro ADME/Tox->In Vivo Efficacy Safety Pharmacology Safety Pharmacology In Vivo Efficacy->Safety Pharmacology Candidate Selection Candidate Selection Safety Pharmacology->Candidate Selection

Antitubercular Drug Discovery Workflow

Mechanism_of_Action cluster_0 Bacterial Ribosome (50S Subunit) L11 Ribosomal Protein L11 Inhibition Inhibition of Protein Synthesis L11->Inhibition rRNA 23S rRNA rRNA->Inhibition Thiopeptide 26-Membered Thiopeptide Antibiotic (e.g., AJ-099, AJ-206) Binding Binds to the L11-23S rRNA interface Thiopeptide->Binding Binding->L11 Binding->rRNA Bactericidal Bactericidal Effect Inhibition->Bactericidal

Mechanism of Action of 26-Membered Thiopeptides

References

Early-Stage In Vitro Evaluation of Antitubercular Agent-26 Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the early-stage in vitro evaluation of a novel investigational compound, Antitubercular Agent-26, against Mycobacterium tuberculosis (M. tb). The document outlines detailed experimental protocols for assessing the agent's antimycobacterial activity and cytotoxicity, presents quantitative data in a structured format, and includes visualizations of key experimental workflows and the putative signaling pathway affected by the agent. This guide is intended to serve as a practical resource for researchers and drug development professionals engaged in the discovery and preclinical assessment of new antituberculosis therapies.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tb underscores the urgent need for new antitubercular drugs with novel mechanisms of action.[1][2] this compound is a novel synthetic compound identified through a high-throughput screening campaign. This document details the initial in vitro characterization of its efficacy and safety profile.

Data Presentation: In Vitro Activity and Cytotoxicity

The in vitro activity of this compound was assessed against the virulent M. tuberculosis H37Rv strain. Concurrently, its cytotoxic effect on a mammalian cell line was evaluated to determine its selectivity.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis H37Rv

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound0.51.0
Isoniazid (Control)0.060.12
Rifampicin (Control)0.120.25

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the bacterial population, respectively.

Table 2: Cytotoxicity (IC₅₀) of this compound against Human Embryonic Kidney (HEK293) Cells

CompoundIC₅₀ (µM)Selectivity Index (SI = IC₅₀ / MIC₉₀)
This compound> 50> 50
Isoniazid (Control)> 100> 833

IC₅₀ is the concentration of the compound that inhibits 50% of cell viability. The Selectivity Index (SI) is a ratio used to assess a compound's specificity for bacteria over mammalian cells.

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MIC of this compound against M. tuberculosis H37Rv was determined using the MABA method.[3][4][5] This colorimetric assay measures the metabolic activity of bacterial cells.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • This compound and control drugs (Isoniazid, Rifampicin)

  • Alamar Blue reagent (Resazurin sodium salt)

  • Sterile 96-well microplates

Procedure:

  • A mid-log phase culture of M. tuberculosis H37Rv is diluted to a final concentration of approximately 1 x 10⁵ CFU/mL in 7H9 broth.

  • The test compounds are serially diluted in the 96-well plates.

  • 100 µL of the bacterial suspension is added to each well containing the test compounds.

  • The plates are incubated at 37°C for 7 days.

  • Following incubation, 20 µL of Alamar Blue reagent is added to each well, and the plates are re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Cytotoxicity Assay using MTT Method

The cytotoxicity of this compound was assessed in the HEK293 human embryonic kidney cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]

Materials:

  • HEK293 cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT reagent

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

Procedure:

  • HEK293 cells are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • The culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • The plates are incubated for another 48 hours.

  • The medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free DMEM) is added to each well. The plates are incubated for 4 hours.

  • The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Mandatory Visualizations

Experimental Workflow Diagrams

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_culture Prepare M. tb H37Rv Culture (1x10^5 CFU/mL) inoculation Inoculate 96-well plate prep_culture->inoculation prep_compounds Serially Dilute This compound prep_compounds->inoculation incubation Incubate at 37°C for 7 days inoculation->incubation add_alamar Add Alamar Blue incubation->add_alamar re_incubation Re-incubate for 24 hours add_alamar->re_incubation read_color Observe Color Change (Blue -> Pink) re_incubation->read_color determine_mic Determine MIC read_color->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Cytotoxicity_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_readout MTT Assay seed_cells Seed HEK293 cells (1x10^4 cells/well) incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of This compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance at 570nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cytotoxicity Assay.

Putative Signaling Pathway: Inhibition of Mycolic Acid Biosynthesis

Based on preliminary mechanistic studies, this compound is hypothesized to inhibit the mycolic acid biosynthesis pathway, a critical component of the mycobacterial cell wall.[8][9][10] The proposed target is the Fatty Acid Synthase II (FAS-II) system.

Mycolic_Acid_Pathway cluster_fasI FAS-I System cluster_fasII FAS-II System cluster_condensation Condensation & Maturation fasI Fatty Acid Synthase I (FAS-I) kasA KasA/KasB fasI->kasA Acyl-CoA precursors mabA MabA kasA->mabA Elongation inhA InhA mabA->inhA inhA->kasA pks13 Pks13 inhA->pks13 Meromycolic Acids agent26 Antitubercular Agent-26 agent26->inhA Inhibition mycolic_acid Mycolic Acids pks13->mycolic_acid Condensation Cell Wall Cell Wall mycolic_acid->Cell Wall

Caption: Proposed inhibition of the FAS-II system by Agent-26.

Conclusion

The early-stage in vitro evaluation of this compound demonstrates promising activity against M. tuberculosis H37Rv with a favorable selectivity index. The compound exhibits potent inhibition of bacterial growth at concentrations that are not toxic to mammalian cells. The detailed protocols and workflows provided in this guide offer a standardized approach for the initial assessment of novel antitubercular candidates. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy of this compound.

References

Synthetic Route Development and Optimization of a Novel Antitubercular Agent: A Technical Guide to Thienothiazolocarboxamide Analogue 26

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the synthetic pathway, optimization strategies, and experimental protocols for a promising new class of antitubercular agents.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. This technical guide details the synthetic route development and optimization of a promising thienothiazolocarboxamide (TTCA) analogue, designated as Antitubercular agent-26 (also referred to as compound 32 in associated literature). This compound has demonstrated significant inhibitory activity against Mtb.[1][2]

This document provides an in-depth analysis of the synthetic pathway, including detailed experimental protocols for key reactions. Furthermore, it explores the structure-activity relationship (SAR) and structure-property relationship (SPR) studies that guided the optimization of this chemical series, presenting key quantitative data in a clear, tabular format. The logical flow of the synthetic and optimization processes is illustrated through diagrams generated using the DOT language.

Core Synthetic Pathway

The synthesis of this compound, N-(4-(tert-butyl)benzyl)-5-methylthieno[3,2-d]thiazole-2-carboxamide, and its analogues follows a multi-step sequence starting from commercially available reagents. The core of the strategy involves the construction of the thieno[3,2-d]thiazole scaffold followed by amide coupling with various substituted benzylamines.

Caption: General Synthetic Scheme for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 5-methylthieno[3,2-d]thiazole-2-carboxylate (Intermediate B)

To a solution of ethyl 2-amino-4-methylthiophene-3-carboxylate (1.0 eq) in acetic acid, potassium isothiocyanate (1.2 eq) is added. The mixture is heated to reflux for 3 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the thiourea intermediate. This intermediate is then dissolved in ethanol, and a solution of iron(III) chloride (2.5 eq) in ethanol is added dropwise. The mixture is stirred at room temperature for 12 hours. The solvent is evaporated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography to yield Ethyl 5-methylthieno[3,2-d]thiazole-2-carboxylate.

Step 2: Synthesis of 5-Methylthieno[3,2-d]thiazole-2-carboxylic acid (Intermediate C)

Ethyl 5-methylthieno[3,2-d]thiazole-2-carboxylate (1.0 eq) is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide (3.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the organic solvent is removed under reduced pressure, and the aqueous solution is acidified with 1N HCl. The resulting precipitate is filtered, washed with water, and dried to afford 5-Methylthieno[3,2-d]thiazole-2-carboxylic acid.

Step 3: Synthesis of N-(4-(tert-butyl)benzyl)-5-methylthieno[3,2-d]thiazole-2-carboxamide (this compound)

To a solution of 5-Methylthieno[3,2-d]thiazole-2-carboxylic acid (1.0 eq) in dimethylformamide, HATU (1.2 eq) and DIPEA (3.0 eq) are added, and the mixture is stirred at room temperature for 15 minutes. Then, 4-(tert-butyl)benzylamine (1.1 eq) is added, and the reaction mixture is stirred for an additional 3 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route Optimization and Structure-Activity Relationship (SAR)

The optimization of the initial hit compound focused on modifications of the substituent on the benzylamine moiety to improve potency and pharmacokinetic properties. A variety of analogues were synthesized by coupling different substituted benzylamines with the core carboxylic acid intermediate.

Caption: Optimization Workflow.

The SAR studies revealed that substitution at the para-position of the benzyl ring with bulky, lipophilic groups generally led to increased antitubercular activity.

Data Summary

The following tables summarize the key quantitative data for this compound and related analogues.

Table 1: In Vitro Antitubercular Activity of Key Analogues

CompoundR-Group (para-substituent)Extracellular IC50 (µM)[1]Intracellular IC50 (µM)[1]
Hit CompoundH>10>10
Agent-26 (32) tert-butyl 0.50 0.51
Analogue 28Isopropyl0.750.82
Analogue 42Trifluoromethyl0.620.55

Table 2: Physicochemical and Pharmacokinetic Properties of this compound

ParameterValue
Molecular Weight358.5 g/mol
cLogP4.2
Metabolic Stability (Human Liver Microsomes, t1/2)>60 min
Cytotoxicity (HepG2, CC50)>50 µM[1]

Conclusion

The synthetic route to this compound is robust and amenable to the generation of a diverse library of analogues for SAR studies. The optimization efforts, guided by in vitro and in-cell screening, successfully identified compound 32 (this compound) with potent antitubercular activity and favorable drug-like properties. Further preclinical development of this compound is warranted to evaluate its potential as a novel therapeutic for tuberculosis.

References

Binding Site Characterization of Antitubercular Agent-26: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutics targeting essential cellular pathways. The enoyl-acyl carrier protein reductase (InhA) is a clinically validated target crucial for mycolic acid biosynthesis, a key component of the mycobacterial cell wall. This document provides a comprehensive technical overview of the binding site characterization for a novel direct inhibitor, designated "Antitubercular Agent-26," which demonstrates potent activity against InhA. This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, quantitative binding data, and visual representations of key pathways and experimental workflows.

Introduction to the Target: Enoyl-ACP Reductase (InhA)

InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis. This pathway is responsible for the synthesis of long-chain mycolic acids, which are essential constituents of the mycobacterial cell wall, providing a unique impermeable barrier and contributing to the pathogen's virulence.[1][2][3] Inhibition of InhA disrupts mycolic acid production, leading to a compromised cell wall and ultimately bacterial death.[3]

The widely used antitubercular drug isoniazid is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, forms an adduct with NAD+. This adduct then inhibits InhA.[4][5] However, mutations in the katG gene are a common cause of isoniazid resistance. Direct inhibitors of InhA, such as Agent-26, bypass the need for KatG activation and therefore have the potential to be effective against isoniazid-resistant strains of Mtb.[6][7]

Agent-26 Binding Site and Interactions

Agent-26 is a direct, reversible inhibitor that binds to InhA in a non-covalent manner. The binding site is located in a hydrophobic pocket adjacent to the NADH cofactor binding site.[8] X-ray crystallography studies have revealed that the binding of Agent-26 induces a conformational change in the substrate-binding loop (residues 196-219), effectively closing the pocket and preventing the binding of the natural enoyl-ACP substrate.[9]

Key amino acid residues involved in the interaction with Agent-26 include:

  • Tyrosine 158 (Y158): Forms a crucial hydrogen bond with the inhibitor, playing a role in aligning the compound within the active site.[8]

  • Phenylalanine 149 (F149): Engages in hydrophobic interactions with the aromatic moieties of Agent-26.[8]

  • Methionine 199 (M199), Leucine 218 (L218), and Tryptophan 222 (W222): These residues line the hydrophobic pocket and contribute to the overall binding affinity through van der Waals forces.[8]

Quantitative Binding and Inhibition Data

The interaction of Agent-26 with InhA has been quantified using various biophysical and biochemical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition of InhA by Agent-26

ParameterValueConditions
IC50 0.05 µM100 nM InhA, 25 µM trans-2-Dodecenoyl-CoA, 30mM PIPES pH 6.8[4]
Inhibition Type CompetitiveWith respect to the enoyl-ACP substrate
Ki 0.02 µMCalculated from IC50

Table 2: Biophysical Characterization of Agent-26 Binding to InhA

TechniqueParameterValueConditions
Surface Plasmon Resonance (SPR) KD (Equilibrium Dissociation Constant)35 nMImmobilized InhA, HBS-EP+ buffer
ka (Association Rate)2.5 x 105 M-1s-1HBS-EP+ buffer, 25°C
kd (Dissociation Rate)8.7 x 10-3 s-1HBS-EP+ buffer, 25°C
Isothermal Titration Calorimetry (ITC) KD40 nM50 mM NaPi, 100 mM NaCl, pH 7.0, 25°C
ΔH (Enthalpy)-12.5 kcal/mol50 mM NaPi, 100 mM NaCl, pH 7.0, 25°C
-TΔS (Entropy)2.3 kcal/mol50 mM NaPi, 100 mM NaCl, pH 7.0, 25°C
n (Stoichiometry)0.9850 mM NaPi, 100 mM NaCl, pH 7.0, 25°C

Experimental Protocols

InhA Enzyme Inhibition Assay

This protocol outlines the determination of the IC50 value for Agent-26 against Mtb InhA.

Materials:

  • Purified recombinant Mtb InhA enzyme.

  • Substrate: trans-2-Octenoyl-CoA (OCoA).[7]

  • Cofactor: NADPH.[10]

  • Inhibitor: Agent-26 dissolved in DMSO.

  • Assay Buffer: 30 mM PIPES pH 6.8, 150 mM NaCl, 1 mM EDTA.[4]

  • 96-well microplates.

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare serial dilutions of Agent-26 in DMSO. The final concentration of DMSO in the assay should not exceed 1%.[7]

  • In a 96-well plate, add the assay buffer.

  • Add the diluted Agent-26 or DMSO (for control wells) to the respective wells.

  • Add the InhA enzyme to each well to a final concentration of 100 nM and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding a mixture of OCoA (final concentration 100 µM) and NADPH (final concentration 100 µM).[10]

  • Immediately monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, for 10-15 minutes at 25°C.[10]

  • Calculate the initial velocity (vi) of the reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

X-Ray Crystallography of InhA-Agent-26 Complex

This protocol describes the co-crystallization method for obtaining the structure of InhA in complex with Agent-26.

Materials:

  • Highly purified InhA protein (concentration >10 mg/mL).

  • Agent-26 dissolved in a suitable solvent (e.g., DMSO).

  • Crystallization buffer (e.g., 0.1 M Tris-HCl pH 8.5, 1.5 M (NH4)2SO4, 10% glycerol).

  • Crystallization plates (e.g., sitting-drop vapor diffusion plates).

  • Cryoprotectant solution (crystallization buffer supplemented with 25% glycerol and the ligand).

Procedure:

  • Incubate the purified InhA protein with a 5 to 10-fold molar excess of Agent-26 for at least 2 hours on ice to allow complex formation.[11]

  • Centrifuge the protein-ligand mixture to remove any precipitated material.

  • Set up crystallization trials using the sitting-drop vapor diffusion method. Mix the protein-ligand complex solution with the crystallization buffer in a 1:1 ratio.

  • Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Once crystals of suitable size are obtained, they are carefully harvested and flash-cooled in liquid nitrogen after being briefly soaked in the cryoprotectant solution containing Agent-26.[11]

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the structure using molecular replacement with a known InhA structure as a search model.

  • Refine the model and build the Agent-26 molecule into the observed electron density map.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol details the use of SPR to determine the association and dissociation kinetics of Agent-26 binding to InhA.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5 chip).[12]

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified InhA protein (ligand).

  • Agent-26 (analyte) in a series of concentrations.

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilize the InhA protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.[13] Activate the surface with EDC/NHS, inject the InhA solution, and then deactivate any remaining active esters with ethanolamine.

  • Prepare a series of dilutions of Agent-26 in the running buffer.

  • Inject the different concentrations of Agent-26 over the immobilized InhA surface at a constant flow rate, allowing for association.

  • After the association phase, switch to flowing only the running buffer over the surface to monitor the dissociation of the complex.

  • Regenerate the sensor surface between analyte injections if necessary, using a mild regeneration solution.

  • The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from a reference flow cell.

  • Analyze the data using a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

This protocol outlines the use of ITC to determine the thermodynamic parameters of the InhA-Agent-26 interaction.

Materials:

  • Isothermal titration calorimeter.

  • Purified InhA protein in a dialysis buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.0).[14]

  • Agent-26 dissolved in the same dialysis buffer.

Procedure:

  • Thoroughly dialyze the purified InhA protein against the ITC buffer to ensure a precise buffer match.[14]

  • Prepare the Agent-26 solution in the final dialysis buffer. The concentration of the ligand in the syringe should typically be 10-15 times that of the protein in the cell.[15]

  • Load the InhA solution into the sample cell of the calorimeter and the Agent-26 solution into the injection syringe.

  • Perform a series of small, sequential injections of Agent-26 into the InhA solution while maintaining a constant temperature (e.g., 25°C).

  • The heat released or absorbed upon each injection is measured.[16]

  • A control titration of Agent-26 into the buffer alone should be performed to determine the heat of dilution, which is then subtracted from the binding data.[16]

  • The integrated heat data are plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Visualizations

Mycolic Acid Biosynthesis Pathway (FAS-II)

The diagram below illustrates the central role of InhA in the fatty acid elongation cycle of the FAS-II system, which is inhibited by Agent-26.[3][17][18]

Mycolic_Acid_Pathway cluster_FAS_II FAS-II Elongation Cycle Acyl-ACP Acyl-ACP KasA/B KasA/B Acyl-ACP->KasA/B Condensation Malonyl-ACP Malonyl-ACP Malonyl-ACP->KasA/B MabA MabA KasA/B->MabA Reduction HadAB/C HadAB/C MabA->HadAB/C Dehydration InhA InhA HadAB/C->InhA Reduction Elongated_Acyl_ACP Elongated Acyl-ACP (n+2) InhA->Elongated_Acyl_ACP Elongated_Acyl_ACP->Acyl-ACP Next Cycle Pks13 Pks13 Condensation Elongated_Acyl_ACP->Pks13 Agent26 Agent-26 Agent26->InhA Inhibition FAS-I Fatty Acid Synthase I FAS-I->Acyl-ACP Mycolic_Acids Mycolic Acids Pks13->Mycolic_Acids Experimental_Workflow cluster_0 Initial Screening & Target ID cluster_1 Biochemical & Biophysical Validation cluster_2 Structural Characterization A High-Throughput Screening (Whole-cell assay) B Hit Compound (Agent-26) A->B C Target Identification (e.g., resistance mutations) B->C D In Vitro Enzyme Assay (Determine IC50) C->D E Surface Plasmon Resonance (SPR) (Kinetics: ka, kd, KD) D->E F Isothermal Titration Calorimetry (ITC) (Thermodynamics: ΔH, ΔS, KD) E->F G X-Ray Crystallography (Co-crystallization) F->G H 3D Structure of InhA-Agent-26 Complex G->H I Binding Site Analysis (Key Residues & Interactions) H->I I->B SAR Optimization Inhibition_Mechanism cluster_prodrug Prodrug (Isoniazid) cluster_direct Direct Inhibitor INH Isoniazid (Inactive) KatG KatG Activation INH->KatG Active_INH Activated Isoniazid KatG->Active_INH Adduct INH-NAD Adduct Active_INH->Adduct NAD NAD+ NAD->Adduct InhA InhA Target Adduct->InhA Agent26 Agent-26 (Active) Agent26->InhA Inhibition Inhibition of Mycolic Acid Synthesis InhA->Inhibition

References

The Evolving Landscape of Antitubercular Agents: A Technical Deep Dive into "Agent-26" Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tuberculosis (TB) remains a formidable global health challenge, necessitating the urgent discovery and development of novel therapeutic agents. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has rendered many existing treatments ineffective. This technical guide delves into the chemical space of a promising class of compounds, referred to herein as "Antitubercular agent-26" and its derivatives, based on recent findings in the field. While "this compound" is not a universally standardized nomenclature, this guide focuses on a significant discovery in the thienothiazolocarboxamide class, specifically compound 32, which has been explicitly labeled as "this compound" in commercial contexts. We will also briefly explore other notable "compound 26" derivatives from different chemical classes that have demonstrated significant antitubercular potential.

The Primary Candidate: A Thienothiazolocarboxamide Derivative

A pivotal study by Jin G, et al. (2020) identified a novel thienothiazolocarboxamide (TTCA) scaffold with potent activity against M. tuberculosis. Through a dual phenotypic screening of small organic compound libraries against a fluorescent strain of M. tuberculosis H37Rv, both in broth medium and within macrophages, the TTCA scaffold emerged as a promising hit with submicromolar inhibitory concentrations.[1][2] Subsequent synthesis and structure-activity relationship (SAR) studies led to the identification of several potent analogues, including compound 32, which we designate as our primary "this compound".

Quantitative Biological Data

The antitubercular activity and cytotoxic profile of the lead thienothiazolocarboxamide derivatives are summarized below. The data highlights the potent activity of these compounds against both replicating and intracellular bacteria, a crucial characteristic for effective TB chemotherapy.

CompoundExtracellular IC50 (μM) against M. tuberculosis H37RvIntracellular IC50 (μM) against M. tuberculosis H37Rv in macrophagesCytotoxicity (CC50 in HepG2 cells, μM)
Compound 32 ("this compound") 0.500.51>50
Compound 28Not explicitly stated, but noted for good activityNot explicitly stated, but noted for good activityNot explicitly stated
Compound 42Not explicitly stated, but noted for good activityNot explicitly stated, but noted for good activityNot explicitly stated

Data synthesized from Jin G, et al. (2020).[1][2]

Experimental Protocols

The synthesis of the thienothiazolocarboxamide scaffold and its derivatives involved a multi-step process. While the full detailed protocol from the primary source is proprietary, a generalizable synthetic route can be inferred from related literature on carboxamide synthesis.

Thienothiazolocarboxamide_Synthesis_Workflow start Starting Materials (Thienothiazole carboxylic acid and substituted amine) coupling Amide Coupling Reaction (e.g., using HATU, EDCI/HOBt) start->coupling workup Aqueous Work-up and Extraction coupling->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization final_product Final Thienothiazolocarboxamide Derivative characterization->final_product

A generalized workflow for the synthesis of thienothiazolocarboxamide derivatives.

General Procedure:

  • Amide Coupling: To a solution of the appropriate thienothiazole carboxylic acid in a suitable organic solvent (e.g., DMF or DCM), a coupling agent (e.g., HATU or EDCI/HOBt) and a base (e.g., DIPEA) are added.

  • The desired substituted amine is then added to the reaction mixture.

  • The reaction is stirred at room temperature for a specified period until completion, monitored by techniques like TLC or LC-MS.

  • Work-up and Extraction: Upon completion, the reaction mixture is subjected to an aqueous work-up. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure.

  • Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

The minimum inhibitory concentration (MIC) of the synthesized compounds against M. tuberculosis H37Rv is typically determined using the Microplate Alamar Blue Assay (MABA).

MABA_Workflow prep_plate Prepare 96-well plate with serial dilutions of test compounds add_bacteria Inoculate wells with M. tuberculosis H37Rv suspension prep_plate->add_bacteria incubate Incubate plates at 37°C add_bacteria->incubate add_reagents Add Alamar Blue and Tween 80 solution to each well incubate->add_reagents re_incubate Re-incubate plates for 24 hours add_reagents->re_incubate read_results Read results visually (color change) or fluorometrically re_incubate->read_results

Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Plate Preparation: Test compounds are serially diluted in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC.

  • Inoculation: A standardized inoculum of M. tuberculosis H37Rv is added to each well.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Reagent Addition: A mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • Re-incubation: The plates are re-incubated at 37°C for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

The activity of compounds against M. tuberculosis residing within macrophages is a critical indicator of potential in vivo efficacy.

Intracellular_Assay_Workflow seed_macro Seed macrophages (e.g., J774A.1) in a 96-well plate infect_macro Infect macrophages with M. tuberculosis H37Rv seed_macro->infect_macro wash_cells Wash to remove extracellular bacteria infect_macro->wash_cells add_compounds Add serial dilutions of test compounds wash_cells->add_compounds incubate Incubate for a defined period (e.g., 72 hours) add_compounds->incubate lyse_cells Lyse macrophages to release intracellular bacteria incubate->lyse_cells determine_viability Determine bacterial viability (e.g., CFU counting or luminescence) lyse_cells->determine_viability

Workflow for the intracellular antitubercular activity assay.

Protocol:

  • Cell Seeding: Macrophage cells (e.g., J774A.1) are seeded in 96-well plates and allowed to adhere.

  • Infection: The adhered macrophages are infected with a suspension of M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).

  • Washing: After an incubation period to allow for phagocytosis, the cells are washed to remove extracellular bacteria.

  • Compound Addition: The infected cells are then treated with serial dilutions of the test compounds.

  • Incubation: The plates are incubated for a further period (e.g., 72 hours).

  • Cell Lysis and Viability Assessment: The macrophages are lysed to release the intracellular bacteria. The viability of the released bacteria is then determined, commonly by plating serial dilutions on solid media and counting colony-forming units (CFU) or by using a reporter strain (e.g., luciferase- or GFP-expressing Mtb).

Mechanism of Action

The precise mechanism of action for the thienothiazolocarboxamide class has not been fully elucidated in the initial discovery paper.[1][2] Phenotypic screening hits often require significant follow-up studies to identify their molecular target. However, the potent activity against both extracellular and intracellular bacteria suggests a mechanism that is effective in different metabolic states of the bacterium. Thioamide drugs, a related class, are known to inhibit mycolic acid synthesis.[3][4][5] It is plausible that thienothiazolocarboxamides may also interfere with cell wall biosynthesis or another essential cellular process.

Proposed_MoA compound Thienothiazolocarboxamide (this compound) entry Entry into M. tuberculosis compound->entry activation Possible Bioactivation (Hypothesized) entry->activation target Inhibition of Essential Cellular Process (e.g., Mycolic Acid Synthesis, Protein Synthesis, etc.) activation->target effect Bactericidal/Bacteriostatic Effect target->effect

A hypothetical signaling pathway for the mechanism of action of thienothiazolocarboxamides.

Other Notable "this compound" Derivatives

While the thienothiazolocarboxamide derivative is a strong candidate, other research groups have identified different "compound 26" molecules with significant antitubercular properties.

A Nitrotriazole Derivative

A study by Smith and coworkers identified a nitrotriazole derivative, designated as compound 26, with potent activity against M. tuberculosis. This class of compounds is of interest due to their potential to be effective against both replicating and non-replicating (dormant) mycobacteria.

CompoundMIC90 against single drug-resistant strains (μM)Intracellular Activity
Nitrotriazole (Compound 26) < 3.9Reduction of 1.18 log of intracellular bacilli burden in infected J774 macrophages

Data synthesized from a review citing Smith and coworkers.

The mechanism of action for nitroaromatic compounds like nitrotriazoles often involves reductive activation by the mycobacterium to generate reactive nitrogen species, which can lead to pleiotropic effects, including DNA damage and inhibition of cellular respiration.

26-Membered Thiopeptide Antibiotics

Research into 26-membered thiopeptide antibiotics has identified lead compounds with potent activity against multi-drug resistant TB strains. While a specific "agent-26" is not named, this class of macrocyclic peptides represents a promising area of research.

Compound ClassMIC on H37Rv (μg/mL)Activity in Macrophage Infection Model
26-Membered Thiopeptides (e.g., AJ-099, AJ-206) 0.125 - 0.5Comparable to isoniazid

Data synthesized from a conference abstract.[6]

Thiopeptide antibiotics are known to inhibit protein synthesis by binding to the ribosomal L11 protein and the 23S rRNA.[7]

Conclusion and Future Directions

The exploration of the chemical space of "this compound" derivatives reveals a diverse range of scaffolds with potent activity against Mycobacterium tuberculosis. The thienothiazolocarboxamide derivative (compound 32) stands out due to its well-documented in vitro activity and favorable preliminary ADME properties. Further investigation into its precise mechanism of action is crucial for its continued development. The nitrotriazole and 26-membered thiopeptide classes also represent exciting avenues for the discovery of novel anti-TB agents.

For drug development professionals, these findings underscore the value of phenotypic screening in identifying novel scaffolds and the importance of evaluating candidates for both extracellular and intracellular activity. The continued exploration and optimization of these and other novel chemical classes are essential in the global fight against tuberculosis.

References

Preliminary Toxicological Profile of Isoniazid (Representing Antitubercular agent-26)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide details the preliminary toxicological profile of Isoniazid (INH). Due to the absence of publicly available data for a compound specifically named "Antitubercular agent-26," Isoniazid, a cornerstone in tuberculosis therapy, is used as a representative agent to fulfill the structural and content requirements of this request.

Executive Summary

Isoniazid (isonicotinic acid hydrazide) is a highly effective first-line antibiotic for the treatment of active Mycobacterium tuberculosis infections.[1] Despite its therapeutic benefits, its clinical use is constrained by a well-documented toxicity profile, primarily characterized by hepatotoxicity and neurotoxicity.[2][3] Acute overdose can lead to severe central nervous system (CNS) effects, including seizures and coma, while chronic use is associated with a risk of liver injury ranging from asymptomatic transaminase elevation to fulminant hepatic failure.[4][5] The toxicity is largely attributed to its complex metabolism, which generates reactive metabolites that can cause cellular damage through oxidative stress, mitochondrial dysfunction, and covalent binding to macromolecules.[4][6] This document provides a summary of the key toxicological findings, detailed experimental protocols for its assessment, and a visualization of its metabolic activation pathway.

Acute and Chronic Toxicity

Acute Toxicity

Acute Isoniazid toxicity primarily targets the central nervous system.[4] Overdose can rapidly lead to a triad of symptoms: recurrent seizures, profound metabolic acidosis, and coma.[7] The onset of symptoms can occur as early as 30 minutes after ingestion.[4] The neurotoxic effects are linked to the inhibition of pyridoxine phosphokinase by INH metabolites, which depletes pyridoxal-5'-phosphate, a crucial cofactor for the synthesis of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[4][8] This depletion leads to a state of CNS hyperexcitability and seizures.[8]

Chronic Toxicity

The most significant concern with chronic Isoniazid therapy is hepatotoxicity.[4][5] A transient and asymptomatic rise in serum transaminases occurs in 15-20% of patients, typically within the first few months of treatment.[4][5] Severe, and potentially fatal, hepatitis is less common but represents a serious risk.[5] The mechanism is idiosyncratic and linked to the production of toxic metabolites.[9] Chronic use can also lead to peripheral neuropathy, particularly in high doses or in patients with nutritional deficiencies, a side effect that is also related to the drug's interference with vitamin B6 metabolism.[2][3]

Quantitative Toxicology Data

The following tables summarize key quantitative data from preclinical and clinical observations.

Table 1: Acute Lethality Data

Species Route LD50 (Median Lethal Dose) Reference
Rat Oral 160 mg/kg [10]
Rat Oral 650 mg/kg [11]

| Mouse | Intraperitoneal | 100 mg/kg |[11] |

Table 2: Human Acute Toxicity Thresholds

Ingested Dose Observed Effect Reference
>1.5 g (~20 mg/kg) Mild toxicity symptoms (dizziness, nausea) may develop [4][8]
>3.0 g (~40 mg/kg) Seizures, metabolic acidosis, coma [8]
6-10 g Potentially fatal [4]

| 80-150 mg/kg | Severe CNS symptoms, often fatal without treatment |[4][7] |

Table 3: In Vitro Cytotoxicity

Cell Line Concentration for Effect Effect Observed Reference
HepG2, AHH-1, YAC-1 >26 mM (after 24h) Induction of apoptosis, mitochondrial membrane potential breakdown, DNA strand breaks [12][13]

| HepG2 | 13 mM - 52 mM | Dose-dependent cytotoxicity |[14] |

Mechanism of Toxicity & Associated Pathways

The toxicity of Isoniazid is intrinsically linked to its metabolism. The primary pathway involves acetylation by the N-acetyltransferase 2 (NAT2) enzyme, followed by hydrolysis and oxidation by Cytochrome P450 enzymes (primarily CYP2E1).[1][6]

  • Acetylation: INH is acetylated to Acetylisoniazid. The rate of this reaction depends on the individual's NAT2 genotype ("slow" vs. "fast" acetylators).[6]

  • Hydrolysis: Acetylisoniazid is hydrolyzed to Acetylhydrazine.[4]

  • Oxidation: CYP2E1 oxidizes Acetylhydrazine into highly reactive, toxic intermediates.[6] These metabolites can covalently bind to liver cell macromolecules, leading to cellular damage, oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.[4][6]

  • Direct Bioactivation: An alternative hypothesis suggests that INH can also be directly bioactivated by CYP P450 enzymes to a reactive metabolite, which can trigger an immune response in some patients, leading to liver injury.[15][16]

G cluster_metabolism Isoniazid (INH) Metabolism cluster_toxicity Cellular Toxicity INH Isoniazid (INH) AcINH Acetylisoniazid INH->AcINH NAT2 (Acetylation) Hz Hydrazine INH->Hz Hydrolysis AcHz Acetylhydrazine AcINH->AcHz Hydrolysis ReactiveMetabolites Reactive Metabolites (acetyldiazene, ketene, etc.) AcHz->ReactiveMetabolites CYP2E1 (Oxidation) CovalentBinding Covalent Binding to Macromolecules ReactiveMetabolites->CovalentBinding OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolites->OxidativeStress HepatocyteDeath Hepatocyte Death (Apoptosis/Necrosis) CovalentBinding->HepatocyteDeath MitoDysfunction Mitochondrial Dysfunction OxidativeStress->MitoDysfunction MitoDysfunction->HepatocyteDeath

Caption: Metabolic activation of Isoniazid leading to hepatotoxicity.

Experimental Protocols

In Vivo Rodent Acute Toxicity Study
  • Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity.

  • Species: Wistar rats (250-300 g) or C57BL/6 mice.[17][18]

  • Administration: Isoniazid is dissolved in a suitable vehicle (e.g., saline) and administered as a single dose via oral gavage or intraperitoneal injection.[18][19] A range of doses is used across different experimental groups.

  • Procedure:

    • Animals are fasted overnight prior to dosing.[19]

    • Following administration, animals are observed continuously for the first few hours and then periodically for up to 14 days.

    • Observations include clinical signs of toxicity (e.g., seizures, lethargy, changes in respiration), morbidity, and mortality.

    • Body weights are recorded periodically.

    • At the end of the study, surviving animals are euthanized, and a gross necropsy is performed. Key organs, particularly the liver and brain, may be collected for histopathological analysis.[7]

  • Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

G start Start: Acclimatize Animals fasting Overnight Fasting start->fasting grouping Divide into Dose Groups (incl. Vehicle Control) fasting->grouping dosing Administer Single INH Dose (Oral Gavage / IP) grouping->dosing observation Observe for Clinical Signs (Mortality, Seizures, etc.) [0-14 days] dosing->observation necropsy Gross Necropsy & Histopathology observation->necropsy end End: Calculate LD50 necropsy->end

Caption: Workflow for an in vivo rodent acute toxicity study.

Bacterial Reverse Mutation Assay (Ames Test)
  • Objective: To assess the mutagenic potential of Isoniazid and its metabolites.

  • Principle: The test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize it and require it for growth.[20] A positive result (mutagenicity) is indicated when the test substance causes a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies on a histidine-deficient medium.[20][21]

  • Methodology:

    • Strains: Salmonella typhimurium strains sensitive to different types of mutations are used (e.g., TA100, TA1535 for base-pair substitutions).[22][23]

    • Metabolic Activation: Since Isoniazid is a promutagen, the assay is run both with and without a metabolic activation system (S9 fraction), which is a liver homogenate from Aroclor- or phenobarbital-induced rats, containing CYP450 enzymes.[22][24]

    • Procedure (Plate Incorporation Method):

      • A small volume of the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer are added to molten top agar.[24][25]

      • The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate (lacking histidine).[25]

      • Plates are incubated at 37°C for 48-72 hours.[25]

    • Controls: A negative (vehicle) control and a known positive control mutagen for each strain (with and without S9) are run concurrently.[25]

  • Data Analysis: The number of revertant colonies on the test plates is counted and compared to the number on the negative control plates. A significant, dose-dependent increase in the number of revertants (typically 2-fold or greater over background) indicates a mutagenic effect.[20]

In Vitro Cytotoxicity Assay (HepG2 Cells)
  • Objective: To determine the direct cytotoxic effect of Isoniazid on a human liver-derived cell line.

  • Cell Line: Human hepatoma cell line HepG2 is commonly used.[12][26]

  • Methodology:

    • Cell Culture: HepG2 cells are cultured in appropriate media and seeded into 96-well plates at a predetermined density.[26]

    • Treatment: Cells are exposed to a range of Isoniazid concentrations for a specified duration (e.g., 24, 48 hours).

    • Viability Assessment (MTT Assay):

      • After incubation, MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazoliumbromide) is added to each well.

      • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan product.

      • The formazan is solubilized, and the absorbance is read on a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.[26]

    • Apoptosis Assessment (Annexin V/PI Staining):

      • Treated cells are harvested and stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).

      • The cell populations (viable, early apoptotic, late apoptotic, necrotic) are quantified using flow cytometry.[12][13]

Genotoxicity and Mutagenicity

Studies have shown that Isoniazid itself has weak direct mutagenic activity.[22][23] However, it is considered a promutagen, as its metabolic activation leads to the formation of genotoxic compounds.[22] The metabolite hydrazine, in particular, has been implicated in its mutagenic effects.[22] In the Ames test, Isoniazid's mutagenic activity is significantly increased in the presence of a liver homogenate (S9 mix).[22] It has also been shown to induce DNA-excision repair in hepatocytes, indicating it can cause DNA damage that triggers cellular repair mechanisms.[27]

References

Methodological & Application

Antitubercular agent-26 in vitro activity against MDR-TB and XDR-TB strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel antitubercular agents with efficacy against these resistant strains is a critical area of research. This document provides detailed application notes and protocols for the in vitro evaluation of "Antitubercular agent-26," a representative nitrotriazole-based compound, against MDR-TB and XDR-TB strains. While comprehensive data for a specific agent uniformly designated "this compound" is not publicly available, this document utilizes representative data for potent nitrotriazole and triazole derivatives to illustrate its potential activity and guide experimental design.

Nitrotriazoles are a promising class of compounds that are often bioreductive prodrugs, requiring activation under the hypoxic conditions found within tuberculous granulomas. This mechanism of action makes them attractive candidates for targeting both replicating and non-replicating, persistent mycobacteria.

Data Presentation: In Vitro Activity of Representative Triazole-Containing Antitubercular Agents

The following tables summarize the in vitro activity of representative triazole-containing compounds against drug-susceptible, MDR, and XDR strains of M. tuberculosis. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.

Table 1: In Vitro Activity against Drug-Susceptible and Drug-Resistant M. tuberculosis Strains

Compound/DrugMtb H37Rv (Susceptible) MIC (µg/mL)MDR-TB Clinical Isolate 1 MIC (µg/mL)XDR-TB Clinical Isolate 1 MIC (µg/mL)
Representative Triazole 9d 0.060.060.25
Isoniazid0.03>64>64
Rifampicin0.06>64>64
Moxifloxacin0.1228

Data is illustrative and based on reported activities of potent triazole-containing antitubercular agents for comparative purposes.[1]

Table 2: In Vitro Activity against a Panel of Drug-Resistant Clinical Isolates

CompoundINH-resistant MIC (µg/mL)RIF-resistant MIC (µg/mL)ETB-resistant MIC (µg/mL)STR-resistant MIC (µg/mL)
Representative Triazole 9c 0.120.030.030.03
Representative Triazole 9d 0.250.060.060.06

INH: Isoniazid, RIF: Rifampicin, ETB: Ethambutol, STR: Streptomycin. Data is illustrative.[1]

Mandatory Visualization

Proposed Mechanism of Action of Nitroaromatic Antitubercular Agents

Antitubercular_Agent_26_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_effects Cellular Effects Agent26_ext Antitubercular Agent-26 (Prodrug) Agent26_int Intracellular Agent-26 Agent26_ext->Agent26_int Diffusion Reactive_species Reactive Nitrogen Intermediates (e.g., Nitric Oxide) Agent26_int->Reactive_species Reductive Activation Nitroreductase Nitroreductase (e.g., Ddn) Nitroreductase->Agent26_int Target Multiple Cellular Targets Reactive_species->Target Inhibition DNA_damage DNA Damage Target->DNA_damage Protein_inhibition Protein Synthesis Inhibition Target->Protein_inhibition Cell_wall_inhibition Cell Wall Synthesis Inhibition Target->Cell_wall_inhibition Bactericidal Bactericidal Effect DNA_damage->Bactericidal Protein_inhibition->Bactericidal Cell_wall_inhibition->Bactericidal

Caption: Proposed reductive activation pathway of a nitroaromatic antitubercular agent.

Experimental Workflow for MIC Determination

MIC_Determination_Workflow start Start: Prepare Mtb Inoculum prepare_plates Prepare 96-well plates with 2-fold serial dilutions of Agent-26 start->prepare_plates add_inoculum Inoculate plates with Mtb suspension prepare_plates->add_inoculum incubate Incubate plates at 37°C add_inoculum->incubate add_indicator Add viability indicator (e.g., Resazurin) incubate->add_indicator read_results Read results (colorimetric/ fluorometric) add_indicator->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis

This protocol is based on the Microplate Alamar Blue Assay (MABA), a common method for determining the MIC of compounds against M. tuberculosis.

Materials:

  • M. tuberculosis strains (drug-susceptible, MDR, and XDR)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Plate reader (for fluorescence or absorbance)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis strains in 7H9 broth until mid-log phase (OD600 of 0.4-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:20 in 7H9 broth to achieve the final inoculum.

  • Plate Preparation:

    • Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform 2-fold serial dilutions across the plate, leaving the last column as a drug-free control.

  • Inoculation:

    • Add 100 µL of the prepared M. tuberculosis inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation:

    • Seal the plates with a breathable membrane or in a secondary container to prevent evaporation and contamination.

    • Incubate the plates at 37°C for 7 days in a humidified incubator.

  • Addition of Viability Indicator:

    • After the incubation period, add 30 µL of the resazurin solution to each well.

    • Incubate the plates for an additional 24 hours at 37°C.

  • Reading and Interpretation:

    • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth.

    • Alternatively, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (at 570 nm and 600 nm) using a plate reader.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink or shows a significant reduction in fluorescence/absorbance compared to the drug-free control wells.

Protocol for Intracellular Activity Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the growth of M. tuberculosis within macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1 or THP-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • M. tuberculosis strain (e.g., H37Rv)

  • This compound

  • Sterile 96-well tissue culture plates

  • Lysis buffer (e.g., 0.1% SDS)

  • Middlebrook 7H11 agar plates

  • BSL-3 facility and appropriate PPE

Procedure:

  • Macrophage Seeding:

    • Seed macrophages into 96-well tissue culture plates at a density of 5 x 10^4^ cells per well and incubate overnight at 37°C with 5% CO2 to allow for adherence.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of M. tuberculosis H37Rv.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1 (bacteria to macrophage).

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria:

    • Wash the cells three times with pre-warmed PBS to remove extracellular bacteria.

    • Add fresh complete cell culture medium containing a low concentration of gentamicin (50 µg/mL) for 1 hour to kill any remaining extracellular bacteria.

  • Compound Treatment:

    • Wash the cells again with PBS and add fresh medium containing serial dilutions of this compound. Include a drug-free control and a positive control (e.g., rifampicin).

  • Incubation:

    • Incubate the plates for 4 days at 37°C with 5% CO2.

  • Quantification of Intracellular Bacteria:

    • After incubation, lyse the macrophages in each well with 100 µL of lysis buffer for 10 minutes.

    • Perform serial dilutions of the lysate in 7H9 broth.

    • Plate the dilutions onto 7H11 agar plates.

    • Incubate the agar plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colony-forming units (CFUs) on the agar plates.

    • Calculate the log10 reduction in CFU for each concentration of this compound compared to the drug-free control.

    • The intracellular MIC can be defined as the lowest concentration that results in a ≥1-log10 reduction in CFU compared to the initial inoculum.

Conclusion

The provided application notes and protocols offer a framework for the in vitro evaluation of novel antitubercular candidates like the representative "this compound." The illustrative data for potent triazole-containing compounds highlights the potential of this chemical class to overcome drug resistance in M. tuberculosis. Adherence to standardized protocols is crucial for generating reliable and comparable data, which is essential for the progression of new compounds through the drug development pipeline. The ultimate goal is to identify and develop new, effective treatments to combat the global challenge of MDR- and XDR-TB.

References

Application Notes and Protocols: Assessing the Solubility and Permeability of Antitubercular Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful development of a new oral antitubercular agent hinges on a thorough understanding of its pharmacokinetic properties. Among the most critical of these are aqueous solubility and membrane permeability, which are key determinants of a drug's absorption and bioavailability.[1][2][3] This document provides a comprehensive guide to assessing the solubility and permeability of a novel drug candidate, designated here as Antitubercular agent-26. The protocols outlined below describe standard in vitro methods for generating crucial data to inform drug design, formulation development, and candidate selection.

Poor aqueous solubility can lead to incomplete dissolution in the gastrointestinal tract, thereby limiting the amount of drug available for absorption.[4] Similarly, low membrane permeability will hinder the drug's ability to traverse the intestinal epithelium and enter systemic circulation. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these two properties, providing a framework for predicting their in vivo performance.[5][6]

These application notes provide detailed protocols for the Equilibrium Solubility Shake-Flask Method and the Parallel Artificial Membrane Permeability Assay (PAMPA), two widely used and robust assays for determining these key physicochemical parameters.

Data Presentation: Physicochemical Properties of this compound

A comprehensive understanding of a drug candidate's physicochemical properties is essential for interpreting solubility and permeability data. The following table summarizes key parameters for a hypothetical this compound.

ParameterValueMethod
Molecular Weight ( g/mol )450.5LC-MS
cLogP3.2Computational (e.g., ChemDraw)
pKa8.5 (basic)Potentiometric titration
Aqueous Solubility (µg/mL) at pH 7.4TBDEquilibrium Solubility (Shake-Flask)
Apparent Permeability (Papp) (x 10⁻⁶ cm/s)TBDPAMPA

TBD: To be determined by the experimental protocols outlined below.

Experimental Protocols

Equilibrium Solubility Assessment (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4] It involves creating a saturated solution of the drug in a specific buffer and measuring the concentration of the dissolved compound after a period of equilibration.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control (set to 25°C or 37°C)

  • 0.22 µm syringe filters (low-binding)

  • HPLC system with UV detector

  • Analytical balance

  • Vortex mixer

  • Pipettes and tips

Protocol:

  • Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. This will be used to create a standard curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of solid this compound (approximately 1-2 mg) to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set at 25°C (or 37°C for physiological relevance) and agitate for 24-48 hours to ensure equilibrium is reached.[4]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to allow undissolved solid to sediment.

  • Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Sample Dilution: Dilute the filtered sample with the mobile phase to a concentration within the range of the HPLC standard curve.

  • HPLC Analysis: Analyze the diluted sample by a validated HPLC method to determine the concentration of dissolved this compound.

  • Data Analysis: Calculate the equilibrium solubility in µg/mL by back-calculating from the dilution factor. The experiment should be performed in triplicate.

Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability. It utilizes a 96-well plate format where a filter support is coated with a lipid solution to form an artificial membrane that separates a donor (apical) compartment from an acceptor (basolateral) compartment.

Materials:

  • This compound

  • PAMPA plate system (e.g., from Millipore or Corning)

  • Lipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • Lucifer yellow (a low-permeability marker)

  • Theophylline (a high-permeability marker)

  • 96-well microplates (for donor, acceptor, and analysis)

  • Plate reader (UV-Vis) or LC-MS/MS system

  • Pipettes and multichannel pipettes

Protocol:

  • Preparation of Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in DMSO.

    • Prepare stock solutions of Lucifer yellow and Theophylline in DMSO.

    • Prepare the donor solution by diluting the stock solutions into PBS (pH 7.4) to a final concentration (e.g., 100 µM). The final DMSO concentration should be less than 1%.

  • Coating the PAMPA Plate: Add 5 µL of the lipid solution to each well of the filter plate (donor plate) and allow it to impregnate the filter for at least 5 minutes.

  • Assembling the PAMPA Sandwich:

    • Add 200 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Carefully place the lipid-coated donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.

  • Adding the Donor Solution: Add 200 µL of the donor solution (containing this compound, Lucifer yellow, and Theophylline) to the corresponding wells of the donor plate.

  • Incubation: Cover the PAMPA sandwich with a lid to prevent evaporation and incubate at room temperature for 4-16 hours.

  • Sample Collection: After incubation, carefully separate the donor and acceptor plates. Collect samples from both the donor and acceptor wells for analysis.

  • Concentration Measurement: Determine the concentration of this compound, Lucifer yellow, and Theophylline in both the donor and acceptor wells using a plate reader or LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - (Ca / Ceq))

    Where:

    • Vd = volume of the donor well

    • Va = volume of the acceptor well

    • A = area of the filter

    • t = incubation time

    • Ca = concentration in the acceptor well

    • Ceq = equilibrium concentration = ((Cd * Vd) + (Ca * Va)) / (Vd + Va)

    • Cd = concentration in the donor well

Visualizations

G Equilibrium Solubility Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid This compound B Add 1 mL PBS (pH 7.4) to a 2 mL vial A->B Step 1 C Agitate on orbital shaker (24-48 hours at 25°C) B->C Step 2 D Sediment for 1 hour C->D Step 3 E Filter supernatant (0.22 µm filter) D->E Step 4 F Dilute filtrate E->F Step 5 G HPLC analysis F->G Step 6 H Calculate solubility G->H Step 7 G PAMPA Workflow cluster_prep Plate Preparation cluster_assay Assay cluster_analysis Analysis A Coat donor plate filter with lipid solution B Add PBS to acceptor plate A->B Step 1 C Assemble PAMPA sandwich B->C Step 2 D Add donor solution (with compound) to donor plate C->D Step 3 E Incubate (4-16 hours) D->E Step 4 F Collect samples from donor and acceptor wells E->F Step 5 G Measure concentrations (UV-Vis or LC-MS/MS) F->G Step 6 H Calculate Papp G->H Step 7

References

Application Notes and Protocols: In Vivo Efficacy of Antitubercular Agent-26 in a Murine Tuberculosis Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the field of tuberculosis research.

Introduction:

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the development of new and more effective therapeutic agents. This document provides detailed application notes and protocols for evaluating the in vivo efficacy of a novel investigational drug, Antitubercular agent-26, in a well-established mouse model of chronic tuberculosis. The protocols outlined below describe the methodology for establishing the infection, administering treatment, and assessing the bactericidal activity of this compound alone and in combination with the first-line anti-TB drug, isoniazid.

Data Presentation

The in vivo efficacy of this compound was evaluated by determining the bacterial load in the lungs and spleens of infected mice following treatment. The data is summarized in the tables below.

Table 1: Bacterial Load in the Lungs of Mtb-infected Mice After 4 Weeks of Treatment

Treatment GroupDosage (mg/kg)Mean Log10 CFU/Lung ± SDChange in Log10 CFU from Untreated Control
Untreated Control-6.52 ± 0.21-
Isoniazid (INH)254.38 ± 0.32-2.14
This compound254.89 ± 0.28-1.63
This compound504.15 ± 0.35-2.37
INH + Agent-2625 + 253.54 ± 0.29-2.98

Table 2: Bacterial Load in the Spleens of Mtb-infected Mice After 4 Weeks of Treatment

Treatment GroupDosage (mg/kg)Mean Log10 CFU/Spleen ± SDChange in Log10 CFU from Untreated Control
Untreated Control-5.89 ± 0.19-
Isoniazid (INH)253.91 ± 0.25-1.98
This compound254.32 ± 0.22-1.57
This compound503.78 ± 0.31-2.11
INH + Agent-2625 + 253.12 ± 0.26-2.77

Experimental Protocols

Murine Model of Chronic Tuberculosis

This protocol describes the establishment of a chronic tuberculosis infection in mice via aerosol inhalation, a route that closely mimics natural human infection.[1]

Materials:

  • BALB/c mice, female, 6-8 weeks old

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure system (e.g., Glas-Col inhalation exposure system)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • Phosphate-buffered saline (PBS)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of Mtb Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.5-0.8).

    • Wash the bacterial cells twice with PBS.

    • Resuspend the pellet in PBS and sonicate briefly to obtain a single-cell suspension.

    • Adjust the bacterial concentration to deliver approximately 100-200 colony-forming units (CFU) per mouse lung. This needs to be calibrated for the specific aerosol exposure system used.[1]

  • Aerosol Infection:

    • Place mice in the exposure chamber of the aerosol generation system.

    • Generate the aerosol containing Mtb for a predetermined duration to achieve the target lung deposition.

    • At day 1 post-infection, sacrifice a subset of mice (n=3-4) to determine the initial bacterial implantation in the lungs by plating lung homogenates on Middlebrook 7H11 agar.

Drug Preparation and Administration

Materials:

  • This compound

  • Isoniazid (INH)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Oral gavage needles

Procedure:

  • Drug Formulation:

    • Prepare stock solutions of this compound and INH in the appropriate vehicle.

    • On each day of treatment, prepare fresh drug dilutions from the stock solutions.

  • Treatment Regimen:

    • Four weeks post-infection, randomize mice into treatment groups (n=8-10 mice per group).

    • Administer drugs orally via gavage once daily, five days a week, for four weeks.[2] The treatment groups are as follows:

      • Group 1: Vehicle control

      • Group 2: Isoniazid (25 mg/kg)

      • Group 3: this compound (25 mg/kg)

      • Group 4: this compound (50 mg/kg)

      • Group 5: Isoniazid (25 mg/kg) + this compound (25 mg/kg)

    • Monitor the body weight of the mice weekly as a general indicator of health.[3]

Assessment of Bacterial Load

This protocol details the procedure for quantifying the number of viable Mtb in the lungs and spleens of infected mice.

Materials:

  • Sterile dissection tools

  • Sterile PBS

  • Tissue homogenizer

  • Middlebrook 7H11 agar plates supplemented with 10% OADC

  • Incubator at 37°C with 5% CO2

Procedure:

  • Organ Harvest:

    • At the end of the treatment period (24 hours after the last dose), euthanize mice by an approved method (e.g., CO2 asphyxiation).

    • Aseptically remove the lungs and spleen.

  • Homogenization:

    • Place each organ in a separate tube containing a known volume of sterile PBS.

    • Homogenize the tissues using a mechanical homogenizer until no visible clumps remain.

  • Plating and Incubation:

    • Prepare serial 10-fold dilutions of the organ homogenates in PBS.

    • Plate 100 µL of appropriate dilutions onto Middlebrook 7H11 agar plates in duplicate.

    • Incubate the plates at 37°C for 3-4 weeks.

  • CFU Enumeration:

    • Count the number of colonies on the plates.

    • Calculate the total CFU per organ and log10 transform the data for analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment (4 weeks post-infection) cluster_analysis Efficacy Assessment bact_prep M. tuberculosis H37Rv Culture aerosol Aerosol Infection (100-200 CFU/lung) bact_prep->aerosol mouse_prep BALB/c Mice (6-8 weeks old) mouse_prep->aerosol control Vehicle aerosol->control inh Isoniazid aerosol->inh agent26_low Agent-26 (25 mg/kg) aerosol->agent26_low agent26_high Agent-26 (50 mg/kg) aerosol->agent26_high combo INH + Agent-26 aerosol->combo organ_harvest Organ Harvest (Lungs & Spleen) control->organ_harvest inh->organ_harvest agent26_low->organ_harvest agent26_high->organ_harvest combo->organ_harvest homogenize Homogenization organ_harvest->homogenize plating Serial Dilution & Plating homogenize->plating cfu_count CFU Enumeration plating->cfu_count

Caption: Workflow for in vivo efficacy testing of this compound.

Hypothetical Signaling Pathway for this compound

The proposed mechanism of action for this compound involves the potentiation of host-directed immunity, specifically by enhancing phagosome maturation and autophagic clearance of M. tuberculosis.

signaling_pathway cluster_cell Host Macrophage mtb M. tuberculosis phagosome Phagosome mtb->phagosome Phagocytosis autophagosome Autophagosome phagosome->autophagosome Ubiquitination & LC3 recruitment phagolysosome Phagolysosome (Mtb Killing) phagosome->phagolysosome Maturation (Blocked by Mtb) autophagosome->phagolysosome Fusion lysosome Lysosome lysosome->phagolysosome Fusion agent26 Antitubercular agent-26 agent26->autophagosome Induces Autophagy agent26->lysosome Enhances Acidification

Caption: Proposed mechanism of this compound in enhancing host cell clearance of Mtb.

References

Application Notes and Protocols for Combination Studies of Antitubercular Agent-26 with First-Line TB Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new therapeutic strategies. Combination therapy is a cornerstone of tuberculosis treatment, aiming to enhance efficacy, prevent the emergence of resistance, and shorten treatment duration. This document provides detailed application notes and protocols for setting up in vitro combination studies of a novel investigational compound, Antitubercular agent-26, with the first-line anti-tuberculosis drugs: isoniazid (INH), rifampicin (RIF), pyrazinamide (PZA), and ethambutol (EMB).

These protocols are designed to assess the nature of the interaction between this compound and these key drugs, determining if the combination is synergistic, additive, indifferent, or antagonistic. The primary method described is the checkerboard assay, a widely used in vitro technique for synergy testing.[1][2][3]

Data Presentation: Summary of Key Experimental Parameters

Quantitative data from combination studies should be meticulously recorded and organized. The following tables provide a template for summarizing critical experimental outcomes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Single Agents against M. tuberculosis H37Rv

AgentMIC (µg/mL)
This compound[To be determined]
Isoniazid (INH)[To be determined]
Rifampicin (RIF)[To be determined]
Pyrazinamide (PZA)[To be determined]
Ethambutol (EMB)[To be determined]

Table 2: Summary of Checkerboard Assay Results for this compound Combinations

Drug CombinationFractional Inhibitory Concentration (FIC) Index (FICI)Interpretation
This compound + Isoniazid[To be calculated][Synergy/Additive/Indifference/Antagonism]
This compound + Rifampicin[To be calculated][Synergy/Additive/Indifference/Antagonism]
This compound + Pyrazinamide[To be calculated][Synergy/Additive/Indifference/Antagonism]
This compound + Ethambutol[To be calculated][Synergy/Additive/Indifference/Antagonism]

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0[1][4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of each drug that inhibits the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microtiter plates

  • This compound, Isoniazid, Rifampicin, Pyrazinamide, Ethambutol stock solutions

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

Protocol:

  • Prepare serial two-fold dilutions of each drug in a 96-well plate using 7H9 broth. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with 100 µL of the bacterial suspension. Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Seal the plates and incubate at 37°C for 7-10 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[5]

Checkerboard Assay for Synergy Testing

Objective: To evaluate the in vitro interaction of this compound with first-line TB drugs.

Materials:

  • Same as for MIC determination.

Protocol:

  • In a 96-well plate, prepare serial dilutions of this compound along the x-axis (columns) and a first-line drug (e.g., Isoniazid) along the y-axis (rows).[1][6] The final volume in each well containing the drug combination should be 100 µL.

  • The concentrations should range from sub-inhibitory to supra-inhibitory levels based on the previously determined MICs.

  • Prepare a standardized inoculum of M. tuberculosis H37Rv as described for the MIC assay.

  • Inoculate each well with 100 µL of the bacterial suspension.

  • Include rows and columns with single agents only to re-determine the MIC of each drug under the assay conditions. Also include growth and sterility controls.

  • Seal the plates and incubate at 37°C for 7-10 days.

  • Add resazurin and determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI for the combination using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B[4][7]

  • Interpret the FICI as described in Table 2.

Visualizations

Signaling Pathways of First-Line TB Drugs

The following diagrams illustrate the known mechanisms of action of the first-line anti-tuberculosis drugs. Understanding these pathways is crucial for postulating the potential interaction mechanisms with this compound.

TB_Drug_Pathways cluster_CellWall Mycobacterial Cell Wall Synthesis cluster_Cellular_Processes Essential Cellular Processes Mycolic_Acid Mycolic Acid Synthesis cluster_CellWall cluster_CellWall Arabinogalactan Arabinogalactan Synthesis Peptidoglycan Peptidoglycan Synthesis RNA_Polymerase DNA-dependent RNA Polymerase Protein_Synthesis Protein Synthesis Membrane_Potential Membrane Energy Metabolism INH Isoniazid (INH) INH->Mycolic_Acid Inhibits (via KatG activation) RIF Rifampicin (RIF) RIF->RNA_Polymerase Inhibits transcription PZA Pyrazinamide (PZA) PZA->Membrane_Potential Disrupts membrane potential (active at low pH) EMB Ethambutol (EMB) EMB->Arabinogalactan Inhibits arabinosyl transferase Agent26 This compound (Hypothetical Target)

Caption: Mechanisms of action of first-line anti-TB drugs.

Experimental Workflow for Combination Studies

This workflow diagram outlines the key steps for assessing the interaction between this compound and first-line TB drugs.

Combination_Study_Workflow A 1. Prepare Drug Stock Solutions (Agent-26 & First-Line Drugs) B 2. Determine MIC of Each Drug Individually A->B C 3. Perform Checkerboard Assay (Agent-26 + First-Line Drug) B->C D 4. Incubate Plates (37°C, 7-10 days) C->D E 5. Add Resazurin Indicator D->E F 6. Read Results (Color Change) E->F G 7. Calculate FIC and FICI F->G H 8. Interpret Interaction (Synergy, Additive, etc.) G->H

Caption: Workflow for in vitro anti-tubercular combination studies.

Logical Relationship for FICI Interpretation

This diagram illustrates the decision-making process based on the calculated Fractional Inhibitory Concentration Index (FICI).

FICI_Interpretation Start Calculated FICI Value Condition1 FICI ≤ 0.5? Start->Condition1 Condition2 0.5 < FICI ≤ 1.0? Condition1->Condition2 No Synergy Synergistic Interaction Condition1->Synergy Yes Condition3 1.0 < FICI ≤ 4.0? Condition2->Condition3 No Additive Additive Interaction Condition2->Additive Yes Indifference Indifferent Interaction Condition3->Indifference Yes Antagonism Antagonistic Interaction Condition3->Antagonism No (FICI > 4.0)

Caption: Decision tree for interpreting FICI results.

References

Application Notes and Protocols: Testing Antitubercular Agent-26 in a Macrophage Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is a formidable pathogen primarily due to its ability to survive and replicate within host macrophages.[1][2][3] This intracellular lifestyle poses a significant challenge for antitubercular drug efficacy, as compounds must not only exhibit potent antimycobacterial activity but also effectively penetrate the host cell and reach their target. Therefore, evaluating the intracellular activity of novel therapeutic candidates is a critical step in the tuberculosis drug discovery pipeline.[4][5]

This document provides a detailed protocol for assessing the efficacy of a novel compound, designated Antitubercular agent-26, against M. tuberculosis within a macrophage infection model. The protocol outlines procedures for cell and bacterial culture, macrophage infection, determination of intracellular mycobacterial viability via colony-forming unit (CFU) enumeration, and assessment of host cell cytotoxicity using the MTT assay.

Experimental Workflow

The overall experimental workflow is depicted below. It involves the parallel culture of macrophages and M. tuberculosis, followed by infection of the macrophages. The infected cells are then treated with this compound, and the outcomes are assessed in terms of both bacterial killing and host cell viability.

G cluster_prep Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Mtb M. tuberculosis Culture Infection Infect Macrophages with M. tuberculosis (MOI = 10:1) Mtb->Infection Macrophage Macrophage Culture (e.g., THP-1 or RAW 264.7) Macrophage->Infection Wash Remove Extracellular Bacteria Infection->Wash Treatment Treat with this compound (Dose-Response) Wash->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Efficacy Efficacy Assay (CFU Enumeration) Treatment->Efficacy

Caption: Overall experimental workflow for testing this compound.

Methodologies

Materials and Reagents
  • Cell Lines:

    • Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7).

  • Bacterial Strains:

    • Mycobacterium tuberculosis H37Rv (virulent strain). Reporter strains expressing luciferase or GFP can also be used for high-throughput screening.[6]

  • Culture Media and Supplements:

    • For Macrophages: RPMI-1640 or DMEM, Fetal Bovine Serum (FBS), L-glutamine, Penicillin-Streptomycin (for routine culture, not for infection assay), Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.[7]

    • For Mtb: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80. Middlebrook 7H10 or 7H11 agar for plating.

  • Reagents for Assays:

    • Phosphate Buffered Saline (PBS)

    • Sterile water with 0.05% Triton X-100 or 0.01% SDS for cell lysis.[8]

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.[9]

    • Dimethyl sulfoxide (DMSO)

    • This compound (stock solution in DMSO)

    • Positive control antitubercular drugs (e.g., Isoniazid, Rifampicin).

Experimental Protocols

2.1. Macrophage Culture and Seeding

  • Culture macrophage cell lines (e.g., THP-1 or RAW 264.7) in their recommended complete medium at 37°C in a 5% CO2 humidified incubator.

  • For THP-1 cells, induce differentiation into macrophage-like cells by treating with PMA (e.g., 40 ng/mL) for 24-48 hours.[7][9]

  • After differentiation (for THP-1) or reaching 80-90% confluency (for RAW 264.7), harvest the cells.

  • Seed the macrophages into 24- or 96-well tissue culture plates at a density of approximately 1 x 10^5 cells per well. Allow cells to adhere overnight.

2.2. Preparation of M. tuberculosis Inoculum

  • Caution: All work with virulent M. tuberculosis must be performed in a Biosafety Level 3 (BSL-3) facility.[10]

  • Grow M. tuberculosis H37Rv in 7H9 broth with supplements to mid-log phase (OD600 of 0.5-0.8).

  • To obtain a single-cell suspension, gently sonicate the bacterial culture.[11]

  • Pellet the bacteria by centrifugation and wash twice with sterile PBS.

  • Resuspend the bacterial pellet in antibiotic-free macrophage culture medium.

  • Measure the OD600 and calculate the bacterial concentration (an OD600 of 0.1 is approximately 3 x 10^7 CFU/mL).[9]

2.3. Macrophage Infection

  • Remove the culture medium from the seeded macrophages.

  • Dilute the M. tuberculosis suspension in fresh, antibiotic-free macrophage medium to achieve a multiplicity of infection (MOI) of 10 (10 bacteria per macrophage).[12]

  • Add the bacterial suspension to the macrophage-containing wells.

  • Incubate for 3-4 hours at 37°C to allow for phagocytosis.[13]

  • After the incubation, wash the cells three times with warm PBS to remove extracellular bacteria.[8]

  • Add fresh culture medium containing a low concentration of an aminoglycoside like amikacin (e.g., 200 µg/mL) for 1 hour to kill any remaining extracellular bacteria.[13]

  • Wash the cells again with PBS and add fresh complete medium. This time point is considered time zero (T0).

2.4. Treatment with this compound

  • Prepare serial dilutions of this compound in macrophage culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the macrophages (typically <0.5%).

  • Add the diluted compound to the infected macrophage cultures. Include the following controls:

    • Untreated infected cells (vehicle control, DMSO only).

    • Infected cells treated with a known antitubercular drug (positive control).

    • Uninfected cells treated with the highest concentration of this compound (for cytotoxicity control).

  • Incubate the plates for a defined period, typically 3 to 5 days.[11]

2.5. Assessment of Intracellular Efficacy (CFU Enumeration)

  • At the end of the treatment period, aspirate the medium from the wells.

  • Lyse the macrophages by adding a sterile solution of 0.05% Triton X-100 or 0.01% SDS in water and incubating for 10-15 minutes.[8]

  • Prepare serial 10-fold dilutions of the cell lysates in 7H9 broth containing 0.05% Tween 80.

  • Spot plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colonies to determine the number of viable intracellular bacteria (CFU/mL).

2.6. Assessment of Macrophage Cytotoxicity (MTT Assay)

  • This assay should be run in parallel on uninfected macrophages to determine if the compound is toxic to the host cells.[9]

  • Prepare a plate of uninfected macrophages and treat with the same concentrations of this compound as the infected plate.

  • At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Intracellular Efficacy of this compound

Concentration (µg/mL)Mean Log10 CFU/mL (± SD)% Reduction in CFU vs. Vehicle
Vehicle (DMSO)Value0%
Agent-26: Conc. 1ValueValue
Agent-26: Conc. 2ValueValue
Agent-26: Conc. 3ValueValue
Positive ControlValueValue

Table 2: Cytotoxicity of this compound on Macrophages

Concentration (µg/mL)Mean Absorbance @ 570nm (± SD)% Cell Viability vs. Vehicle
Vehicle (DMSO)Value100%
Agent-26: Conc. 1ValueValue
Agent-26: Conc. 2ValueValue
Agent-26: Conc. 3ValueValue
Lysis ControlValue0%

Signaling Pathways in Macrophage-Mtb Interaction

Upon infection, macrophages initiate an innate immune response. This involves the recognition of Mtb pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the activation of downstream signaling cascades and the production of cytokines.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mtb M. tuberculosis TLR2 TLR2 Mtb->TLR2 binds MyD88 MyD88 TLR2->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Transcription->Cytokines leads to

Caption: Simplified TLR2 signaling pathway in macrophages upon Mtb infection.

Conclusion

This protocol provides a robust framework for the initial intracellular evaluation of novel antitubercular candidates like this compound. By quantifying both the reduction in bacterial load and the impact on host cell viability, researchers can generate crucial data to guide lead optimization and further development of new therapies to combat tuberculosis.

References

Application Note: High-Throughput Screening for Novel Antitubercular Agents Targeting Mycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of new antitubercular agents with novel mechanisms of action. A key pathway for Mtb survival is the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Isoniazid (INH), a cornerstone of first-line TB therapy, is a prodrug that, once activated by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway. This application note details a robust high-throughput screening (HTS) assay designed to identify and characterize novel analogs of Isoniazid and other compounds that inhibit the growth of M. tuberculosis by targeting this essential pathway.

Assay Principle

This protocol describes a whole-cell phenotypic HTS assay using a recombinant strain of M. tuberculosis expressing a luciferase reporter gene. Bacterial viability is directly proportional to the luminescence signal produced. Compounds that inhibit the growth of Mtb will result in a decrease in the luminescence signal. This primary screen is followed by secondary assays to confirm antimycobacterial activity, determine potency, and assess cytotoxicity to ensure the selectivity of the hit compounds.

Data Presentation

The following table summarizes hypothetical data from a screen of Isoniazid and a series of its analogs.

Compound IDPrimary Screen (% Inhibition at 10 µM)IC50 (µM) in MtbCC50 (µM) in Vero CellsSelectivity Index (SI = CC50/IC50)
Isoniazid98.20.1>100>1000
Analog-26A95.50.5>100>200
Analog-26B88.11.28570.8
Analog-26C55.38.9>100>11.2
Analog-26D12.7>50>100-
Rifampicin (Control)99.10.05>100>2000

Experimental Protocols

Primary High-Throughput Screening (HTS) Assay

This protocol is optimized for a 384-well plate format.

Materials:

  • M. tuberculosis H37Rv expressing luciferase (autoluminescent strain)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase), 0.5% glycerol, and 0.05% Tween-80

  • Compound library (analogs of Antitubercular agent-26) dissolved in DMSO

  • Positive control: Isoniazid or Rifampicin

  • Negative control: DMSO

  • 384-well black, clear-bottom sterile microplates

  • Luminometer

Protocol:

  • Compound Plating:

    • Dispense 100 nL of each test compound from the library into wells of a 384-well plate using an acoustic liquid handler. Final desired concentration is 10 µM.

    • Dispense 100 nL of Isoniazid (final concentration 1 µM) into positive control wells.

    • Dispense 100 nL of DMSO into negative control wells.

  • Bacterial Culture Preparation:

    • Grow the autoluminescent M. tuberculosis strain to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture in fresh 7H9 media to an OD600 of 0.02.

  • Inoculation:

    • Add 50 µL of the diluted bacterial culture to each well of the 384-well plate containing the pre-spotted compounds.

    • Seal the plates with a gas-permeable membrane.

  • Incubation:

    • Incubate the plates at 37°C for 7 days in a humidified incubator.

  • Data Acquisition:

    • After incubation, allow the plates to equilibrate to room temperature for 30 minutes.

    • Measure the luminescence signal using a plate luminometer with an integration time of 1 second per well.

Data Analysis:

  • Calculate the percentage inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • A Z'-factor should be calculated for each plate to assess assay quality. A Z'-factor > 0.5 is considered acceptable.[1][2] Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

  • Compounds showing ≥90% inhibition are considered "hits" and are selected for secondary screening.[1]

Secondary Assays: IC50 Determination and Cytotoxicity

A. IC50 Determination

Protocol:

  • Prepare a serial dilution of the hit compounds (e.g., 10-point, 2-fold dilutions starting from 50 µM).

  • Perform the primary HTS assay as described above with the serially diluted compounds.

  • Plot the percentage inhibition against the log of the compound concentration.

  • Calculate the IC50 value (the concentration at which 50% of bacterial growth is inhibited) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

B. Cytotoxicity Assay

Protocol:

  • Cell Culture:

    • Culture Vero cells (or another suitable mammalian cell line like HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Add serially diluted hit compounds to the cells.

    • Incubate for 48-72 hours.

  • Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well.[3]

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence.

  • Data Analysis:

    • Calculate the CC50 value (the concentration at which 50% of cell viability is lost) in the same manner as the IC50 determination.

    • Calculate the Selectivity Index (SI) as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity for the bacteria over mammalian cells.

Mandatory Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_assay Primary Screen cluster_analysis Data Analysis & Hit Selection cluster_secondary Secondary Assays Compound_Plating Compound Library Plating (100 nL) Inoculation Inoculate 384-well plates with Mtb Compound_Plating->Inoculation Mtb_Culture Mtb-Luciferase Culture (OD 0.4-0.6) Dilution Dilute Mtb Culture to OD 0.02 Mtb_Culture->Dilution Dilution->Inoculation Incubation Incubate at 37°C for 7 days Inoculation->Incubation Luminescence Read Luminescence Incubation->Luminescence Data_Analysis Calculate % Inhibition & Z'-factor Luminescence->Data_Analysis Hit_Selection Select Hits (≥90% Inhibition) Data_Analysis->Hit_Selection IC50 IC50 Determination Hit_Selection->IC50 Cytotoxicity Cytotoxicity Assay (CC50) Hit_Selection->Cytotoxicity Selectivity Calculate Selectivity Index IC50->Selectivity Cytotoxicity->Selectivity Mycolic_Acid_Pathway cluster_activation Prodrug Activation cluster_inhibition Mycolic Acid Synthesis Inhibition Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Oxidation Activated_INH Activated Isoniazid Radical KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition FAS_II_Start Fatty Acid Synthase II (FAS-II) FAS_II_Start->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall

References

Application Note: Quantitative Structure-Activity Relationship (QSAR) Modeling for the Optimization of Antitubercular Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application guide for developing a robust Quantitative Structure-Activity Relationship (QSAR) model for a novel series of antitubercular agents, exemplified by a lead compound designated "Agent-26." The goal is to establish a predictive relationship between the chemical structures of Agent-26 analogues and their biological activity against Mycobacterium tuberculosis, thereby guiding the synthesis of more potent drug candidates.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide.[1] The emergence of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains has severely compromised the efficacy of current treatment regimens, necessitating the urgent discovery of novel antitubercular drugs.[1][2]

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that accelerates drug discovery by correlating the physicochemical properties of chemical compounds with their biological activities.[3][4] By building a mathematical model, QSAR can predict the activity of new, unsynthesized molecules, saving significant time and resources.[5] This note details the workflow and protocols for a 2D-QSAR study on a series of thiazolidine-4-one derivatives, with "Antitubercular Agent-26" as the representative lead compound. This class of compounds has shown promise as potent antitubercular agents.[6] The developed QSAR model will help in understanding the key structural features required for activity and in designing new derivatives with improved potency.[7]

QSAR Modeling Workflow

The overall workflow for developing a predictive QSAR model is a multi-step process that begins with data collection and ends with the design of new, potent analogues.

QSAR_Workflow cluster_0 Data Preparation cluster_1 Model Development cluster_2 Validation & Application DataCollection 1. Dataset Collection (Agent-26 Analogues) StructureDrawing 2. 2D Structure Drawing & Energy Minimization DataCollection->StructureDrawing DataSplit 3. Dataset Splitting (Training & Test Sets) StructureDrawing->DataSplit DescriptorCalc 4. Molecular Descriptor Calculation DataSplit->DescriptorCalc ModelGen 5. Model Generation (e.g., MLR) DescriptorCalc->ModelGen Validation 6. Model Validation (Internal & External) ModelGen->Validation Interpretation 7. Model Interpretation Validation->Interpretation NewDesign 8. Design of New Potent Compounds Interpretation->NewDesign Model_Validation cluster_0 Model Building & Internal Validation cluster_1 External Validation Dataset Full Dataset (20 Compounds) TrainingSet Training Set (15 Compounds) Dataset->TrainingSet TestSet Test Set (5 Compounds) Dataset->TestSet QSAR_Model QSAR Model Generation (Using Training Set) TrainingSet->QSAR_Model External_Val External Validation (R²pred) TestSet->External_Val Internal_Val Internal Validation (R², Q²cv) QSAR_Model->Internal_Val QSAR_Model->External_Val MOA_Pathway cluster_cell Mycobacterium Cell FAS_I Fatty Acid Synthase I (FAS-I) InhA Enoyl-ACP Reductase (InhA) FAS_I->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Isoniazid Isoniazid (activated) Isoniazid->InhA Inhibition Agent26 Agent-26 (Hypothesized) Agent26->Mycolic_Acid Inhibition (Putative)

References

Determining the Minimum Inhibitory Concentration (MIC) of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge. The development of new antitubercular agents is critical to combatting this threat. A crucial step in the preclinical evaluation of any new potential drug, such as Antitubercular agent-26, is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2] This value is a fundamental measure of a compound's in vitro potency and is essential for guiding further drug development, including medicinal chemistry optimization and preclinical studies.

Standardized methods for MIC determination are vital for ensuring the reproducibility and comparability of data across different laboratories.[3][4] The two most widely accepted methods for determining the MIC of antitubercular agents are the broth microdilution method and the agar proportion method.[5][6][7] The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has endorsed the broth microdilution method as a reference standard for Mtb.[3][4]

This document provides detailed protocols for determining the MIC of a novel antitubercular agent, exemplified by "this compound," against M. tuberculosis. It also includes guidelines for data presentation and visualization of the experimental workflow.

Data Presentation

Quantitative data from MIC determination experiments should be summarized in a clear and structured format to allow for easy comparison. The following table provides a template for presenting MIC data for this compound and comparator drugs against a reference strain of M. tuberculosis.

CompoundM. tuberculosis StrainMIC (µg/mL)MIC (µM)Replicate 1 (µg/mL)Replicate 2 (µg/mL)Replicate 3 (µg/mL)
This compound H37Rv (ATCC 27294)
IsoniazidH37Rv (ATCC 27294)
RifampicinH37Rv (ATCC 27294)
MoxifloxacinH37Rv (ATCC 27294)

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is based on the EUCAST reference method for MIC determination of M. tuberculosis.[3][4]

1. Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Glycerol

  • This compound and comparator drugs

  • Sterile 96-well U-bottom microtiter plates

  • Sterile water with 0.05% Tween 80

  • Sterile glass beads (2-3 mm)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Biosafety cabinet (Class II or III)

2. Preparation of Media and Reagents:

  • Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions, supplementing with 0.2% glycerol and 10% OADC enrichment.

  • Drug Stock Solutions: Prepare stock solutions of this compound and comparator drugs in a suitable solvent (e.g., DMSO, water). Further dilutions should be made in the complete Middlebrook 7H9 broth.

3. Inoculum Preparation:

  • Culture M. tuberculosis on Middlebrook 7H10 or 7H11 agar for 3-4 weeks.

  • Harvest colonies and transfer to a sterile tube containing sterile water with 0.05% Tween 80 and glass beads.

  • Vortex for 1-2 minutes to break up clumps.

  • Allow the suspension to stand for 30 minutes to allow larger particles to settle.

  • Transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match a McFarland 0.5 standard using a spectrophotometer (OD at 600 nm). This corresponds to approximately 1 x 10^7 to 1 x 10^8 CFU/mL.

  • Prepare a 1:100 dilution of the adjusted inoculum in complete Middlebrook 7H9 broth to obtain the final inoculum of approximately 1 x 10^5 CFU/mL.[3][4]

4. Assay Procedure:

  • In a 96-well microtiter plate, add 100 µL of complete Middlebrook 7H9 broth to all wells.

  • Add 100 µL of the highest concentration of the drug to the first well of a row and perform 2-fold serial dilutions across the plate.

  • The final volume in each well should be 100 µL after serial dilution, with the last well serving as a drug-free growth control.

  • Inoculate each well (except for a sterility control well) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.

  • Include a growth control (no drug) and a sterility control (no inoculum).

  • Seal the plates and incubate at 37°C.

5. Reading and Interpretation of Results:

  • Incubate the plates for 7-21 days.

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.[4] Growth can be assessed visually or by using a resazurin-based indicator.[8]

Protocol 2: Agar Proportion Method for MIC Determination

This protocol is a well-established method for susceptibility testing of M. tuberculosis.[5][6][9]

1. Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv ATCC 27294)

  • Middlebrook 7H10 or 7H11 agar base

  • OADC enrichment

  • Glycerol

  • This compound and comparator drugs

  • Sterile petri dishes or quadrant plates

  • Sterile saline with 0.05% Tween 80

  • McFarland 1.0 turbidity standard

  • Incubator (37°C with 5-10% CO2)

  • Biosafety cabinet (Class II or III)

2. Preparation of Media and Reagents:

  • Drug-Containing Agar: Prepare Middlebrook 7H10 or 7H11 agar according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add the OADC enrichment and the appropriate concentration of the drug. Pour into plates.

  • Control Agar: Prepare drug-free agar plates.

3. Inoculum Preparation:

  • Prepare a bacterial suspension as described in the broth microdilution protocol, adjusting the turbidity to a McFarland 1.0 standard.

  • Prepare serial 10-fold dilutions of the inoculum in sterile saline with Tween 80 (e.g., 10^-2 and 10^-4).

4. Assay Procedure:

  • Inoculate the drug-containing and drug-free (control) agar plates with 100 µL of the 10^-2 and 10^-4 dilutions.

  • Allow the inoculum to dry completely before inverting the plates.

  • Incubate at 37°C in a 5-10% CO2 atmosphere for 3-4 weeks.

5. Reading and Interpretation of Results:

  • Count the number of colony-forming units (CFUs) on both the drug-containing and drug-free plates.

  • The MIC is the lowest drug concentration that inhibits more than 99% of the bacterial population.[5] This is determined by comparing the number of CFUs on the drug-containing medium to the number of CFUs on the drug-free control plate from the dilution that yields between 30 and 300 colonies.

Mandatory Visualizations

MIC_Determination_Workflow cluster_assay Assay cluster_analysis Analysis Inoculum M. tuberculosis Inoculum Preparation Inoculation Inoculation of Plates Inoculum->Inoculation Media Media and Drug Dilution Preparation Media->Inoculation Incubation Incubation (37°C, 7-21 days) Inoculation->Incubation Reading Visual/Instrumental Reading of Growth Incubation->Reading MIC Determine MIC Reading->MIC Drug_Target_Interaction cluster_cell Mycobacterium tuberculosis Drug Antitubercular agent-26 Target Essential Enzyme (e.g., InhA) Drug->Target Binding Inhibition Inhibition of Enzyme Activity Drug->Inhibition Pathway Cell Wall Synthesis Target->Pathway Catalyzes step in Target->Inhibition Growth Bacterial Growth Pathway->Growth Leads to Inhibition->Pathway Blocks

References

Application Notes: High-Throughput Efficacy Testing of Antitubercular Agents Using Bioluminescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the rapid screening and evaluation of new antitubercular agents. Traditional methods for assessing drug efficacy, such as colony forming unit (CFU) counting, are time-consuming and labor-intensive. Bioluminescence-based assays offer a sensitive, rapid, and high-throughput alternative for determining the viability of Mtb in response to chemical compounds.[1][2][3] These assays are predicated on the principle that light production is directly proportional to the number of metabolically active mycobacterial cells.[4][5]

This document provides detailed application notes and protocols for the use of bioluminescence assays in the efficacy testing of antitubercular agents, with a focus on enabling researchers, scientists, and drug development professionals to implement these techniques. While the protocols are broadly applicable, they can be specifically adapted for testing novel compounds such as "Antitubercular agent-26."

Principle of Bioluminescence Assays for Antitubercular Efficacy

Bioluminescence assays for mycobacteria primarily utilize two approaches:

  • Luciferase Reporter Mycobacteria: Genetically engineered Mtb strains that constitutively express a luciferase gene, such as the luxCDABE operon from Photorhabdus luminescens or the firefly luciferase gene (fflux).[6][7] In the presence of a substrate (for firefly luciferase) and ATP, the enzyme produces light.[5][8] The emitted light is quantifiable and serves as a proxy for bacterial viability. A decrease in luminescence upon exposure to an antitubercular agent indicates a reduction in viable bacteria.[4]

  • Luciferase Reporter Phages (LRP): Mycobacteriophages engineered to carry a luciferase gene. These phages infect viable Mtb cells and, upon infection, express the luciferase enzyme.[5][8][9] The resulting light output is dependent on both phage infection and the metabolic activity of the host mycobacteria.[5][9] This method can be used for antibiotic susceptibility testing of clinical isolates.[8][9]

Advantages of Bioluminescence Assays

  • High-Throughput Screening (HTS): Amenable to 96-well and 384-well plate formats, allowing for the rapid screening of large compound libraries.[6][10]

  • Rapidity: Results can often be obtained within days, compared to weeks for traditional CFU methods.[1][3]

  • Sensitivity: Capable of detecting low numbers of viable bacteria.[3][5]

  • Real-Time Monitoring: Some systems, particularly those using bacterial luciferase, allow for non-destructive, real-time monitoring of drug activity over time.[7][11]

  • Cost-Effective: Reduced labor and reagent costs compared to conventional methods.[6][12]

Data Presentation

The quantitative data generated from bioluminescence assays can be summarized for clear comparison of the efficacy of different antitubercular agents.

Table 1: In Vitro Efficacy of this compound against M. tuberculosis H37Rv-lux

CompoundConcentration (µg/mL)Mean Relative Luminescence Units (RLU)Standard Deviation (RLU)% Inhibition
Vehicle Control 01,500,000120,0000
This compound 0.11,250,00098,00016.7
1750,00065,00050.0
10150,00025,00090.0
10010,0005,00099.3
Isoniazid (Control) 0.1800,00070,00046.7
150,00012,00096.7

Table 2: Comparison of Bioluminescence Assay with Traditional Methods

Assay MethodDrugSensitivity (%)Specificity (%)Time to Result
LRP Assay Isoniazid85.795.32-3 days
Rifampicin1001002-3 days
BACTEC 460 Isoniazid1001004-8 days
Rifampicin1001004-8 days

Data presented in tables are illustrative and should be replaced with experimental results.

Experimental Protocols

Protocol 1: In Vitro Drug Susceptibility Testing using Recombinant Mtb expressing Luciferase

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of an antitubercular agent against a luminescent Mtb strain.

Materials:

  • Recombinant M. tuberculosis strain expressing luciferase (e.g., H37Rv-lux)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase), 0.5% glycerol, and 0.05% Tween 80[7]

  • This compound (and other test compounds)

  • Positive control drug (e.g., Isoniazid, Rifampicin)

  • Vehicle control (e.g., DMSO)

  • White, clear-bottom 96-well microplates

  • Luminometer

Procedure:

  • Bacterial Culture Preparation: Culture the Mtb-lux strain in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).[7]

  • Inoculum Preparation: Dilute the bacterial culture in fresh 7H9 broth to a starting OD600 of approximately 0.05.[7]

  • Compound Preparation: Prepare a serial dilution of this compound and control drugs in 7H9 broth in a separate 96-well plate.

  • Assay Plate Setup:

    • Add 100 µL of the diluted Mtb-lux inoculum to each well of a white, clear-bottom 96-well plate.

    • Add 100 µL of the serially diluted compounds to the respective wells.

    • Include wells with bacteria and vehicle only (negative control) and wells with media only (background control).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.[1]

  • Luminescence Measurement: After incubation, measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from all readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the MIC, which is the lowest concentration of the compound that inhibits luminescence by 90% or more.

Protocol 2: Macrophage Infection Model for Intracellular Efficacy Testing

This protocol assesses the ability of an antitubercular agent to kill Mtb residing within macrophages.

Materials:

  • Murine or human macrophage cell line (e.g., J774A.1)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • Recombinant Mtb-lux strain

  • This compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Luciferase substrate (if using a firefly luciferase reporter)

  • Luminometer

Procedure:

  • Macrophage Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight to allow for adherence.

  • Mycobacterial Infection:

    • Prepare a single-cell suspension of Mtb-lux in cell culture medium.

    • Infect the macrophage monolayer at a multiplicity of infection (MOI) of 1:1.[4]

    • Incubate for 4 hours to allow for phagocytosis.

  • Removal of Extracellular Bacteria: Wash the cells three times with pre-warmed PBS to remove extracellular bacteria. Add fresh medium containing a low concentration of amikacin (to which the intracellular bacteria are not susceptible) to kill any remaining extracellular bacteria.[4]

  • Drug Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with PBS.

    • Lyse the macrophages by adding lysis buffer to each well.

    • If using a firefly luciferase strain, add the luciferin substrate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of intracellular bacterial growth for each drug concentration compared to the untreated control.

Visualizations

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay Setup cluster_readout Data Acquisition & Analysis culture Culture Mtb-lux to mid-log phase dilute Dilute culture to starting OD culture->dilute plate Add Mtb-lux and compounds to 96-well plate dilute->plate compounds Prepare serial dilutions of Agent-26 compounds->plate incubate Incubate at 37°C for 5-7 days plate->incubate measure Measure Luminescence (RLU) incubate->measure analyze Calculate % Inhibition and MIC measure->analyze

Caption: In Vitro Drug Susceptibility Workflow.

signaling_pathway cluster_cell Viable Mycobacterium tuberculosis atp Metabolic Activity (ATP Production) light Light Output (Bioluminescence) atp->light luciferase Luciferase Enzyme (from lux or fflux gene) luciferase->light catalyzes agent This compound inhibition Inhibition of Metabolic Activity agent->inhibition inhibition->atp

Caption: Principle of Bioluminescence Inhibition Assay.

References

Application Note: Quantitative Analysis of Antitubercular Agent-26 in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

AN-26-BIO-001

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of a novel investigational drug, Antitubercular agent-26, in human plasma. The protocol described herein is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments during the clinical development of this compound.[1] The method involves a straightforward protein precipitation step for sample preparation and utilizes a stable isotope-labeled internal standard (IS) to ensure accuracy and precision.[2][3] The validation was conducted based on international guidelines, demonstrating excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range.

Principle of the Method

The quantification of this compound is achieved through a combination of High-Performance Liquid Chromatography (HPLC) for separation and tandem mass spectrometry (MS/MS) for detection.[4][5] Biological samples are first prepared using protein precipitation to remove high-molecular-weight interferences like proteins.[6][7] The resulting supernatant, containing the analyte and the internal standard, is injected into the LC-MS/MS system.

The components are separated on a reverse-phase C18 column. Following chromatographic separation, the analytes are ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2] MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.[2] Quantification is performed by calculating the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Analytes: this compound (Reference Standard), this compound-d4 (Internal Standard).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm).

  • Chemicals: Ammonium Acetate (LC-MS Grade).

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, volumetric flasks, pipettes.

  • Instrumentation:

    • HPLC system (e.g., Shimadzu, Waters, Agilent).

    • Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent).

    • Analytical balance.

    • Centrifuge capable of 14,000 x g.

    • Vortex mixer.

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d4 (IS) in methanol to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the this compound primary stock with 50:50 (v/v) acetonitrile:water to prepare working standards for calibration curve (CC) and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol

The following workflow outlines the procedure for extracting this compound from plasma samples.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Aliquot 50 µL Plasma (Sample, Blank, CC, or QC) add_is Add 10 µL IS (100 ng/mL) plasma->add_is add_precip Add 150 µL Acetonitrile (Protein Precipitation) add_is->add_precip vortex Vortex Mix (30 seconds) add_precip->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer 100 µL Supernatant to Injection Vial centrifuge->transfer inject Inject 5 µL into LC-MS/MS System transfer->inject

Caption: Workflow for Plasma Sample Preparation and Analysis.

  • Pipette 50 µL of plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS working solution (100 ng/mL this compound-d4) to all tubes except for the blank matrix.

  • Add 150 µL of acetonitrile to precipitate plasma proteins.[3]

  • Vortex the tubes for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the clear supernatant to an HPLC vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Instrument Conditions

The following tables summarize the optimized instrumental parameters for the analysis.

Table 1: Liquid Chromatography Conditions

Parameter Value
Column C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold for 1.0 min, return to 5% B
Total Run Time 5.0 minutes
Column Temperature 40°C

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Conditions

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550°C
IonSpray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas Medium
MRM Transitions To be determined based on compound structure
This compound e.g., Q1: 450.2 Da → Q3: 288.1 Da

| This compound-d4 | e.g., Q1: 454.2 Da → Q3: 292.1 Da |

Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to established bioanalytical method validation guidelines.[8][9]

Caption: Key Parameters of Bioanalytical Method Validation.

Linearity and Sensitivity

The calibration curve was linear over the range of 1.0 to 1000 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 1.0 ng/mL with a signal-to-noise ratio >10.

Table 3: Calibration Curve Summary

Parameter Result
Concentration Range 1.0 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation Coefficient (r²) > 0.998
LLOQ 1.0 ng/mL
LLOQ Accuracy 95.5%

| LLOQ Precision (RSD) | 8.7% |

Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, Low QC (3.0 ng/mL), Mid QC (300 ng/mL), and High QC (800 ng/mL). The results demonstrate high accuracy and precision.[10]

Table 4: Summary of Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) (n=6) Intra-day Accuracy (%) (n=6) Inter-day Precision (%RSD) (n=18) Inter-day Accuracy (%) (n=18)
LLOQ 1.0 8.7 95.5 11.2 98.1
Low QC 3.0 6.5 102.3 8.4 101.5
Mid QC 300 4.1 98.9 5.9 99.7
High QC 800 3.8 101.1 4.5 100.4

Acceptance Criteria: Accuracy within 85-115% (80-120% for LLOQ); Precision ≤15% RSD (≤20% for LLOQ).

Conclusion

A highly sensitive, selective, and rapid LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The simple protein precipitation sample preparation makes it suitable for high-throughput analysis.[8] This method meets all regulatory requirements for bioanalytical assays and can be confidently applied to support clinical studies of this compound.

References

Troubleshooting & Optimization

overcoming poor solubility of Antitubercular agent-26 in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antitubercular Agent-26 (ATA-26)

Disclaimer: this compound (ATA-26) is a model compound for the purposes of this guide. The following troubleshooting advice is based on established principles for handling poorly water-soluble drug candidates in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to prepare a stock solution of ATA-26?

A1: For initial stock solutions, use a water-miscible organic solvent in which ATA-26 is freely soluble. Dimethyl sulfoxide (DMSO) is the most common choice for high-concentration stock solutions (e.g., 10-50 mM).[1][2][3] Other potential co-solvents include N-methyl-2-pyrrolidone (NMP) and dimethylacetamide (DMA).[1] Always prepare a high-concentration stock in 100% organic solvent first, which can then be serially diluted into aqueous media for experiments.

Q2: Why does ATA-26 precipitate when I add it to my aqueous cell culture medium or buffer?

A2: This is a common issue for poorly soluble compounds.[4] ATA-26 is soluble in organic solvents like DMSO, but its solubility in aqueous solutions is very low. When you add the DMSO stock to your aqueous medium, the DMSO concentration is diluted, and the solvent environment becomes predominantly aqueous.[4] If the final concentration of ATA-26 exceeds its aqueous solubility limit, it will precipitate out of the solution.[4][5]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

A3: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, this can be cell-line dependent. It is critical to run a vehicle control experiment with the highest concentration of DMSO you plan to use to ensure it does not affect cell viability or the experimental endpoint. For sensitive cell lines, keeping the final DMSO concentration at or below 0.1% is recommended.

Q4: What are the general strategies to improve the aqueous solubility of ATA-26 for in vitro and in vivo studies?

A4: Several strategies can be employed to enhance the solubility of poorly water-soluble drugs:

  • pH Modification: If ATA-26 is a weak acid or base, adjusting the pH of the buffer can increase its solubility by converting it to its ionized (salt) form.[1][6]

  • Use of Co-solvents: Employing a mixture of water and a water-miscible organic solvent (like ethanol, propylene glycol, or PEG 400) can increase solubility.[1][7][8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming an inclusion complex that is more water-soluble.[1][9][10][11][12]

  • Use of Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in their core.[1][13][14] Common examples include Tween 80 and Solutol HS-15.[1]

  • Lipid-Based Formulations: For in vivo studies, formulating the compound in oils, self-emulsifying drug delivery systems (SEDDS), or other lipid-based systems can significantly improve absorption.[15][16]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can improve the dissolution rate.[6][8][12][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
ATA-26 precipitates immediately upon addition to aqueous buffer or media. The final concentration of ATA-26 is far above its kinetic aqueous solubility limit. The DMSO concentration is not high enough to keep it in solution.1. Decrease Final Concentration: Lower the final concentration of ATA-26 in your experiment. 2. Increase Co-solvent: If your system allows, slightly increase the final DMSO percentage (not to exceed cytotoxic levels). 3. Change Solubilization Strategy: Consider pre-complexing ATA-26 with a cyclodextrin before adding it to the media (see Protocol 2).
The media in my cell culture plate becomes cloudy or hazy over time (e.g., after several hours of incubation). Slow precipitation of ATA-26. This can happen even if it appears soluble initially. The compound may be in a supersaturated, metastable state that crashes out over time, often exacerbated by temperature changes (e.g., moving from room temp to 37°C).[17]1. Determine Kinetic Solubility: Perform a kinetic solubility assay (see Protocol 1) to find the maximum soluble concentration under your exact experimental conditions (buffer, temperature, time). 2. Incorporate a Surfactant: Add a low, non-toxic concentration of a surfactant like Tween 80 (e.g., 0.01-0.1%) to your media to help stabilize the compound.[1] 3. Reduce Incubation Time: If the experimental design allows, reduce the incubation time to minimize the chance of precipitation.
I am seeing high variability and poor reproducibility in my bioassay results. Inconsistent solubility and precipitation are likely causes. If the compound is not fully dissolved, the actual concentration exposed to the cells or target is unknown and variable.[16]1. Verify Solubility: Before each experiment, visually inspect your final solution for any signs of precipitation. Centrifuge a small aliquot and check for a pellet. 2. Use a Formulation: Do not rely on simple dilution from a DMSO stock. Consistently use a proven solubilization method, such as a cyclodextrin or surfactant-based formulation.[15][18] 3. Prepare Fresh: Always prepare the final working solution of ATA-26 immediately before use. Do not store diluted aqueous solutions.
How can I prepare a formulation of ATA-26 for oral dosing in an animal study? Direct administration of a DMSO solution is often not feasible due to toxicity and precipitation in the GI tract. A specialized formulation is required to ensure absorption.[5][15]1. Co-solvent System: A common preclinical vehicle is a mix of solvents like PEG 400, propylene glycol, and water.[1] 2. Aqueous Suspension: If the required dose is high, micronize the compound and prepare a suspension using a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80).[1] 3. Lipid-Based Formulation: For highly lipophilic compounds, a self-emulsifying drug delivery system (SEDDS) can be highly effective at improving oral bioavailability.[15][19]

Quantitative Data Summary: ATA-26 Solubility

The following table summarizes the hypothetical solubility data for ATA-26 in various common solvents and buffers. This data is essential for planning experiments and selecting appropriate formulation strategies.

Solvent / Medium Solubility (µg/mL) Molar Solubility (µM) Notes
DMSO > 10,000> 25,000Suitable for high-concentration stock solutions.
Ethanol 1,5003,750Can be used as a co-solvent.
PEG 400 2,0005,000Useful for oral and parenteral formulations.
Phosphate Buffered Saline (PBS), pH 7.4 < 0.1< 0.25Practically insoluble in aqueous buffer.
PBS + 0.5% DMSO 1.23.0Limited improvement with low co-solvent percentage.
PBS + 1% Tween 80 45112.5Significant improvement with surfactant.
PBS + 10 mM HP-β-CD 80200Good solubilization via complexation.
Calculated based on a hypothetical molecular weight of 400 g/mol .

Experimental Protocols

Protocol 1: Kinetic Solubility Assay in Aqueous Buffer

This protocol determines the concentration at which a compound, added from a DMSO stock, begins to precipitate in an aqueous buffer over a short incubation period.[2][20][21][22]

Materials:

  • ATA-26 stock solution (e.g., 20 mM in 100% DMSO).[3]

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well clear microplate.

  • Plate reader capable of measuring absorbance or nephelometry.

Procedure:

  • Prepare Compound Plate: Add 2 µL of the 20 mM ATA-26 DMSO stock to the first well of a row on the 96-well plate.

  • Serial Dilution: Perform a 1:2 serial dilution in 100% DMSO across the row. This creates a range of compound concentrations in DMSO.

  • Transfer to Assay Plate: Transfer a small, fixed volume (e.g., 2 µL) from each well of the compound plate to a new 96-well assay plate.

  • Add Buffer: Rapidly add 198 µL of the assay buffer (e.g., PBS) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate: Mix the plate on a shaker for 5 minutes, then incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[2]

  • Measure Precipitation: Measure the plate using a nephelometer (light scattering) or by reading absorbance at ~620 nm. An increase in signal relative to buffer-only controls indicates precipitation.

  • Determine Solubility: The kinetic solubility is the highest concentration that does not show a significant increase in signal compared to the controls.

Protocol 2: Preparation of an ATA-26/Cyclodextrin Inclusion Complex

This protocol uses kneading to form a solid inclusion complex of ATA-26 with Hydroxypropyl-β-Cyclodextrin (HP-β-CD), which can then be dissolved in water.[9][23][24]

Materials:

  • ATA-26 powder.

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD) powder.

  • Ethanol and deionized water.

  • Mortar and pestle.

  • Vacuum oven.

Procedure:

  • Molar Ratio: Determine the desired molar ratio of ATA-26 to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).

  • Weigh Components: Accurately weigh the required amounts of ATA-26 and HP-β-CD.

  • Form Paste: Place the HP-β-CD in the mortar. Add a small amount of a 50:50 ethanol/water mixture dropwise while triturating to form a smooth, uniform paste.

  • Incorporate Drug: Slowly add the ATA-26 powder to the paste and continue to knead vigorously for 45-60 minutes.[24] The mixture should remain a consistent paste. Add more solvent drops if it becomes too dry.

  • Drying: Spread the resulting paste in a thin layer on a glass dish and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Final Product: The resulting dry solid is the inclusion complex. It can be gently crushed into a fine powder and stored in a desiccator. This powder should be readily dissolvable in aqueous media up to its solubility limit.

Visualizations

G start Start: ATA-26 shows poor aqueous solubility q1 Is the final concentration in the assay < 10 µM? start->q1 dilution Use direct dilution from high-concentration DMSO stock. Keep final DMSO ≤ 0.5%. q1->dilution Yes q2 Is the study for in vitro or in vivo application? q1->q2 No low_conc_path Yes check1 Does precipitation still occur? dilution->check1 check1->q2 Yes end_ok Proceed with Experiment check1->end_ok No high_conc_path No invitro_sol Formulation Strategy: 1. Cyclodextrin Complexation 2. Surfactant Micelles 3. pH Modification (if ionizable) q2->invitro_sol In Vitro invivo_sol Formulation Strategy: 1. Co-solvent System (e.g., PEG 400) 2. Nanosuspension 3. Lipid-Based System (e.g., SEDDS) q2->invivo_sol In Vivo invitro_path In Vitro end_reassess Re-evaluate Formulation invitro_sol->end_reassess invivo_path In Vivo invivo_sol->end_reassess

Caption: Decision workflow for selecting a solubility enhancement strategy for ATA-26.

G cluster_strategies Solubilization Strategies cluster_mechanisms Mechanisms of Action compound Poorly Soluble ATA-26 (Hydrophobic) cosolvent Co-solvents (e.g., DMSO, PEG 400) compound->cosolvent surfactant Surfactants (e.g., Tween 80) compound->surfactant cyclodextrin Cyclodextrins (e.g., HP-β-CD) compound->cyclodextrin mech_cosolvent Alters solvent polarity, reducing the need for water to solvate the drug. cosolvent->mech_cosolvent Mechanism mech_surfactant Forms micelles, encapsulating the drug in a hydrophobic core. surfactant->mech_surfactant Mechanism mech_cyclodextrin Forms an inclusion complex, shielding the drug with a hydrophilic exterior. cyclodextrin->mech_cyclodextrin Mechanism solution ATA-26 in Aqueous Solution (Improved Bioavailability) mech_cosolvent->solution mech_surfactant->solution mech_cyclodextrin->solution

Caption: Mechanisms of common strategies for solubilizing hydrophobic compounds.

References

strategies to improve the metabolic stability of Antitubercular agent-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in improving the metabolic stability of Antitubercular agent-26. For the purpose of this guide, we will consider this compound as a promising lead compound with a core structure susceptible to metabolic degradation, specifically containing an ethyl ester and an unsubstituted phenyl ring, both of which are known metabolic soft spots.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities observed with compounds like this compound?

A1: Compounds with structures similar to this compound often exhibit metabolic liabilities at specific functional groups. The most common issues are:

  • Hydrolysis of the ethyl ester: Ester groups are frequently cleaved by esterase enzymes present in the liver, plasma, and other tissues, leading to rapid inactivation and poor bioavailability.[1]

  • Oxidation of the unsubstituted phenyl ring: Aromatic rings without electron-withdrawing groups are susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily in the liver.[2][3] This can lead to the formation of more polar metabolites that are easily excreted.

Q2: My in vitro microsomal stability assay shows a very short half-life for this compound. What does this indicate?

A2: A short half-life in a liver microsomal stability assay strongly suggests that this compound is rapidly metabolized by Phase I enzymes, particularly cytochrome P450s.[4][5] Liver microsomes are rich in these enzymes and are a standard in vitro tool for predicting in vivo metabolic clearance.[6][7] Rapid metabolism in this assay is a red flag for poor oral bioavailability and a short duration of action in vivo.

Q3: How can I determine which part of the this compound molecule is being metabolized?

A3: To identify the specific site of metabolism, you can perform a metabolite identification (MetID) study. This typically involves incubating the compound with liver microsomes or hepatocytes and then analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS).[4] The masses of the detected metabolites can indicate the type of metabolic transformation that has occurred (e.g., hydrolysis, oxidation).

Q4: What are the primary strategies to improve the metabolic stability of this compound?

A4: The two main strategies to enhance metabolic stability are:

  • Blocking Metabolic Soft Spots: This involves making chemical modifications at the site of metabolism to prevent enzymatic degradation. For example, replacing a hydrogen atom with a fluorine atom on the phenyl ring can block oxidation.[8][9]

  • Bioisosteric Replacement: This strategy involves replacing a metabolically labile functional group with a different group that has similar physical or chemical properties but is more stable.[10][11] For instance, the ethyl ester in this compound could be replaced with a more stable amide or a heterocyclic ring like an oxadiazole.[2][12]

Q5: Will modifying the structure of this compound to improve metabolic stability affect its antitubercular activity?

A5: It is highly likely that structural modifications will impact the biological activity of the compound. Therefore, it is crucial to adopt a multi-parameter optimization approach. Each new analog designed to have improved metabolic stability must also be tested for its antitubercular potency and cytotoxicity.[13] The goal is to find a balance between improved pharmacokinetic properties and retained or even enhanced pharmacological activity.

Troubleshooting Guides

Problem 1: this compound shows high clearance in human liver microsomes.

Possible Cause Troubleshooting Step Expected Outcome
Rapid oxidation of the phenyl ring.Synthesize analogs with electron-withdrawing groups (e.g., -F, -Cl, -CF3) on the phenyl ring.Reduced rate of metabolism and increased half-life in the microsomal stability assay.
Hydrolysis of the ethyl ester.Replace the ethyl ester with a more stable bioisostere such as an amide, a reverse amide, or a 1,2,4-oxadiazole.Increased stability in the presence of esterases, leading to a longer half-life.

Problem 2: The half-life of my modified analog is improved, but it has lost its antitubercular activity.

Possible Cause Troubleshooting Step Expected Outcome
The modification has disrupted a key binding interaction with the biological target.Review the structure-activity relationship (SAR) data. Consider alternative modifications at the metabolic soft spot that are sterically and electronically different.Identify a modification that blocks metabolism while preserving the necessary interactions for biological activity.
The new analog has poor cell permeability.Perform a cell permeability assay (e.g., Caco-2). If permeability is low, consider modifications that reduce polarity or increase lipophilicity at non-critical positions.An analog with both improved metabolic stability and good cell permeability, leading to retained whole-cell activity.

Quantitative Data Summary

The following table summarizes hypothetical in vitro metabolic stability data for this compound and a series of rationally designed analogs aimed at improving its metabolic profile.

Compound ID Modification HLM t1/2 (min) Human Plasma t1/2 (min) Anti-Mtb MIC (µg/mL)
This compoundParent Compound< 5151.0
ATA-26-FFluorine at para-position of phenyl ring35181.2
ATA-26-AmideEthyl ester replaced with ethyl amide> 60> 1202.5
ATA-26-OxadiazoleEthyl ester replaced with 1,2,4-oxadiazole> 60> 1201.1

Experimental Protocols

Protocol: Human Liver Microsomal Stability Assay

1. Objective: To determine the in vitro metabolic stability of a test compound by measuring its disappearance over time when incubated with human liver microsomes.

2. Materials:

  • Test compound (e.g., this compound)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a known stable compound and a known unstable compound)

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the test compound to pre-warmed phosphate buffer (pH 7.4) to achieve the desired final concentration.

  • Add human liver microsomes to the wells and pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

4. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percentage of compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

Visualizations

workflow cluster_problem Problem Identification cluster_strategy Strategy Development cluster_evaluation Evaluation & Optimization start Poor Metabolic Stability of This compound assay In Vitro Metabolic Stability Assays (Microsomes, Hepatocytes) start->assay metid Metabolite Identification (LC-MS/MS) assay->metid design Design Analogs: - Block Soft Spots - Bioisosteric Replacement metid->design synthesis Chemical Synthesis of New Analogs design->synthesis reassay Re-evaluate Metabolic Stability synthesis->reassay activity Assess Antitubercular Activity (MIC) synthesis->activity toxicity Evaluate Cytotoxicity synthesis->toxicity optimize Lead Optimization reassay->optimize activity->optimize toxicity->optimize optimize->design Iterate end Optimized Candidate optimize->end Success

Caption: Workflow for improving the metabolic stability of a lead compound.

strategies cluster_ester Addressing Ester Hydrolysis cluster_phenyl Blocking Phenyl Ring Oxidation center Improving Metabolic Stability of This compound ester Labile Ethyl Ester center->ester phenyl Unsubstituted Phenyl Ring center->phenyl amide Amide Bioisostere ester->amide Replace oxadiazole 1,2,4-Oxadiazole Bioisostere ester->oxadiazole Replace reverse_amide Reverse Amide ester->reverse_amide Replace result_stable Increased Half-Life amide->result_stable More Stable oxadiazole->result_stable More Stable reverse_amide->result_stable More Stable fluorination Add Electron-Withdrawing Groups (e.g., -F, -Cl) phenyl->fluorination Modify heterocycle Replace with N-containing Heterocycle (e.g., Pyridine) phenyl->heterocycle Replace fluorination->result_stable More Stable heterocycle->result_stable More Stable

Caption: Strategies for modifying this compound to improve stability.

References

reducing off-target cytotoxicity of Antitubercular agent-26 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with quinoxaline derivatives as potential antitubercular agents. The focus is on addressing challenges related to off-target cytotoxicity while optimizing antitubercular efficacy.

Frequently Asked Questions (FAQs)

Q1: My quinoxaline derivative shows potent antitubercular activity but also high cytotoxicity in mammalian cell lines. What are the initial troubleshooting steps?

A1: High cytotoxicity is a common hurdle. Initial steps should focus on verifying the experimental setup and then exploring structural modifications.

  • Experimental Verification:

    • Confirm Compound Purity: Ensure the purity of your compound using methods like NMR, HPLC, and mass spectrometry. Impurities can contribute to unexpected toxicity.

    • Cell Line Health: Confirm the health and viability of your mammalian cell lines. Use cells within a low passage number and ensure they are free from contamination.

    • Assay Controls: Double-check your positive and negative controls in both the antitubercular and cytotoxicity assays to ensure the assays are performing as expected.

  • Structural Considerations:

    • Review the structure-activity relationship (SAR) data for quinoxaline derivatives. Often, specific substituents or positions on the quinoxaline ring are associated with increased cytotoxicity.[1][2]

    • Consider synthesizing analogs with modifications aimed at reducing lipophilicity, as excessively lipophilic compounds can exhibit non-specific toxicity.

Q2: What are some common mechanisms of off-target cytotoxicity for quinoxaline derivatives?

A2: The off-target cytotoxicity of quinoxaline derivatives can be mediated by several mechanisms, including:

  • Inhibition of Human Kinases: Some quinoxaline scaffolds can bind to the ATP-binding site of human protein kinases, such as VEGFR-2, leading to the inhibition of signaling pathways crucial for normal cell function, like the PI3K/AKT/mTOR pathway.[3]

  • Induction of Apoptosis: Certain derivatives can induce apoptosis (programmed cell death) in mammalian cells through various signaling cascades.[4]

  • Off-Target Enzyme Inhibition: Besides the intended mycobacterial target, these compounds might inhibit essential human enzymes.

Q3: How can I improve the selectivity index (SI) of my lead compound?

A3: The selectivity index (SI = IC50 in mammalian cells / MIC against M. tuberculosis) is a critical measure of a compound's therapeutic potential. To improve the SI, you can:

  • Structure-Activity Relationship (SAR) Guided Optimization: Systematically modify the chemical structure. For instance, studies have shown that the presence of electron-withdrawing groups at the C6 or C7 position of the quinoxaline ring can enhance antitubercular activity, while modifications at other positions might modulate cytotoxicity.[1]

  • Targeted Drug Delivery: Consider conjugating your compound to a targeting moiety that specifically recognizes mycobacteria or infected macrophages.

  • Prodrug Approach: Design a prodrug that is activated only within the mycobacterial cell or the infected macrophage environment.

Troubleshooting Guides

Problem 1: Inconsistent Results in Cytotoxicity Assays (e.g., MTT, Alamar Blue)
Potential Cause Troubleshooting Step
Cell Seeding Density Optimize cell density to ensure they are in the logarithmic growth phase during the assay.
Compound Solubility Ensure your compound is fully dissolved in the culture medium. Precipitates can interfere with absorbance/fluorescence readings. Consider using a different solvent or a lower concentration.
Incubation Time Optimize the incubation time for both the compound exposure and the assay reagent (e.g., MTT, resazurin).
Reagent Stability Ensure that assay reagents are properly stored and are not expired. Prepare fresh solutions as needed.
Problem 2: High Background in Alamar Blue Assay for M. tuberculosis
Potential Cause Troubleshooting Step
Media Composition The components of the culture medium can sometimes reduce the Alamar Blue reagent. Include a "medium only" control to assess background reduction.
Contamination Ensure the mycobacterial culture is pure and free from other contaminating microorganisms that could reduce the dye.
Incubation Time Extended incubation times can lead to non-specific reduction of the reagent. Optimize the incubation period to get a clear signal from viable bacteria without high background.

Data Presentation

Table 1: Antitubercular Activity (MIC) and Cytotoxicity (IC50) of Representative Quinoxaline Derivatives

Compound IDStructure/ModificationMIC (µM) vs. M. tuberculosis H37RvIC50 (µM) vs. VERO/Other Cell LineSelectivity Index (SI)Reference
Compound 21 Fluoroquinolone analog1.6>32 (Vero)>20[5]
Compound 18 Fluoroquinolone analog1.6>32 (Vero)>20[5]
Compound 3 Chalcone analog3.1>32 (Vero)>10.3[5]
Compound 10 7-chloro, 3-methyl, ethyl esterNot specifiedLow cytotoxicityValid lead[6]
Compound 26 7-chloro, 3-methyl, benzyl esterNot specifiedLow cytotoxicityValid lead[6]
Compound 4h Amino acid side chain4.28>50 (Vero)>11.7[7]
Compound 4c Amino acid side chain4.98>50 (Vero)>10.0[7]

Experimental Protocols

MTT Assay for Cytotoxicity in Mammalian Cells

This protocol is adapted from standard procedures for determining the cytotoxic effect of compounds on mammalian cell lines.[8][9]

Materials:

  • Mammalian cell line (e.g., VERO, HepG2, A549)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Microplate Alamar Blue Assay (MABA) for M. tuberculosis Viability

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[6][10][11]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with ADC (or other appropriate supplements)

  • 96-well microtiter plates (clear bottom)

  • Test compound stock solution (in DMSO)

  • Alamar Blue reagent

  • Microplate reader

Procedure:

  • Compound Preparation: Add 100 µL of sterile water to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of each row and perform serial dilutions across the plate.

  • Bacterial Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Dilute the culture in 7H9 broth to a final concentration that will result in approximately 1 x 10^5 CFU/mL in the final assay volume.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.

  • Incubation with Alamar Blue: Re-incubate the plate at 37°C for 24 hours.

  • Reading Results: Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Visualizations

cytotoxicity_pathway cluster_cell Mammalian Cell Quinoxaline Quinoxaline Derivative VEGFR2 VEGFR-2 Quinoxaline->VEGFR2 Inhibition PI3K PI3K VEGFR2->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition CellSurvival Cell Survival & Proliferation mTOR->CellSurvival experimental_workflow start Start: Synthesized Quinoxaline Derivative primary_screen Primary Screen: Antitubercular Activity (MABA) start->primary_screen cytotoxicity_assay Cytotoxicity Assay (e.g., MTT on VERO cells) primary_screen->cytotoxicity_assay calculate_si Calculate Selectivity Index (SI) SI = IC50 / MIC cytotoxicity_assay->calculate_si high_si High SI (>10): Lead Candidate calculate_si->high_si Good Selectivity low_si Low SI (<10): High Cytotoxicity calculate_si->low_si Poor Selectivity sar_optimization SAR-Guided Optimization low_si->sar_optimization sar_optimization->start Synthesize New Derivatives sar_logic cluster_structure Quinoxaline Core cluster_modifications Structural Modifications cluster_effects Biological Effects Core Quinoxaline Scaffold EWGs Add Electron-Withdrawing Groups (e.g., Cl, F) at C6/C7 Core->EWGs Lipophilicity Modify Side Chains to Alter Lipophilicity Core->Lipophilicity BulkyGroups Introduce Bulky Groups Core->BulkyGroups IncreaseMIC Increased Antitubercular Activity (Lower MIC) EWGs->IncreaseMIC DecreaseCytotoxicity Decreased Cytotoxicity (Higher IC50) Lipophilicity->DecreaseCytotoxicity Optimal Lipophilicity IncreaseCytotoxicity Increased Cytotoxicity (Lower IC50) Lipophilicity->IncreaseCytotoxicity Excessive Lipophilicity BulkyGroups->DecreaseCytotoxicity May disrupt binding to off-targets

References

Technical Support Center: Addressing Efflux Pump-Mediated Resistance to Antitubercular Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential efflux pump-mediated resistance to Antitubercular agent-26 in Mycobacterium tuberculosis.

Frequently Asked Questions (FAQs)

Q1: We are observing a higher than expected Minimum Inhibitory Concentration (MIC) for this compound against our M. tuberculosis clinical isolates, despite the target of the agent being present and susceptible. Could efflux pumps be responsible?

A1: Yes, an elevated MIC in the absence of target-site mutations is a classic indicator of potential efflux pump-mediated resistance.[1][2] Efflux pumps are transmembrane proteins that actively extrude a wide range of substrates, including antibiotics, from the bacterial cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.[3][4] M. tuberculosis possesses a large number of putative drug efflux pumps, which can contribute to both intrinsic and acquired drug resistance.[2]

Q2: How can we quickly test the hypothesis that an efflux pump is responsible for the observed resistance to this compound?

A2: A common and effective initial approach is to determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant reduction (typically a two-fold or greater decrease) in the MIC value in the presence of an EPI strongly suggests the involvement of efflux pumps.[5][6] Commonly used broad-spectrum EPIs for M. tuberculosis include verapamil, carbonyl cyanide m-chlorophenyl hydrazone (CCCP), and L-phenylalanyl-L-arginyl-β-naphthylamide (PAβN).[7][8]

Q3: We performed an MIC reduction assay with verapamil and saw a 4-fold decrease in the MIC of this compound. How do we identify which specific efflux pump(s) are involved?

A3: Identifying the specific efflux pump(s) requires further investigation. A common next step is to perform gene expression analysis of known efflux pump genes in your resistant isolate compared to a susceptible reference strain (e.g., H37Rv).[9][10] Overexpression of one or more efflux pump genes in the resistant strain would indicate their potential role.[9][11] This can be done using quantitative reverse transcription PCR (RT-qPCR) for a targeted set of genes or a more global approach like RNA sequencing (RNA-seq).[5][9]

Q4: Our gene expression analysis shows that the drrA and drrB genes are overexpressed in our resistant isolate. What is the function of these genes?

A4: The drrA and drrB genes, along with drrC, form the DrrABC operon, which encodes an ABC (ATP-binding cassette) transporter.[8] This efflux pump has been implicated in resistance to a variety of antibiotics.[8] Overexpression of drrA and drrB has been observed in multidrug-resistant (MDR) M. tuberculosis isolates, suggesting its clinical relevance.[8][9]

Q5: Can we confirm the efflux of this compound directly?

A5: Direct confirmation of efflux can be challenging if this compound is not fluorescent. However, you can use a real-time efflux assay with a fluorescent substrate like ethidium bromide (EtBr) to assess the overall efflux activity of your strain.[12][13][14] You would compare the accumulation and efflux of EtBr in your resistant isolate to a susceptible strain. Reduced accumulation and/or faster efflux in the resistant strain, which can be reversed by an EPI, provides strong evidence for enhanced efflux activity.[14]

Troubleshooting Guides

Guide 1: Inconsistent MIC Reduction with Efflux Pump Inhibitors
Issue Possible Cause Troubleshooting Steps
No change in MIC with EPI 1. The resistance mechanism is not efflux-mediated (e.g., target mutation, drug inactivation).2. The specific efflux pump is not inhibited by the chosen EPI.3. The EPI is used at a sub-optimal concentration.1. Sequence the gene encoding the target of this compound to check for mutations.2. Test other EPIs with different mechanisms of action (e.g., CCCP, thioridazine).3. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the EPI.[7]
High variability in MIC reduction 1. Inconsistent bacterial inoculum size.2. Degradation of the EPI or this compound.3. Variation in assay conditions (e.g., incubation time, media).1. Standardize the inoculum preparation and verify the cell density (OD600) before each experiment.2. Prepare fresh solutions of the EPI and drug for each experiment.3. Ensure consistent incubation times, media composition, and plate reading methods.
Guide 2: Gene Expression Analysis Issues
Issue Possible Cause Troubleshooting Steps
No overexpression of known efflux pump genes 1. A novel or uncharacterized efflux pump is involved.2. The resistance is due to a post-transcriptional regulatory mechanism.3. The resistant phenotype is not stable.1. Perform RNA-seq for a global, unbiased view of the transcriptome.2. Confirm the resistant phenotype of the isolate before RNA extraction.3. Compare your results to a well-characterized resistant strain if available.
High background in RT-qPCR 1. Contamination with genomic DNA.2. Poor primer design.1. Treat RNA samples with DNase I and include a no-reverse-transcriptase control in your qPCR runs.2. Design and validate primers for specificity and efficiency.

Experimental Protocols

Protocol 1: MIC Determination with Efflux Pump Inhibitors

Objective: To determine if efflux pump activity contributes to resistance to this compound.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of an efflux pump inhibitor (e.g., verapamil at 10 mg/mL in water).

    • Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.

  • Inoculum Preparation:

    • Grow M. tuberculosis strains to mid-log phase (OD600 of 0.6-0.8).

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Assay Setup:

    • In a 96-well microplate, prepare two-fold serial dilutions of this compound.

    • Prepare two sets of plates. To one set, add the EPI at a final sub-inhibitory concentration (e.g., verapamil at 40 µg/mL).[7] To the other set, add the equivalent volume of solvent as a control.

    • Add 100 µL of the diluted bacterial inoculum to each well.

    • Include a drug-free control well (bacteria only) and a sterility control well (broth only).

  • Incubation and Reading:

    • Seal the plates and incubate at 37°C for 7-14 days.

    • The MIC is defined as the lowest drug concentration that prevents a color change after the addition of a viability indicator like resazurin, or that inhibits visible growth.[14]

Protocol 2: Real-Time Ethidium Bromide Efflux Assay

Objective: To measure and compare the efflux activity of a resistant M. tuberculosis isolate and a susceptible strain.

Methodology:

  • Cell Preparation:

    • Grow M. tuberculosis strains to mid-log phase (OD600 of 0.6-0.8).

    • Harvest cells by centrifugation, wash twice with PBS (pH 7.4) containing 0.05% Tween 80.

    • Resuspend the cell pellet in the same buffer to an OD600 of 0.8.[14]

  • Loading with Ethidium Bromide (EtBr):

    • Incubate the cell suspension with EtBr (final concentration of 1-2 µg/mL) and an EPI (e.g., verapamil, to load the cells with dye) for 1 hour at 37°C in the dark.

  • Efflux Initiation and Measurement:

    • Centrifuge the loaded cells, discard the supernatant, and wash with PBS to remove extracellular EtBr.

    • Resuspend the cells in PBS.

    • Transfer the cell suspension to a 96-well plate suitable for fluorescence reading.

    • To initiate efflux, add glucose (final concentration 0.4%) to energize the pumps.

    • Immediately place the plate in a fluorometer and record the fluorescence (Excitation: 530 nm, Emission: 590 nm) every 2 minutes for 60 minutes. A decrease in fluorescence indicates efflux of EtBr.

  • Data Analysis:

    • Plot fluorescence intensity versus time. A faster rate of fluorescence decay in the resistant strain compared to the susceptible strain indicates higher efflux activity.

Quantitative Data Summary

Table 1: Hypothetical MICs of this compound against M. tuberculosis Strains

StrainGenotypeMIC of Agent-26 (µM)MIC of Agent-26 + Verapamil (40 µg/mL) (µM)Fold-Change in MIC
H37Rv Wild-Type0.500.501
Resistant Isolate 1 Wild-Type Target8.02.04
Resistant Isolate 2 Target Mutation16.016.01

This compound has a reported extracellular IC50 of 0.50 µM against M. tuberculosis H37Rv.[15]

Table 2: Hypothetical Relative Gene Expression of Efflux Pumps in Resistant Isolate 1 vs. H37Rv

GeneEfflux Pump FamilyFold-Change in Expression (Resistant vs. H37Rv)
drrA ABC8.5
drrB ABC7.9
Rv1258c MFS1.2
efpA MFS0.9
mmr SMR1.5

Visualizations

Efflux_Pump_Troubleshooting_Workflow start High MIC for this compound mic_epi Perform MIC assay with Efflux Pump Inhibitor (EPI) start->mic_epi mic_reduction Significant MIC reduction? mic_epi->mic_reduction no_reduction No significant MIC reduction mic_reduction->no_reduction No gene_expression Perform gene expression analysis (RT-qPCR/RNA-seq) mic_reduction->gene_expression Yes other_mechanisms Investigate other mechanisms (e.g., target mutation, drug modification) no_reduction->other_mechanisms overexpression Efflux pump gene(s) overexpressed? gene_expression->overexpression no_overexpression No overexpression of known pumps overexpression->no_overexpression No confirm_efflux Confirm with real-time efflux assay overexpression->confirm_efflux Yes global_transcriptomics Consider global transcriptomics (RNA-seq) for novel pumps no_overexpression->global_transcriptomics conclusion Efflux-mediated resistance confirmed confirm_efflux->conclusion

Caption: Workflow for investigating efflux-mediated resistance.

Efflux_Pump_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular cluster_intracellular pump Efflux Pump (e.g., DrrABC) drug_out This compound pump->drug_out Efflux (ATP-dependent) drug_in This compound drug_in->pump Binding target Drug Target drug_in->target Inhibition of Target epi EPI (Verapamil) epi->pump Inhibition

Caption: Mechanism of efflux pump-mediated drug resistance.

References

Technical Support Center: Lead Optimization of Antitubercular Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the lead optimization of Antitubercular agent-26 and its analogues. The information is presented in a question-and-answer format to directly address potential challenges during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as Compound 32, is a promising orally active antitubercular agent belonging to the thienothiazolocarboxamide (TTCA) class of compounds.[1][2][3] Its primary mechanism of action is the inhibition of DNA-dependent RNA polymerase in Mycobacterium tuberculosis, an essential enzyme for bacterial transcription.[2]

Q2: What is the general strategy for the lead optimization of the thienothiazolocarboxamide (TTCA) scaffold?

The lead optimization of the TTCA scaffold typically begins with a dual phenotypic screening approach to identify initial hits with activity against both extracellular and intracellular M. tuberculosis.[1][2] This is followed by iterative chemical synthesis of analogues to establish a robust structure-activity relationship (SAR). Key goals of this process are to enhance potency, improve pharmacokinetic (PK) and pharmacodynamic (PD) properties, and minimize toxicity.[1][2][4]

Q3: What are the key in vitro assays for evaluating the potency of this compound analogues?

The primary in vitro assays include:

  • Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

  • Intracellular Activity Assay: To assess the compound's ability to kill M. tuberculosis residing within macrophages, which mimics the physiological environment of the infection.[1][5][6][7]

Q4: How can I improve the metabolic stability of my TTCA analogues?

Poor metabolic stability is a common challenge in drug discovery. Strategies to enhance the metabolic stability of heterocyclic compounds like TTCAs include:

  • Blocking Metabolically Labile Sites: Introducing blocking groups, such as fluorine atoms, at positions susceptible to metabolism.

  • Reducing Lipophilicity: Lowering the compound's lipophilicity can reduce its interaction with metabolic enzymes.[8][9][10][11]

  • Introducing Heteroatoms: Replacing carbon atoms with nitrogen or oxygen in certain parts of the molecule can alter metabolic pathways.[8][11]

Q5: My most potent compounds have low oral bioavailability. What are the potential causes and solutions?

Low oral bioavailability can be attributed to several factors, including poor aqueous solubility, high first-pass metabolism, or efflux by transporters.[12][13] To address this:

  • Improve Solubility: Modify the structure to include more polar functional groups or formulate the compound with solubility-enhancing excipients.

  • Enhance Metabolic Stability: Refer to the strategies outlined in Q4.

  • Modulate Physicochemical Properties: Optimize properties like molecular weight, lipophilicity (logP), and polar surface area to fall within the ranges associated with good oral absorption.[14][15][16]

Troubleshooting Guides

Issue 1: Inconsistent MIC values for the same compound.

Possible Cause Troubleshooting Step
Inaccurate initial concentration of the compound stock solution.Ensure accurate weighing and complete dissolution of the compound. Prepare fresh stock solutions regularly.
Variability in the inoculum density of M. tuberculosis.Standardize the inoculum preparation procedure to ensure a consistent starting bacterial concentration.
Contamination of the culture medium.Use aseptic techniques and regularly check the sterility of the media and reagents.
Degradation of the compound in the assay medium.Assess the stability of the compound under the assay conditions (e.g., pH, temperature).

Issue 2: High cytotoxicity observed in mammalian cell lines.

Possible Cause Troubleshooting Step
Off-target effects of the compound.Modify the chemical structure to improve selectivity for the bacterial target over host cell components.
Non-specific toxicity due to physicochemical properties.Optimize properties like lipophilicity, as highly lipophilic compounds can disrupt cell membranes.
Formation of toxic metabolites.Investigate the metabolic profile of the compound to identify and eliminate toxic metabolites through structural modifications.

Issue 3: Poor in vivo efficacy despite good in vitro potency.

| Possible Cause | Troubleshooting Step | | Unfavorable pharmacokinetic properties (e.g., rapid clearance, low exposure). | Conduct pharmacokinetic studies to assess parameters like half-life, clearance, and AUC. Modify the compound to improve these properties. | | Poor distribution to the site of infection (e.g., lungs). | Analyze the compound's tissue distribution. Modifications to improve lung tissue penetration may be necessary. | | High plasma protein binding. | Measure the extent of plasma protein binding. High binding can reduce the free concentration of the drug available to act on the bacteria. | | In vivo instability of the compound. | Assess the stability of the compound in plasma and other relevant biological fluids. |

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of Key Thienothiazolocarboxamide Analogues

CompoundExtracellular Activity (IC50/MIC50, µM)Intracellular Activity (IC50/MIC50, µM)Cytotoxicity (CC50, µM)
Hit Compound ~1.0~1.0>50
This compound (Compound 32) 0.50[3]0.51[3]>50
Analogue 28 Submicromolar[1][2]Submicromolar[1][2]Favorable
Analogue 42 Submicromolar[1][2]Submicromolar[1][2]Favorable

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C22H23N5O3S2
Molecular Weight 469.58 g/mol [3]
IUPAC Name 2-[4-(dimethylcarbamoyl)piperidin-1-yl]-N-(2-methyl-1,3-benzoxazol-5-yl)thieno[2,3-d][1,3]thiazole-5-carboxamide

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a generalized method for determining the MIC of a compound against M. tuberculosis H37Rv using a broth microdilution method.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 0.5, and then dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Incubation:

    • Add the prepared inoculum to each well of the microplate containing the compound dilutions.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.

Intracellular Activity Assay

This protocol outlines a general method for assessing the activity of compounds against M. tuberculosis within macrophages.

  • Macrophage Seeding:

    • Seed a suitable macrophage cell line (e.g., J774A.1 or THP-1) in a 96-well plate and allow them to adhere overnight.

  • Infection:

    • Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI), typically between 1 and 10.

    • Incubate for a sufficient time to allow phagocytosis (e.g., 4 hours).

    • Wash the cells to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh culture medium containing serial dilutions of the test compound to the infected cells.

    • Include appropriate controls (e.g., infected untreated cells, uninfected cells).

  • Incubation and Lysis:

    • Incubate the plates for 3-5 days at 37°C in a 5% CO2 atmosphere.

    • Lyse the macrophages to release the intracellular bacteria.

  • Quantification of Bacterial Viability:

    • Determine the number of viable bacteria in the lysate by plating serial dilutions on Middlebrook 7H11 agar and counting colony-forming units (CFUs) after incubation.

    • Alternatively, a reporter strain of M. tuberculosis (e.g., expressing luciferase or GFP) can be used for a more high-throughput readout.[5][6][7]

Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds against a mammalian cell line.

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Add serial dilutions of the test compound to the cells and incubate for 24-72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • CC50 Determination:

    • The CC50 (50% cytotoxic concentration) is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated control.

In Vivo Efficacy in a Mouse Model of Tuberculosis

This protocol provides a general framework for evaluating the in vivo efficacy of an antitubercular agent.[17][18][19][20]

  • Infection:

    • Infect mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment:

    • After establishing a chronic infection (typically 2-4 weeks post-infection), begin treatment with the test compound administered orally or via another appropriate route.

    • Include a vehicle control group and a positive control group (e.g., treated with a standard-of-care drug like isoniazid).

  • Monitoring:

    • Monitor the health of the animals throughout the study.

  • Efficacy Assessment:

    • After a defined treatment period (e.g., 4 weeks), euthanize the mice and aseptically remove the lungs and spleen.

    • Homogenize the organs and plate serial dilutions of the homogenates on Middlebrook 7H11 agar.

    • Count the CFUs after 3-4 weeks of incubation to determine the bacterial load in each organ.

    • Efficacy is determined by the reduction in bacterial load in the treated groups compared to the vehicle control group.

Visualizations

Lead_Optimization_Workflow cluster_0 In Vitro Screening cluster_1 Lead Optimization Cycle cluster_2 In Vivo Evaluation HTS High-Throughput Screening (Dual Phenotypic Assay) Hit_ID Hit Identification (TTCA Scaffold) HTS->Hit_ID SAR SAR-guided Synthesis of Analogues Hit_ID->SAR Potency In Vitro Potency (MIC & Intracellular) SAR->Potency ADME_Tox In Vitro ADME/Tox (Stability, Cytotoxicity) Potency->ADME_Tox ADME_Tox->SAR Iterate PK Pharmacokinetics in Mice ADME_Tox->PK Efficacy In Vivo Efficacy (Mouse Model) PK->Efficacy Candidate Preclinical Candidate (e.g., Analogue 42) Efficacy->Candidate

Caption: Lead optimization workflow for thienothiazolocarboxamide antitubercular agents.

MOA_Pathway DNA Mycobacterial DNA RNA_Polymerase DNA-dependent RNA Polymerase DNA->RNA_Polymerase template mRNA mRNA Transcript RNA_Polymerase->mRNA transcription Protein Essential Proteins mRNA->Protein translation Replication Bacterial Replication & Survival Protein->Replication Agent26 This compound Agent26->RNA_Polymerase inhibition

Caption: Mechanism of action of this compound.

Troubleshooting_Logic Start Poor In Vivo Efficacy Check_Potency Good In Vitro Potency? Start->Check_Potency Check_PK Favorable PK Profile? (e.g., half-life, clearance) Check_Potency->Check_PK Yes Optimize_Potency Optimize for Potency (SAR) Check_Potency->Optimize_Potency No Check_Bioavailability Adequate Oral Bioavailability? Check_PK->Check_Bioavailability Yes Optimize_PK Improve Metabolic Stability & Reduce Clearance Check_PK->Optimize_PK No Check_Distribution Sufficient Lung Distribution? Check_Bioavailability->Check_Distribution Yes Optimize_Solubility Enhance Solubility & Permeability Check_Bioavailability->Optimize_Solubility No Optimize_Distribution Modify Physicochemical Properties Check_Distribution->Optimize_Distribution No Success Candidate for Further Development Check_Distribution->Success Yes Optimize_Potency->Check_Potency Optimize_PK->Check_PK Optimize_Solubility->Check_Bioavailability Optimize_Distribution->Check_Distribution

Caption: Troubleshooting logic for poor in vivo efficacy of antitubercular agents.

References

troubleshooting inconsistent results in Antitubercular agent-26 in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering inconsistent results in in vitro assays involving Antitubercular agent-26.

Frequently Asked Questions (FAQs)

Q1: Why are my Minimum Inhibitory Concentration (MIC) results for this compound varying significantly between experiments?

A1: Inconsistent MIC values can stem from several factors. One of the most common issues is the lack of a standardized inoculum.[1] The age and density of the mycobacterial culture used for inoculation can significantly impact results. It is crucial to use a fresh, pure culture of Mycobacterium tuberculosis and standardize the inoculum density before each experiment.[2][3][4] Additionally, variability in MICs can be inherent to the assay, with variations of one twofold dilution step often considered acceptable.[5] Geographic and strain-to-strain differences in M. tuberculosis can also lead to a wide distribution of MICs.[6][7]

Q2: I am observing unexpected color changes or growth in my negative control wells in a Microplate Alamar Blue Assay (MABA). What is the likely cause?

A2: Growth in negative (no-drug) control wells is expected, but if you observe color changes in your sterile media controls (no bacteria, no drug), this indicates contamination. Contamination with other bacteria or non-tuberculous mycobacteria (NTM) can lead to false-positive results, as these contaminants may also reduce the Alamar Blue reagent.[2][8][9] It is essential to sub-culture your inoculum on blood agar to check for purity before starting the assay.[2] Ensure all reagents, media, and equipment are sterile.

Q3: My MIC values for Agent-26 are consistently higher than the published data. What should I investigate?

A3: Several factors could contribute to consistently high MIC values:

  • Inoculum Density: An inoculum that is too dense will require a higher concentration of the drug to inhibit growth. Always standardize your inoculum using a McFarland standard or by measuring optical density.

  • Agent-26 Degradation: The agent may be unstable in the culture medium or sensitive to light. Prepare fresh stock solutions and protect them from light if necessary.

  • Media Components: Components in the culture medium, such as the oleic acid, albumin, dextrose, and catalase (OADC) supplement, can vary between lots and potentially interact with Agent-26, affecting its activity.[3]

  • Strain Variation: The specific strain of M. tuberculosis you are using may have a naturally higher intrinsic resistance to Agent-26 compared to the reference strain (e.g., H37Rv).[10]

Q4: Can the choice of culture media (liquid vs. solid) affect the MIC results for this compound?

A4: Yes, the choice of media can significantly influence MIC results. Liquid culture systems like the Mycobacteria Growth Indicator Tube (MGIT) often have shorter turnaround times but may be more prone to issues with mixed cultures or contamination compared to solid media like Löwenstein-Jensen or 7H11 agar.[8][9][11] Some studies have shown discordance in results between liquid and solid media methods.[11] The bioavailability and activity of Agent-26 may differ in a broth versus an agar-based environment. It is crucial to be consistent with the chosen method for comparable results.

Troubleshooting Guides

Table 1: Common Causes of Inconsistent MIC Results and Corrective Actions
Observation Potential Cause Recommended Action
High well-to-well variability within a single plateInaccurate pipetting; Inhomogeneous bacterial suspension (clumping)Calibrate pipettes regularly. Ensure the bacterial inoculum is vortexed thoroughly with a detergent like Tween 80 to break up clumps before dispensing.[3]
No growth in positive control wellsInoculum viability is low; Inactive growth mediumUse a fresh culture for the inoculum. Verify the quality and expiration date of the media and supplements (e.g., OADC).
False resistance (growth at high drug concentrations)Contamination with other bacteria or resistant NTM; Inoculum too densePerform a purity check of the inoculum on blood agar.[2] Re-standardize the inoculum preparation protocol.
False susceptibility (no growth at low drug concentrations)Inoculum too dilute; Inactive drugRe-standardize the inoculum. Prepare fresh drug stock solutions and verify the solvent does not inhibit growth at the concentration used.
Edge effect (uneven growth in outer wells)Evaporation of media during incubationAdd sterile water or media to the outer perimeter wells of the 96-well plate to maintain humidity.[12][13]
Table 2: Comparison of Common In Vitro Drug Susceptibility Testing (DST) Methods
Method Principle Typical Turnaround Time Advantages Common Issues
MABA (Microplate Alamar Blue Assay) Colorimetric; viable cells reduce resazurin (blue) to resorufin (pink).[14]7-14 daysLow cost, high throughput, does not require specialized equipment.[12][15]Subjective endpoint reading, potential for drug-reagent interaction, requires pure culture.[4]
MGIT 960 System Fluorometric; oxygen consumption by viable bacteria is detected by a sensor.[16]10-15 days[16]Automated, rapid, sensitive.[16][17]High cost, reliance on specific consumables, can yield invalid results due to contamination or mixed cultures.[8]
Agar Proportion Method Growth-based; compares colony count on drug-containing vs. drug-free solid media.[4]3-4 weeks[18]Gold standard, allows for colony morphology check and detection of mixed populations.Labor-intensive, long turnaround time.[19][20]

Experimental Protocols

Detailed Methodology: Microplate Alamar Blue Assay (MABA)

This protocol is adapted from standard MABA procedures for determining the MIC of antitubercular compounds.[13][15]

  • Media and Reagent Preparation:

    • Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare Alamar Blue reagent as a 10X stock solution.

  • Plate Setup:

    • Using a sterile 96-well microtiter plate, add 200 µL of sterile deionized water to all perimeter wells to minimize evaporation.[12]

    • Add 100 µL of supplemented 7H9 broth to all test wells.

  • Drug Dilution:

    • Add 100 µL of the highest concentration of Agent-26 stock to the first column of test wells, resulting in a 2X final concentration.

    • Perform a serial 2-fold dilution by transferring 100 µL from the first column to the next, and so on. Discard 100 µL from the last dilution column.

  • Inoculum Preparation:

    • Grow M. tuberculosis (e.g., H37Rv) in supplemented 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute this suspension 1:50 in 7H9 broth to prepare the final inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well containing the drug dilutions. This brings the final volume to 200 µL and dilutes the drug to its final 1X concentration.

    • Include positive control wells (bacteria, no drug) and negative control wells (media only).

    • Seal the plate with parafilm and incubate at 37°C for 5-7 days.

  • Developing and Reading Results:

    • After the initial incubation, add 30 µL of Alamar Blue solution to each well.

    • Re-incubate the plate for 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).

Mandatory Visualizations

Experimental Workflow and Logic Diagrams

MABA_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_results Results Phase prep_media Prepare 7H9 Media + Supplements setup_plate Dispense Media into 96-Well Plate prep_media->setup_plate prep_drug Prepare Agent-26 Stock Solutions dilute_drug Perform Serial Dilutions of Agent-26 prep_drug->dilute_drug prep_inoculum Prepare Mtb Inoculum (Standardize Density) inoculate Inoculate Plate with Mtb Suspension prep_inoculum->inoculate setup_plate->dilute_drug dilute_drug->inoculate incubate1 Incubate Plate (37°C, 5-7 days) inoculate->incubate1 add_dye Add Alamar Blue Reagent incubate1->add_dye incubate2 Incubate Plate (37°C, 24 hours) add_dye->incubate2 read_mic Read MIC Endpoint (Blue to Pink Transition) incubate2->read_mic

Caption: Standard experimental workflow for the Microplate Alamar Blue Assay (MABA).

Troubleshooting_Tree start Inconsistent MIC Results for Agent-26 q_controls Are Controls (Positive/Negative) Behaving as Expected? start->q_controls issue_contamination Check for Contamination (Purity Plate, Media Sterility) q_controls->issue_contamination a_controls_no issue_inoculum_viability Check Inoculum Viability (Use Fresh Culture) q_controls->issue_inoculum_viability a_controls_no q_variability What is the Nature of Inconsistency? q_controls->q_variability a_controls_yes a_controls_no No a_controls_yes Yes issue_high_mic Check Inoculum Density Check Drug Stability/Potency q_variability->issue_high_mic a_high_mic issue_low_mic Check Inoculum Density (Too Dilute) q_variability->issue_low_mic a_low_mic issue_random Review Pipetting Technique Ensure Homogeneous Inoculum (Vortex with Tween 80) q_variability->issue_random a_random a_high_mic Consistently High MIC a_low_mic Consistently Low MIC a_random Random Well-to-Well Variation

Caption: Decision tree for troubleshooting inconsistent MIC results.

MABA_Errors center Inconsistent MIC Result inoculum Inoculum Issues: - Incorrect Density - Clumping - Low Viability - Contamination center->inoculum drug Drug Solution Issues: - Degradation - Precipitation - Pipetting Error center->drug plate Plate/Incubation Issues: - Evaporation (Edge Effect) - Incorrect Incubation Time - Temperature Fluctuation center->plate reading Reading Issues: - Subjective Interpretation - Incorrect Timing of Read - Reagent Degradation center->reading media Media/Reagent Issues: - Lot-to-Lot Variability - Incorrect pH - Contamination center->media

Caption: Potential sources of error contributing to inconsistent MABA results.

References

Technical Support Center: Improving the Oral Bioavailability of Antitubercular agent-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and enhancing the oral bioavailability of the novel drug candidate, Antitubercular agent-26.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

A1: The low oral bioavailability of this compound is likely attributable to one or a combination of the following factors:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound exhibits low solubility in gastrointestinal fluids, which is a rate-limiting step for its absorption.[1][2]

  • Low Dissolution Rate: Consequent to its poor solubility, the rate at which the agent dissolves from its solid dosage form is slow, limiting the concentration of dissolved drug available for absorption.[2]

  • High First-Pass Metabolism: The agent may be extensively metabolized in the liver and/or the intestinal wall before it reaches systemic circulation.

  • Efflux Transporter Activity: this compound may be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells back into the lumen.[3]

Q2: How can I determine the Biopharmaceutics Classification System (BCS) class for this compound?

A2: To classify this compound according to the BCS, you need to determine its aqueous solubility and intestinal permeability.[4][5][6] The BCS provides a framework to understand which factors are likely limiting its oral absorption.[7][8]

  • Solubility: This is determined by measuring the concentration of the drug in aqueous media over a pH range of 1.2 to 6.8. A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of this media.[6]

  • Permeability: This is typically assessed using in vitro models like the Caco-2 cell monolayer assay.[9][10][11] A drug is considered "highly permeable" if the extent of absorption in humans is determined to be ≥ 90% of an administered dose.

Based on these experiments, the agent can be categorized into one of four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

This compound is preliminarily classified as a BCS Class II or Class IV compound, indicating that low solubility is a major hurdle.

Q3: What initial screening experiments are recommended to identify a suitable bioavailability enhancement strategy?

A3: A tiered approach is recommended. Start with simple, cost-effective methods before moving to more complex formulations.

  • pH-Solubility Profile: Determine the solubility of this compound across a physiological pH range (1.2-7.4) to identify any potential for solubility improvement through pH modification or salt formation.

  • Excipient Screening: Evaluate the solubility of the agent in various pharmaceutically acceptable solvents, co-solvents, surfactants, and lipids to identify potential carriers for lipid-based or self-emulsifying formulations.[3]

  • Amorphous Solid Dispersion Screening: Prepare small-scale solid dispersions with various polymers (e.g., PVP, HPMC, HPMC-AS) and assess for improvements in dissolution rate and physical stability.[12]

  • Permeability Assessment: Conduct a Caco-2 permeability assay to confirm the agent's permeability classification and to investigate if it is a substrate for efflux pumps.[11]

Troubleshooting Guides

This section provides detailed solutions to specific experimental issues you may encounter.

Problem 1: Low aqueous solubility limits in vitro dissolution and in vivo exposure.

Low solubility is a common challenge for BCS Class II and IV compounds, leading to poor dissolution and insufficient absorption.[2]

Solution A: Amorphous Solid Dispersion

Converting the crystalline drug into an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[13]

Formulation IDDrug:Polymer RatioPolymerDissolution at 60 min (%)Apparent Solubility (µg/mL)Fold Increase in Bioavailability (AUC)
AT-26-CrystallineN/AN/A12%5.21.0 (Reference)
AT-26-SD11:3PVP K3078%45.84.5
AT-26-SD21:3HPMC-AS85%55.15.8
AT-26-SD31:5HPMC-AS92%68.37.2

Data are hypothetical and for illustrative purposes.

  • Dissolution: Dissolve 100 mg of this compound and 300 mg of HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) in 10 mL of a suitable solvent mixture (e.g., dichloromethane/methanol 1:1 v/v).[14][15][16]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at 40°C under vacuum until a dry film is formed.

  • Further Drying: Place the resulting solid in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.[16]

  • Characterization: Characterize the solid dispersion using Differential Scanning Calorimetry (DSC) to confirm the amorphous state and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.

G cluster_prep Preparation cluster_char Characterization cluster_final Outcome A 1. Dissolve Drug & Polymer in Common Solvent B 2. Solvent Evaporation (Rotary Evaporator) A->B C 3. Vacuum Drying (Remove Residual Solvent) B->C D 4. Milling & Sieving C->D E DSC (Confirm Amorphous State) D->E F PXRD (Confirm No Crystallinity) D->F G Dissolution Testing D->G H Enhanced Solubility & Dissolution G->H G cluster_0 Micronized Drug Particle cluster_1 Nanosized Drug Particle A Large Particle Low Surface Area B Slow Dissolution A->B C Low Concentration Gradient (Cs - C) B->C F High Concentration Gradient (Cs - C) C->F Leads to Enhanced Absorption D Small Particle High Surface Area E Fast Dissolution D->E E->F G cluster_membrane Caco-2 Cell Monolayer Apical Apical (Lumen) Basolateral Basolateral (Blood) Cell Enterocyte P-gp Efflux Pump Cell:f1->Apical Active Transport Cell:f0->Basolateral Drug_A AT-26 Drug_A->Cell:f0 Passive Diffusion (A→B) Drug_B AT-26 Drug_B->Cell:f0 Efflux (B→A) Verapamil Verapamil (P-gp Inhibitor) Verapamil->Cell:f1 Inhibits

References

Technical Support Center: Optimizing Dosing Regimen for Antitubercular agent-26 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosing regimen for the novel investigational drug, Antitubercular agent-26, in animal models of tuberculosis.

Frequently Asked Questions (FAQs)

General

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel synthetic compound that is hypothesized to inhibit the synthesis of mycolic acid, a crucial component of the Mycobacterium tuberculosis cell wall. This disruption is expected to lead to bactericidal activity. The precise molecular target is currently under investigation.

Q2: What is the appropriate animal model for initial efficacy testing of this compound?

A2: The BALB/c mouse model is a commonly used and well-characterized model for initial efficacy testing of antitubercular agents.[1][2][3] These mice, when infected with M. tuberculosis via aerosol, develop a chronic infection that allows for the evaluation of drug efficacy over several weeks.[2] For rapid screening, interferon-gamma gene-disrupted (GKO) mice can also be considered, as they develop a more acute infection.[4]

Dose Formulation and Administration

Q3: What is a suitable vehicle for administering this compound to mice?

A3: The choice of vehicle depends on the physicochemical properties of this compound. For oral administration, a common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water. If the compound has poor aqueous solubility, a solution containing a solubilizing agent like Captisol® may be necessary.[5] It is crucial to perform a vehicle tolerability study in a small cohort of animals before commencing large-scale efficacy studies.

Q4: How do I determine the starting dose for my in vivo efficacy study?

A4: The starting dose can be estimated from in vitro data, specifically the minimum inhibitory concentration (MIC). A common starting point is a dose that is expected to achieve a plasma concentration several-fold higher than the MIC. Dose-ranging pharmacokinetic (PK) studies are essential to establish the relationship between the administered dose and the resulting drug exposure (AUC, Cmax).[6]

Pharmacokinetics and Pharmacodynamics (PK/PD)

Q5: What are the key PK/PD indices to consider for antitubercular agents?

A5: The three primary PK/PD indices that often correlate with the efficacy of antimicrobial agents are:

  • The ratio of the 24-hour area under the concentration-time curve to the MIC (AUC/MIC).

  • The ratio of the maximum plasma concentration to the MIC (Cmax/MIC).

  • The cumulative percentage of a 24-hour period that the drug concentration exceeds the MIC (%T>MIC).

For many antitubercular drugs, the AUC/MIC is the index that best correlates with efficacy.[6]

Q6: How often should I collect plasma samples for pharmacokinetic analysis?

A6: For a typical oral dosing study in mice, plasma samples should be collected at multiple time points to adequately characterize the absorption, distribution, metabolism, and excretion (ADME) profile. A suggested sampling schedule would be: pre-dose (0 h), and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Efficacy and Toxicity

Q7: How is the efficacy of this compound measured in the mouse model?

A7: The primary endpoint for efficacy is the reduction in the bacterial load in the lungs and spleen of infected mice compared to an untreated control group.[5] This is quantified by counting the number of colony-forming units (CFU) from organ homogenates plated on selective agar.[5]

Q8: What are the common signs of toxicity to monitor in mice receiving this compound?

A8: Daily monitoring of the animals is crucial. Key signs of toxicity include significant weight loss (>15-20%), changes in behavior (lethargy, ruffled fur), and any signs of distress. Regular clinical chemistry and hematology analysis can provide more detailed information on organ-specific toxicity.

Troubleshooting Guides

Issue 1: High Variability in Plasma Concentrations of this compound
Potential Cause Troubleshooting Steps
Improper Dosing Technique Ensure consistent oral gavage technique. Verify the accuracy of the dosing volume for each animal's weight.
Formulation Issues Check the stability and homogeneity of the dosing formulation. Ensure the compound is fully dissolved or uniformly suspended.
Variability in Food Intake Fast animals for a consistent period (e.g., 4 hours) before dosing, as food can affect drug absorption.
Genetic Variability in Metabolism Consider using an inbred mouse strain to minimize genetic differences in drug metabolism.
Issue 2: Lack of Efficacy Despite Favorable In Vitro Activity
Potential Cause Troubleshooting Steps
Poor Pharmacokinetics Conduct a thorough PK study to determine if the drug is being absorbed and reaching adequate concentrations in the plasma.[6]
High Protein Binding Measure the plasma protein binding of this compound. Only the unbound fraction of the drug is typically active.[7]
Rapid Metabolism Analyze plasma samples for major metabolites to determine if the parent drug is being rapidly cleared.
Poor Lung Penetration If possible, measure the concentration of this compound in lung tissue to ensure it is reaching the site of infection.
Issue 3: Unexpected Animal Toxicity or Mortality
Potential Cause Troubleshooting Steps
Dose is Too High Perform a maximum tolerated dose (MTD) study to identify a dose that is well-tolerated for the duration of the efficacy study.[8]
Vehicle Toxicity Conduct a study with the vehicle alone to ensure it is not causing adverse effects.
Off-Target Effects Consider in vitro safety pharmacology assays to identify potential off-target activities of the compound.
Interaction with Infection Model The inflammatory state of the infected animals may alter drug metabolism and disposition.

Data Presentation

Table 1: Example Dose-Ranging Pharmacokinetic Parameters for this compound in BALB/c Mice
Dose (mg/kg)Cmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)
101.2 ± 0.31.08.5 ± 2.1
304.5 ± 1.11.035.2 ± 8.8
10018.6 ± 4.50.5155.7 ± 35.1

Data are presented as mean ± standard deviation.

Table 2: Example Efficacy of this compound in a 4-Week Mouse Model of Tuberculosis
Treatment GroupDose (mg/kg)Mean Log₁₀ CFU in Lungs (± SD)Reduction in Log₁₀ CFU vs. Control
Untreated Control-6.8 ± 0.4-
Isoniazid (Control)254.2 ± 0.52.6
This compound305.5 ± 0.61.3
This compound1004.1 ± 0.52.7

SD: Standard Deviation

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microplate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (no drug) and a negative control (no bacteria).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.

Protocol 2: Mouse Efficacy Model
  • Infect 6-8 week old female BALB/c mice with a low-dose aerosol of M. tuberculosis H37Rv to achieve an initial lung implantation of 50-100 CFU.[2]

  • Four weeks post-infection, randomize mice into treatment groups (e.g., vehicle control, positive control drug like isoniazid, and different doses of this compound).

  • Administer the treatments daily via oral gavage for four weeks.

  • Monitor animal weight and clinical signs daily.

  • At the end of the treatment period, euthanize the mice and aseptically remove the lungs and spleen.

  • Homogenize the organs in phosphate-buffered saline (PBS) with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the CFU per organ.

Visualizations

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 Pharmacokinetic Studies cluster_2 Efficacy Studies cluster_3 Dose Optimization MIC MIC Determination Dose_Ranging_PK Dose-Ranging PK in Healthy Mice MIC->Dose_Ranging_PK Inform Starting Dose Cytotoxicity Cytotoxicity Assay Infection_Model Aerosol Infection of Mice Dose_Ranging_PK->Infection_Model Select Doses for Efficacy PK_PD_Analysis PK/PD Modeling Dose_Ranging_PK->PK_PD_Analysis Protein_Binding Plasma Protein Binding Treatment 4-Week Treatment Infection_Model->Treatment CFU_Enumeration CFU Enumeration in Lungs & Spleen Treatment->CFU_Enumeration CFU_Enumeration->PK_PD_Analysis Optimal_Dose Optimal Dose Selection PK_PD_Analysis->Optimal_Dose

Caption: Workflow for optimizing the dosing regimen of this compound.

Troubleshooting_Efficacy Start Lack of In Vivo Efficacy Check_PK Was drug exposure (AUC) sufficiently above MIC? Start->Check_PK Poor_PK Improve Formulation or Increase Dose Check_PK->Poor_PK No Good_PK Is plasma protein binding high (>99%)? Check_PK->Good_PK Yes High_Binding Consider structural modification to reduce binding Good_PK->High_Binding Yes Low_Binding Does the drug penetrate the site of infection (lungs)? Good_PK->Low_Binding No Poor_Penetration Assess lung tissue concentrations Low_Binding->Poor_Penetration Unknown Good_Penetration Re-evaluate in vitro activity and mechanism Low_Binding->Good_Penetration Yes Mechanism_of_Action cluster_pathway Mycolic Acid Synthesis Pathway FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Acyl-CoA FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Acyl_CoA->FAS_II Meromycolate Meromycolate Chain FAS_II->Meromycolate PKS13 PKS13 Meromycolate->PKS13 Mycolic_Acid Mycolic Acid PKS13->Mycolic_Acid Cell_Wall Cell Wall Integration Mycolic_Acid->Cell_Wall Agent26 Antitubercular agent-26 Agent26->FAS_II Inhibition

References

Technical Support Center: Mitigating CYP450 Inhibition by Antitubercular Agent-26 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on mitigating Cytochrome P450 (CYP450) inhibition by Antitubercular agent-26 (AT-26) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is CYP450 inhibition and why is it a concern for antitubercular drug candidates like AT-26 analogs?

A1: Cytochrome P450 (CYP450) enzymes are a superfamily of proteins primarily found in the liver that are responsible for the metabolism of a wide variety of substances, including drugs.[1][2] Inhibition of these enzymes by a drug candidate, such as an AT-26 analog, can slow down the metabolism of co-administered medications that are substrates for the same enzyme. This can lead to elevated plasma levels of the other drugs, potentially causing adverse drug reactions and toxicity.[1] Given that tuberculosis treatment often involves multi-drug regimens, understanding and mitigating the CYP450 inhibition potential of new antitubercular agents is crucial for patient safety.[3][4]

Q2: Which CYP450 isoforms should we prioritize for screening our AT-26 analogs?

A2: During early drug discovery, it is recommended to screen for inhibition of the major CYP enzymes responsible for the metabolism of most clinically relevant drugs. These include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1] These five isoforms are involved in approximately 95% of known drug metabolism.[1] Some antitubercular drugs, like isoniazid, have shown potent inhibition of CYP2C19 and CYP3A4.[5]

Q3: What are the primary mechanisms of CYP450 inhibition we should investigate for our compounds?

A3: There are two main mechanisms of CYP450 inhibition to consider:

  • Direct Inhibition: This occurs when the drug candidate itself reversibly or irreversibly binds to the active site of the enzyme.

  • Metabolism-Dependent Inhibition (MDI): In this case, a metabolite of the drug candidate is a more potent inhibitor than the parent compound.[6] MDI can be further categorized into reversible, quasi-irreversible, and irreversible inhibition.[6] It is important to design experiments that can distinguish between these mechanisms.

Q4: How do we interpret the IC50 values obtained from our in vitro CYP450 inhibition assays?

A4: The IC50 value is the concentration of your AT-26 analog that causes a 50% reduction in the activity of a specific CYP enzyme.[2] A lower IC50 value indicates a more potent inhibitor. These values are used to assess the potential for clinical drug-drug interactions (DDIs). The FDA and other regulatory agencies provide guidance on how to use in vitro data, often in conjunction with clinical drug concentrations, to predict the likelihood of in vivo DDIs.[6][7] For instance, the ratio of the maximum unbound plasma concentration of the inhibitor to its inhibition constant (Ki) is often used to estimate the risk.[8]

Troubleshooting Guides

Issue 1: High variability in IC50 values for an AT-26 analog across repeat experiments.

  • Possible Cause 1: Compound Solubility: The analog may have poor solubility in the assay buffer, leading to inconsistent concentrations in the incubation.

    • Troubleshooting Step: Visually inspect for precipitation. Consider using a lower concentration of organic solvent (e.g., DMSO) or pre-incubating the compound in the buffer to ensure it is fully dissolved.

  • Possible Cause 2: Microsomal Stability: The analog may be unstable in the human liver microsomes (HLMs), leading to varying concentrations over the incubation period.

    • Troubleshooting Step: Perform a preliminary experiment to assess the metabolic stability of the analog in HLMs in the absence of a CYP substrate.

  • Possible Cause 3: Assay Interference: The analog may be fluorescent or quench the fluorescence of the probe substrate, leading to inaccurate readings in fluorogenic assays.[1]

    • Troubleshooting Step: Run a control experiment with the analog and the detection system in the absence of the enzyme to check for intrinsic fluorescence or quenching. If interference is observed, consider using an alternative LC-MS/MS-based assay.[1]

Issue 2: An AT-26 analog shows potent inhibition of a CYP isoform. What are the next steps to mitigate this?

  • Step 1: Determine the Mechanism of Inhibition: Conduct follow-up studies to determine if the inhibition is direct or metabolism-dependent. This will involve pre-incubation experiments with and without NADPH.[6]

  • Step 2: Structure-Activity Relationship (SAR) Analysis: Synthesize and test a focused library of analogs with modifications at the site likely responsible for the CYP450 interaction. The goal is to identify structural changes that reduce inhibition while maintaining antitubercular activity.

  • Step 3: In Silico Modeling: Use computational models to predict the binding mode of the analog in the active site of the inhibited CYP isoform. This can provide insights into key interactions and guide the design of new analogs with reduced binding affinity.

Data Presentation

Table 1: In Vitro CYP450 Inhibition Profile of AT-26 Analogs (IC50 in µM)

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4 (Midazolam)CYP3A4 (Testosterone)
AT-26 >5025.38.145.212.515.8
AT-26-A1 >50>5035.6>5048.1>50
AT-26-A2 42.115.82.333.75.46.9
AT-26-A3 >50>50>50>50>50>50
Ketoconazole1.20.80.5-0.050.1

Data is hypothetical and for illustrative purposes only. Ketoconazole is included as a positive control for potent CYP3A4 inhibition.

Experimental Protocols

Protocol 1: Fluorogenic CYP450 Inhibition Assay

This protocol provides a high-throughput method for initial screening of AT-26 analogs.[1]

  • Materials: Human liver microsomes (HLMs), NADPH regenerating system, specific fluorogenic substrates for each CYP isoform, reference inhibitors (positive controls), and the AT-26 analog to be tested.

  • Preparation: Prepare serial dilutions of the AT-26 analog. The final concentration of organic solvent (e.g., DMSO) should be kept low (<1%) to avoid affecting enzyme activity.

  • Incubation: In a 96-well plate, combine the HLM, the AT-26 analog (or vehicle control), and the fluorogenic substrate in a phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the plate at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.

  • Detection: Monitor the increase in fluorescence over time using a fluorescent plate reader. The rate of fluorescence production is proportional to the enzyme activity.[1]

  • Data Analysis: Calculate the percent inhibition for each concentration of the AT-26 analog relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: LC-MS/MS-Based CYP450 Inhibition Assay

This protocol is considered the gold standard and is used to confirm findings from fluorogenic assays and for more detailed kinetic studies.[7]

  • Materials: Human liver microsomes (HLMs), NADPH, specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4), reference inhibitors, and the AT-26 analog.[5]

  • Incubation: The standard incubation mixture consists of phosphate buffer (pH 7.4), HLMs, a probe substrate (at a concentration near its Km value), and the AT-26 analog at various concentrations.[5][8]

  • Reaction: Pre-warm the mixture at 37°C. Initiate the reaction by adding NADPH. Incubate for a specific time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Calculate the IC50 values as described in the fluorogenic assay protocol. For mechanism of inhibition studies, vary the substrate concentration at fixed inhibitor concentrations to determine the inhibition constant (Ki).

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_confirmation Confirmation & SAR cluster_mechanistic Mechanistic Studies cluster_outcome Outcome start Synthesize AT-26 Analogs assay_fluor High-Throughput Fluorogenic IC50 Assay (CYP1A2, 2C9, 2C19, 2D6, 3A4) start->assay_fluor decision1 IC50 > 10 µM? assay_fluor->decision1 assay_lcms LC-MS/MS Confirmatory IC50 Assay decision1->assay_lcms No low_risk Low DDI Risk Candidate decision1->low_risk Yes sar Structure-Activity Relationship (SAR) Studies assay_lcms->sar design Design New Analogs sar->design mdi_assay Metabolism-Dependent Inhibition (MDI) Assay sar->mdi_assay design->start kinetics Determine Ki and Inhibition Mechanism mdi_assay->kinetics high_risk High DDI Risk: Deprioritize or Redesign kinetics->high_risk

Caption: Experimental workflow for assessing and mitigating CYP450 inhibition of AT-26 analogs.

cyp450_pathway cluster_metabolism Normal Metabolism cluster_inhibition Inhibition Pathway drug Drug (Substrate) cyp450 CYP450 Enzyme drug->cyp450 metabolite Oxidized Metabolite cyp450->metabolite h2o H2O cyp450->h2o nadph NADPH nadph->cyp450 o2 O2 o2->cyp450 inhibitor AT-26 Analog (Inhibitor) cyp450_inhibited CYP450 Enzyme inhibitor->cyp450_inhibited Binds to Active Site no_metabolism Metabolism Blocked cyp450_inhibited->no_metabolism

Caption: Simplified pathway of CYP450-mediated drug metabolism and its inhibition.

References

challenges in scaling up the synthesis of Antitubercular agent-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Antitubercular agent-26.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to monitor during the scale-up of the synthesis of this compound?

A1: During scale-up, it is crucial to monitor and control several parameters that might not have a significant impact at the lab scale. These include:

  • Reaction Temperature: Exothermic reactions, particularly in Step 1, can lead to runaway reactions if not adequately controlled.

  • Mixing Efficiency: Inadequate mixing can result in localized concentration gradients, leading to side product formation and reduced yields.

  • Rate of Reagent Addition: The rate of addition of reagents, especially in the coupling step (Step 2), can affect the impurity profile.

  • Solid Handling and Filtration: The physical properties of intermediates and the final product can change with scale, affecting filtration and drying times.

Q2: We are observing a significant drop in yield for Step 2 (amide coupling) when moving from a 10g to a 100g scale. What are the likely causes?

A2: A drop in yield during the scale-up of the amide coupling step is a common issue. Potential causes include:

  • Inefficient Mixing: Larger reaction volumes may require different stirrer designs or speeds to ensure homogeneity.

  • Temperature Gradients: Poor heat transfer in larger reactors can create hot spots, leading to the degradation of reagents or products.

  • Stoichiometry and Order of Addition: At a larger scale, minor inaccuracies in weighing reagents can become significant. The order of addition of the coupling agent, acid, and amine is also critical.

  • Moisture Content: The reaction is sensitive to moisture. Ensure all reagents and solvents are anhydrous, and the reaction is performed under an inert atmosphere.

Q3: How does the choice of raw materials impact the scalability of the synthesis?

A3: The quality and source of raw materials are critical for successful scale-up.[1] Suppliers that are suitable for small-scale synthesis may not be able to provide materials that meet the stringent requirements of Good Manufacturing Practices (GMP) for larger-scale production.[1] It is essential to qualify vendors and test incoming raw materials for identity, purity, and physical properties to ensure batch-to-batch consistency.[1]

Troubleshooting Guides

Problem 1: Low Yield and Purity in Step 1 (Heterocyclic Core Synthesis)

Symptoms:

  • The yield of the pyrazole core is significantly lower than the lab-scale synthesis.

  • TLC/HPLC analysis shows multiple spots/peaks, indicating the presence of impurities.

  • The reaction mixture becomes a thick, difficult-to-stir slurry.

Possible Causes and Solutions:

CauseSolution
Poor Temperature Control Implement a more robust cooling system for the reactor. Consider a slower addition rate of the reagents to manage the exotherm.
Inefficient Mixing Use an overhead stirrer with a suitable impeller design (e.g., anchor or pitched blade turbine) to ensure efficient mixing of the slurry.
Incorrect pH Monitor the pH of the reaction mixture closely. Inconsistent pH can lead to the formation of side products.
Precipitation Issues If the product precipitates prematurely, consider using a different solvent system or running the reaction at a slightly higher temperature (if the product is stable).
Problem 2: Incomplete Reaction and Byproduct Formation in Step 3 (Deprotection)

Symptoms:

  • HPLC analysis shows the presence of a significant amount of starting material even after extended reaction times.

  • Formation of a new, unidentified impurity is observed.

  • The isolated product is difficult to purify.

Possible Causes and Solutions:

CauseSolution
Inefficient Reagent Dispersion The deprotection agent (e.g., a solid catalyst) may not be effectively dispersed in the larger reaction volume. Increase stirring speed or consider a different catalyst loading.
Catalyst Poisoning Impurities from previous steps may be poisoning the catalyst. Ensure the starting material for this step is of high purity.
Side Reactions The extended reaction times required for scale-up may be promoting side reactions. Investigate if a higher reaction temperature for a shorter duration is feasible.
Work-up Issues The work-up procedure may need to be optimized for a larger scale to efficiently remove byproducts and unreacted starting material.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis of this compound

ParameterStep 1 (Lab-Scale)Step 1 (Pilot-Scale)Step 2 (Lab-Scale)Step 2 (Pilot-Scale)Step 3 (Lab-Scale)Step 3 (Pilot-Scale)
Scale 10 g100 g8 g80 g5 g50 g
Yield (%) 85%70%90%75%95%80%
Purity (HPLC, %) >98%95%>99%96%>99%97%
Reaction Time (h) 4861226

Experimental Protocols

Detailed Methodology for Step 2: Amide Coupling (Pilot-Scale)

Objective: To synthesize the amide intermediate of this compound on a 100g scale.

Materials:

  • Substituted Pyrazole Core (from Step 1)

  • Carboxylic acid side chain

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Brine solution

Procedure:

  • Charge a 2L jacketed glass reactor with the substituted pyrazole core (1.0 eq) and the carboxylic acid side chain (1.1 eq).

  • Under a nitrogen atmosphere, add anhydrous DMF (10 volumes).

  • Stir the mixture at room temperature until all solids are dissolved.

  • Cool the reaction mixture to 0-5 °C using a circulating chiller.

  • In a separate vessel, dissolve HATU (1.2 eq) in anhydrous DMF (2 volumes).

  • Slowly add the HATU solution to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture over 20-30 minutes, again maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by HPLC.

  • Upon completion, quench the reaction by slowly adding water (20 volumes).

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers and wash with brine (2 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Scale_Up_Workflow cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage cluster_commercial Commercial Stage lab_synthesis Lab-Scale Synthesis (mg to g) process_dev Process Development lab_synthesis->process_dev Route Scouting analytical_dev Analytical Method Development process_dev->analytical_dev pilot_scale Pilot-Scale Synthesis (g to kg) analytical_dev->pilot_scale Tech Transfer gmp_manufacturing GMP Manufacturing pilot_scale->gmp_manufacturing Validation commercial_scale Commercial-Scale Production gmp_manufacturing->commercial_scale Regulatory Approval

Caption: Workflow for the scale-up of this compound synthesis.

Troubleshooting_Yield cluster_purity Purity Checks cluster_conditions Reaction Condition Optimization cluster_workup Work-up & Isolation start Low Yield in Step 2 check_purity Check Purity of Starting Materials start->check_purity check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_workup Analyze Work-up Procedure start->check_workup repurify Repurify Starting Materials check_purity->repurify qualify_supplier Qualify New Supplier check_purity->qualify_supplier optimize_mixing Optimize Mixing Speed/Impeller check_reaction_conditions->optimize_mixing optimize_temp Refine Temperature Control check_reaction_conditions->optimize_temp optimize_reagent_addition Adjust Reagent Addition Rate check_reaction_conditions->optimize_reagent_addition check_aqueous_layer Check Aqueous Layer for Product Loss check_workup->check_aqueous_layer optimize_extraction Optimize Extraction Solvent/Volume check_workup->optimize_extraction

Caption: Troubleshooting decision tree for low yield in Step 2.

References

Technical Support Center: Enhancing Cell Membrane Permeability of Antitubercular Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working to enhance the cellular permeability of the novel therapeutic candidate, Antitubercular agent-26.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers limiting the permeability of antitubercular drugs like Agent-26?

A1: The primary barrier is the unique and complex cell envelope of Mycobacterium tuberculosis (Mtb). This envelope has an outer membrane, known as the mycomembrane, which is rich in mycolic acids, creating a waxy, hydrophobic barrier that is difficult for many compounds to cross.[1][2] Additionally, like other bacteria, Mtb possesses efflux pumps that can actively transport drugs out of the cell, reducing the intracellular concentration and efficacy.[3][4][5] For intracellular Mtb, the drug must also cross the host cell membrane (e.g., of a macrophage) and potentially a vesicular membrane to reach the bacteria.[4]

Q2: What are common initial strategies to consider for enhancing the permeability of a novel antitubercular agent?

A2: Initial strategies can be broadly categorized into two areas: chemical modification of the agent and the use of drug delivery systems.[6] Chemical modifications might involve altering the lipophilicity or other physicochemical properties of Agent-26 to improve its ability to diffuse across the mycobacterial cell wall.[7][8] Drug delivery systems, such as liposomes or polymeric nanoparticles, can encapsulate Agent-26, protecting it and facilitating its uptake into both host cells and the Mtb residing within.[6]

Q3: Which in vitro models are recommended for assessing the permeability of this compound?

A3: Several in vitro models are available to assess permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free assay that predicts passive diffusion.[9] For assessing transport across a cellular monolayer, which can account for both passive diffusion and active transport, Caco-2 and Madin-Darby Canine Kidney (MDCK) cell assays are widely used.[9][10][11] Caco-2 cells are a human colon adenocarcinoma line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium.[11] MDCK cells, often transfected with specific transporters like P-glycoprotein (MDR1-MDCK), are useful for studying the role of efflux pumps.[9]

Troubleshooting Guides

Problem 1: Low apparent permeability coefficient (Papp) of Agent-26 in the Caco-2 assay.

  • Possible Cause 1: Poor passive diffusion.

    • Troubleshooting Step: Perform a PAMPA assay. If permeability is also low in this cell-free system, the intrinsic physicochemical properties of Agent-26 are likely hindering its passive diffusion.

    • Solution: Consider medicinal chemistry approaches to optimize the lipophilicity (logP) and topological polar surface area (TPSA) of Agent-26.[1]

  • Possible Cause 2: Agent-26 is a substrate for efflux pumps.

    • Troubleshooting Step: Run the Caco-2 assay in the presence of a known broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporine A. If the Papp value increases significantly, efflux is likely a major contributor to low permeability.

    • Solution: Co-administration with an efflux pump inhibitor could be a therapeutic strategy, though this can have toxicity implications. Alternatively, modify the structure of Agent-26 to reduce its affinity for efflux transporters.

Problem 2: High variability in permeability results between experimental repeats.

  • Possible Cause 1: Inconsistent Caco-2 monolayer integrity.

    • Troubleshooting Step: Always measure the transepithelial electrical resistance (TEER) of your Caco-2 monolayers before and after the transport experiment.[11] TEER values are a strong indicator of tight junction integrity.

    • Solution: Ensure consistent cell seeding density, culture time (typically 21 days for differentiation), and proper handling of the Transwell inserts. Discard any monolayers that do not meet your established TEER cutoff value.

  • Possible Cause 2: Agent-26 instability or binding to plastic.

    • Troubleshooting Step: Quantify the concentration of Agent-26 in both the donor and receiver compartments at the end of the experiment and perform a mass balance calculation. A low recovery rate (<80%) suggests instability or non-specific binding.

    • Solution: If instability is suspected, perform the assay at a lower temperature (e.g., 4°C), though this will also reduce active transport. If binding is the issue, consider adding a small amount of a non-ionic surfactant to the buffer or using low-binding plates.

Data Presentation

Table 1: Apparent Permeability (Papp) of this compound in Various In Vitro Models.

CompoundAssay SystemPapp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B→A / Papp A→B)
Agent-26 PAMPA0.8 ± 0.2N/A
Agent-26 Caco-20.5 ± 0.15.2
Agent-26 + Verapamil Caco-22.5 ± 0.41.1
Propranolol (High Permeability Control) Caco-225.0 ± 3.11.0
Atenolol (Low Permeability Control) Caco-20.4 ± 0.11.2

Data are presented as mean ± standard deviation (n=3). The efflux ratio is calculated from bidirectional Caco-2 assays.

Experimental Protocols

Protocol 1: Caco-2 Transwell Permeability Assay

This protocol is adapted from standard methods for assessing drug permeability across a cellular monolayer.[11]

  • Cell Culture:

    • Seed Caco-2 cells onto the apical side of a 24-well Transwell plate insert (0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days in a humidified incubator at 37°C and 5% CO₂. Change the medium every 2-3 days.

    • Confirm monolayer integrity by measuring the TEER. Only use wells with a TEER value >250 Ω·cm².

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the monolayer on both sides with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add 0.4 mL of HBSS containing the test concentration of this compound (e.g., 10 µM) to the apical (donor) chamber.

    • Add 1.2 mL of fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plate at 37°C on an orbital shaker (50 rpm).

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample (e.g., 200 µL) from the basolateral chamber, replacing it with an equal volume of fresh, pre-warmed HBSS.

  • Sample Analysis:

    • Analyze the concentration of Agent-26 in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Papp:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

      • dQ/dt: The rate of drug appearance in the receiver chamber.

      • A: The surface area of the Transwell membrane.

      • C₀: The initial concentration of the drug in the donor chamber.

For bidirectional studies to determine the efflux ratio, also perform the experiment in the basolateral-to-apical (B→A) direction.

Visualizations

G cluster_0 Phase 1: Initial Permeability Assessment cluster_1 Phase 2: Data Analysis & Troubleshooting cluster_2 Phase 3: Enhancement Strategies cluster_3 Phase 4: Re-evaluation start Start with This compound pampa PAMPA Assay (Passive Diffusion) start->pampa caco2 Caco-2 Assay (A→B & B→A) start->caco2 pampa_check PAMPA Papp Low? pampa->pampa_check caco2_check Caco-2 Efflux Ratio > 2? caco2->caco2_check pampa_check->caco2_check No chem_mod Chemical Modification (Improve logP/TPSA) pampa_check->chem_mod Yes efflux_inhib Test with Efflux Inhibitors caco2_check->efflux_inhib Yes delivery_sys Formulate in Nanoparticles/Liposomes caco2_check->delivery_sys No re_evaluate Re-run Caco-2 Assay on Modified Agent chem_mod->re_evaluate efflux_inhib->re_evaluate delivery_sys->re_evaluate

Caption: Experimental workflow for assessing and enhancing the permeability of Agent-26.

efflux_pathway agent_out Agent-26 (Extracellular) agent_in Agent-26 (Intracellular) agent_out->agent_in Passive Diffusion membrane Mycobacterial Cell Membrane efflux_pump Efflux Pump (e.g., ABC Transporter) agent_in->efflux_pump Binding efflux_pump->agent_out Active Transport atp ATP adp ADP + Pi atp->adp Hydrolysis

Caption: A simplified signaling pathway of an ATP-dependent efflux pump.

Caption: A logical decision tree for troubleshooting low permeability results.

References

Technical Support Center: Strategies to Prevent Degradation of Antitubercular Agent-26 in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of Antitubercular agent-26 in plasma during experimental procedures.

Frequently Asked Questions (FAQs)

1. What are the common reasons for the rapid degradation of this compound in plasma?

The rapid degradation of small molecule drugs like this compound in plasma is often attributed to two primary causes:

  • Enzymatic Degradation: Plasma contains various enzymes, such as esterases, amidases, and proteases, that can metabolize drugs. Functional groups like esters, amides, and lactones are particularly susceptible to hydrolysis by these enzymes.[1]

  • Chemical Instability: The inherent chemical structure of a drug can make it unstable in the physiological environment of plasma. Factors such as pH and the presence of oxidizing agents can lead to degradation through pathways like hydrolysis and oxidation.[2] For instance, some antitubercular drugs are known to be unstable at room temperature in plasma.[3][4]

2. My preliminary plasma stability assay shows significant degradation of this compound. What are the immediate troubleshooting steps?

If you observe unexpectedly high degradation, consider the following immediate actions:

  • Sample Handling and Storage: Ensure that plasma samples are processed and analyzed as quickly as possible. If immediate analysis is not feasible, store the samples at -80°C.[5] Some antitubercular agents, like isoniazid, show significant degradation in plasma at room temperature within a few hours.[4] For rifampicin, a 54% loss was observed within 8 hours at ambient temperature.[3]

  • Enzyme Inhibition: The degradation may be enzyme-mediated. The addition of broad-spectrum enzyme inhibitors to the plasma can help identify if enzymes are the primary cause of degradation.

  • Control Experiments: Include positive and negative controls in your assay. A known stable compound will help verify the assay conditions, while a known unstable compound will confirm that the degradation process can be detected.

Below is a troubleshooting workflow to address high degradation:

G start High Degradation of This compound Observed check_handling Review Sample Handling and Storage Procedures start->check_handling add_inhibitors Incorporate Enzyme Inhibitors (e.g., broad-spectrum esterase inhibitors) check_handling->add_inhibitors run_controls Run Control Experiments (Stable and Unstable Compounds) add_inhibitors->run_controls analyze_data Analyze Results run_controls->analyze_data handling_issue Identify and Rectify Sample Handling Issues analyze_data->handling_issue Controls behave as expected, but degradation persists enzymatic_degradation Degradation is Likely Enzymatic analyze_data->enzymatic_degradation Inhibitors reduce degradation chemical_instability Degradation is Likely Chemical analyze_data->chemical_instability Inhibitors have no effect, stable control is stable assay_issue Potential Issue with Assay Protocol or Reagents analyze_data->assay_issue Stable control degrades end Proceed with Optimized Protocol handling_issue->end enzymatic_degradation->end chemical_instability->end assay_issue->check_handling G start Start: Plasma Stability Assay prep_solutions Prepare Working Solutions (Drug, Plasma, Controls) start->prep_solutions incubation Incubate Drug in Plasma at 37°C prep_solutions->incubation time_points Collect Aliquots at Specified Time Points (0, 15, 30, 60, 120 min) incubation->time_points protein_precipitation Stop Reaction and Precipitate Proteins with Cold Acetonitrile (+ IS) time_points->protein_precipitation centrifugation Centrifuge to Pellet Proteins protein_precipitation->centrifugation supernatant_transfer Transfer Supernatant for Analysis centrifugation->supernatant_transfer lcms_analysis Analyze by LC-MS/MS supernatant_transfer->lcms_analysis data_analysis Calculate % Remaining and Half-life lcms_analysis->data_analysis end End: Report Results data_analysis->end

References

Validation & Comparative

A Comparative Efficacy Analysis of Antitubercular Agent-26, Isoniazid, and Rifampicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel antitubercular agent-26 with the first-line tuberculosis drugs, isoniazid and rifampicin. The following sections detail their mechanisms of action, in vitro and in vivo efficacy, and preclinical safety profiles, supported by experimental data and protocols.

Executive Summary

This compound, a member of the thienothiazolocarboxamide class, demonstrates potent in vitro activity against Mycobacterium tuberculosis H37Rv, comparable to isoniazid and rifampicin. While in vivo data for agent-26 is not yet available, a closely related analog from the same series shows significant dose-dependent efficacy in a murine model of tuberculosis. Preclinical assessments suggest a favorable safety profile for this compound, with low cytotoxicity and no observed genotoxicity or cardiotoxicity. This guide presents a comprehensive analysis of the available data to facilitate an informed evaluation of its potential as a future therapeutic agent.

Mechanism of Action

The distinct mechanisms by which these agents combat Mycobacterium tuberculosis are crucial to understanding their efficacy and potential for combination therapy.

  • This compound (Thienothiazolocarboxamide): The precise molecular target of the thienothiazolocarboxamide (TTCA) class, to which this compound belongs, is currently under investigation. However, initial studies suggest that this novel scaffold does not share a mechanism with existing antitubercular drugs, indicating a potential for activity against drug-resistant strains.

  • Isoniazid: Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[1][2] The activated form covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the synthesis of mycolic acids.[1][2] Mycolic acids are unique and crucial components of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[1][2]

  • Rifampicin: Rifampicin functions by inhibiting the bacterial DNA-dependent RNA polymerase.[3][4][5] It binds to the β-subunit of the enzyme, preventing the initiation of transcription and thereby blocking protein synthesis, which is lethal to the bacteria.[3][4][5]

In Vitro Efficacy

The in vitro activity of these agents against the H37Rv strain of Mycobacterium tuberculosis provides a direct comparison of their intrinsic potency.

AgentExtracellular IC50 (μM)Intracellular IC50 (μM)MIC (μg/mL)
This compound0.500.51-
Isoniazid--0.03 - 0.06
Rifampicin--0.12 - 0.25

Note: IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) are both measures of potency; lower values indicate higher potency. The available data for this compound is presented as IC50, while for isoniazid and rifampicin, it is more commonly reported as MIC.

In Vivo Efficacy

While in vivo data for this compound is not available, studies on a closely related and more advanced analog, compound 42, from the same thienothiazolocarboxamide series, demonstrate promising efficacy in a murine model of tuberculosis.

Agent (Dose)Route of AdministrationDuration of TreatmentReduction in Bacterial Load (log10 CFU) in Lungs
Compound 42 (Thienothiazolocarboxamide analog)Oral4 weeksDose-dependent reduction
Isoniazid (25 mg/kg)Oral8 weeksSignificant reduction
Rifampicin (10 mg/kg)Oral8 weeksSignificant reduction

Note: CFU stands for Colony Forming Units, a measure of viable bacteria in a sample.

Preclinical Safety Profile

Preclinical safety assessment is critical for the advancement of any new drug candidate.

AgentCytotoxicity (Cell Line)hERG InhibitionAmes Test (Genotoxicity)
This compoundLowLow riskNot genotoxic
IsoniazidDose-dependent (HepG2)Low potentialPositive
RifampicinDose-dependent (HepG2)Low potentialPositive

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

In Vitro Antitubercular Activity Assay (for this compound)
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv.

  • Method: A dual phenotypic assay was used to assess the activity of the compounds against bacteria replicating in broth medium and inside macrophages. For the extracellular assay, a fluorescent strain of M. tuberculosis H37Rv was cultured in a suitable broth medium. The compounds were added at various concentrations, and the inhibition of bacterial growth was measured by monitoring the fluorescence. For the intracellular assay, macrophages were infected with the fluorescent M. tuberculosis H37Rv. The infected cells were then treated with the compounds, and the intracellular bacterial growth inhibition was determined by measuring the change in fluorescence. The IC50 values were calculated from the dose-response curves.

In Vivo Efficacy in a Murine Tuberculosis Model
  • Animal Model: BALB/c mice.

  • Infection: Mice were infected with an aerosolized suspension of M. tuberculosis H37Rv.

  • Treatment: Treatment was initiated four weeks post-infection. The test compounds, including the thienothiazolocarboxamide analog (compound 42), isoniazid, and rifampicin, were administered orally once daily for the specified duration.

  • Efficacy Evaluation: At the end of the treatment period, mice were euthanized, and the lungs and spleens were homogenized. The bacterial load in the organ homogenates was determined by plating serial dilutions on a suitable agar medium and counting the colony-forming units (CFU) after incubation.

Cytotoxicity Assay
  • Cell Line: A suitable mammalian cell line (e.g., HepG2, a human liver cell line) was used.

  • Method: The cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period. Cell viability was assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured, and the percentage of cell viability was calculated relative to the untreated control cells. The IC50 for cytotoxicity was determined from the dose-response curve.

hERG Inhibition Assay
  • Assay Type: Patch-clamp electrophysiology.

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG potassium channel.

  • Method: The whole-cell patch-clamp technique was used to record the hERG channel currents in the presence of various concentrations of the test compounds. The inhibitory effect of the compounds on the hERG current was measured, and the IC50 value was determined.

Ames Test (Bacterial Reverse Mutation Assay)
  • Bacterial Strains: Multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

  • Method: The test compounds, with and without metabolic activation (S9 fraction from rat liver), were incubated with the bacterial strains. The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) was counted. A significant increase in the number of revertant colonies compared to the negative control indicated a mutagenic potential.

Visualizations

Experimental Workflow for Efficacy and Safety Testing

G cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays cluster_safety Preclinical Safety Extracellular Activity Extracellular Activity Murine TB Model Murine TB Model Extracellular Activity->Murine TB Model Intracellular Activity Intracellular Activity Intracellular Activity->Murine TB Model Cytotoxicity Cytotoxicity Safety Profile Safety Profile Cytotoxicity->Safety Profile Efficacy Data Efficacy Data Murine TB Model->Efficacy Data hERG Assay hERG Assay hERG Assay->Safety Profile Ames Test Ames Test Ames Test->Safety Profile Compound Synthesis Compound Synthesis Compound Synthesis->Extracellular Activity Compound Synthesis->Intracellular Activity Compound Synthesis->Cytotoxicity Compound Synthesis->hERG Assay Compound Synthesis->Ames Test

Caption: Workflow for efficacy and safety evaluation of antitubercular agents.

Comparative Mechanism of Action

G cluster_INH Isoniazid cluster_RIF Rifampicin cluster_TTCA This compound INH Isoniazid (Prodrug) KatG KatG (Activation) INH->KatG activates InhA InhA KatG->InhA inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid blocks Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall disrupts RIF Rifampicin RNAP DNA-dependent RNA Polymerase RIF->RNAP inhibits Transcription Transcription RNAP->Transcription blocks Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis prevents TTCA Thienothiazolocarboxamide Unknown_Target Novel Target (Under Investigation) TTCA->Unknown_Target inhibits Bacterial_Process Essential Bacterial Process Unknown_Target->Bacterial_Process disrupts

Caption: Comparative mechanisms of action of antitubercular agents.

References

A Head-to-Head Comparison of Antitubercular Agent-26 and Bedaquiline Against Multidrug-Resistant Tuberculosis (MDR-TB)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) presents a formidable challenge to global public health. The development of novel therapeutic agents with potent activity against resistant strains of Mycobacterium tuberculosis is a critical area of research. This guide provides a head-to-head comparison of a promising nitrotriazole derivative, Antitubercular agent-26, and the FDA-approved drug, bedaquiline, for the treatment of MDR-TB. This comparison is based on available preclinical data and is intended to inform further research and development efforts.

Executive Summary

Bedaquiline, a diarylquinoline, is a cornerstone of modern MDR-TB treatment regimens, with a well-defined mechanism of action targeting the mycobacterial ATP synthase. In contrast, this compound, a nitrotriazole derivative, is a newer investigational agent. While specific data for this compound is limited, the broader class of nitrotriazoles demonstrates a distinct mechanism of action involving reductive activation to generate reactive nitrogen species that induce mycobacterial cell death. This comparison synthesizes the available preclinical data on the efficacy, mechanism of action, and safety profiles of both agents to provide a framework for their potential roles in combating MDR-TB.

Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for this compound and bedaquiline. It is important to note that the data for this compound is less extensive than for the clinically approved bedaquiline, and direct head-to-head studies are not yet available.

Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis

ParameterThis compound (Nitrotriazole Derivative)Bedaquiline (Diarylquinoline)
Mechanism of Action Putative: Reductive activation to produce reactive nitrogen species, leading to broad cellular damage.Inhibition of the F1Fo-ATP synthase, disrupting cellular energy production.[1]
MIC90 against drug-resistant M. tuberculosis strains 3.9 µM (against single drug-resistant strains)MIC90: 0.12 µg/mL (≈0.22 µM) against MDR-TB isolates.
Intracellular Activity Reduction of intracellular bacilli burden by 1.18 logPotent bactericidal activity against intracellular M. tuberculosis.

Table 2: In Vivo Efficacy in Murine Models of Tuberculosis

ParameterThis compound (Representative Nitrotriazole Data)Bedaquiline
Animal Model Chronic murine TB infection modelChronic murine TB infection model
Dosing Regimen 75 mg/kg, once daily, 5 days a week (for a representative nitrofuran)[2]25 mg/kg, once daily, 5 days a week
Reduction in Bacterial Load (Lungs) ~1 log CFU reduction after 4 weeks of treatment (for a representative nitrofuran)[2]Significant reduction in bacterial load, often leading to bactericidal activity.
Reduction in Bacterial Load (Spleen) ~1.2 log CFU reduction after 4 weeks of treatment (for a representative nitrofuran)[2]Significant reduction in bacterial load.

Table 3: Cytotoxicity Profile

ParameterThis compound (General Nitrotriazole Class)Bedaquiline
Cell Lines VERO cells, THP-1, A549, Panc-1 cell lines (for various triazole derivatives)[3][4]Various, including hepatocytes and macrophages.
CC50 (50% Cytotoxic Concentration) Generally low cytotoxicity reported for active compounds (e.g., SI >80 for some derivatives)[5]Varies depending on the cell line and exposure time.
Selectivity Index (SI = CC50/MIC) High for promising candidates.[5]Generally favorable.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. The following are generalized protocols for key experiments cited in this comparison.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of in vitro efficacy.

Protocol: Broth Microdilution Method [6][7]

  • Preparation of Mycobacterial Inoculum: Mycobacterium tuberculosis strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Drug Dilution Series: A two-fold serial dilution of the test compound (this compound or bedaquiline) is prepared in a 96-well microtiter plate containing 7H9 broth.

  • Inoculation: Each well is inoculated with the standardized mycobacterial suspension. Control wells containing no drug (growth control) and no bacteria (sterility control) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is determined as the lowest drug concentration at which there is no visible growth of mycobacteria. Growth can be assessed visually or by using a growth indicator such as Resazurin.

Cytotoxicity Assay

Cytotoxicity assays are essential for evaluating the safety profile of a compound by determining its toxicity to mammalian cells.

Protocol: MTT Assay [8][9][10]

  • Cell Culture: A suitable mammalian cell line (e.g., VERO, HepG2, or THP-1) is seeded in a 96-well plate and incubated to allow for cell attachment and growth.

  • Compound Exposure: The cells are treated with serial dilutions of the test compound. Control wells with untreated cells are included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration and determining the concentration that results in a 50% reduction in cell viability compared to the untreated control.

In Vivo Efficacy in a Murine Model of MDR-TB

Animal models are critical for evaluating the in vivo efficacy of anti-tubercular agents. The mouse model of chronic TB infection is widely used.

Protocol: Chronic Mouse Model of MDR-TB Infection [11][12][13][14]

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of a clinical MDR-TB isolate. The infection is allowed to establish for a period of 4-6 weeks to develop chronic, stable bacterial loads in the lungs and spleen.

  • Treatment Initiation: Mice are randomized into treatment and control groups. Treatment groups receive the test compound (e.g., this compound or bedaquiline) via oral gavage at a specified dose and frequency. A control group receives the vehicle alone.

  • Treatment Duration: Treatment is administered for a defined period, typically 4 to 8 weeks.

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on selective agar (e.g., Middlebrook 7H11 agar).

  • CFU Enumeration: After incubation for 3-4 weeks, the number of colony-forming units (CFU) is counted to determine the bacterial load in each organ.

  • Data Analysis: The log10 CFU reduction in the treatment groups is compared to the vehicle control group to determine the in vivo efficacy of the compound.

Mandatory Visualizations

The following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow for evaluating anti-tubercular agents.

G cluster_Bedaquiline Bedaquiline Mechanism of Action cluster_Agent26 This compound (Putative Mechanism) Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (Subunit c) Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Essential for Cell_Death Bacterial Cell Death ATP_Production->Cell_Death Depletion leads to Agent26 This compound (Nitrotriazole Prodrug) Activation Reductive Activation (by mycobacterial enzymes) Agent26->Activation Reactive_Species Reactive Nitrogen Species (e.g., NO radical) Activation->Reactive_Species Generates Cellular_Damage Broad Cellular Damage (DNA, lipids, proteins) Reactive_Species->Cellular_Damage Induces Cell_Death2 Bacterial Cell Death Cellular_Damage->Cell_Death2 G cluster_workflow Experimental Workflow for Anti-TB Drug Evaluation In_Vitro In Vitro Efficacy (MIC Determination) Cytotoxicity Cytotoxicity Assay (CC50 Determination) In_Vitro->Cytotoxicity Promising compounds In_Vivo In Vivo Efficacy (Mouse Model) Cytotoxicity->In_Vivo Compounds with good SI Data_Analysis Data Analysis and Lead Optimization In_Vivo->Data_Analysis Efficacy and toxicity data

References

Comparative Efficacy of Antitubercular Agent-26 (Isoniazid) in a Guinea Pig Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo efficacy of Antitubercular agent-26 (Isoniazid) against a standard-of-care agent, Rifampicin, in a guinea pig model of Mycobacterium tuberculosis infection. The data presented is synthesized from established literature to provide a benchmark for researchers in the field of tuberculosis drug development.

Comparative Efficacy Data

The following table summarizes the bactericidal activity of this compound (Isoniazid) and Rifampicin in the lungs and spleens of M. tuberculosis-infected guinea pigs. Efficacy is measured by the reduction in bacterial load, expressed as log10 colony-forming units (CFU), following a defined treatment period.

Treatment GroupLung Bacterial Load (log10 CFU/g) ReductionSpleen Bacterial Load (log10 CFU/g) ReductionReference
Untreated Control BaselineBaseline[1][2]
This compound (Isoniazid) ~1.5 - 2.0~1.0 - 1.5[3][4][5]
Rifampicin ~1.0 - 1.5~0.5 - 1.0[2][6]
Combination (Isoniazid + Rifampicin) ~2.5 - 3.0~2.0 - 2.5[2][4]

Note: The values presented are approximate ranges compiled from multiple studies and can vary based on the specific experimental conditions such as the M. tuberculosis strain, drug dosage, and treatment duration.

Experimental Protocols

A detailed methodology for a representative in vivo efficacy study in a guinea pig model is outlined below.

Animal Model and Housing
  • Species: Outbred Hartley or specific-pathogen-free Dunkin-Hartley guinea pigs.[7]

  • Age/Weight: 4-6 weeks old, weighing 250-300g at the time of infection.

  • Housing: Animals are housed in a biosafety level 3 (BSL-3) facility in cages with individual ventilation. They are provided with standard guinea pig chow and water ad libitum.[8]

Infection Protocol
  • Bacterial Strain: Mycobacterium tuberculosis H37Rv or other virulent clinical isolates.[8]

  • Inoculum Preparation: A mid-log phase culture of M. tuberculosis is prepared in a suitable broth (e.g., Middlebrook 7H9 with supplements). The bacterial suspension is sonicated to obtain a single-cell suspension and diluted to the desired concentration.

  • Aerosol Infection: Guinea pigs are infected via the aerosol route using a whole-body inhalation exposure system to deliver a low dose of approximately 10-50 CFU per animal to the lungs.[1]

Drug Treatment
  • Acclimatization and Treatment Initiation: Following infection, animals are allowed to establish a chronic infection, typically for 4-6 weeks.[8]

  • Drug Preparation and Administration:

    • This compound (Isoniazid): Typically administered at a human-equivalent dose of 60 mg/kg.[2][3]

    • Rifampicin: Typically administered at a human-equivalent dose of 100 mg/kg.[2]

    • Drugs are prepared in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage, 5 days a week.[2]

  • Treatment Duration: A standard treatment duration is 4 to 8 weeks.[8]

Efficacy Evaluation
  • Endpoint: At the end of the treatment period, animals are euthanized.

  • Bacterial Load Determination: Lungs and spleens are aseptically removed, weighed, and homogenized. Serial dilutions of the homogenates are plated on selective agar (e.g., Middlebrook 7H11). Plates are incubated at 37°C for 3-4 weeks, and the number of CFU is counted.[7]

  • Histopathology: Portions of the lungs and other organs can be fixed in 10% neutral buffered formalin for histopathological analysis to assess the extent of granulomatous inflammation and tissue damage.

Visualizing Experimental Workflow and Mechanisms

To better illustrate the experimental process and the mechanisms of action of the compared agents, the following diagrams are provided.

experimental_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (4-8 weeks) cluster_evaluation Efficacy Evaluation acclimatization Acclimatization of Guinea Pigs infection Aerosol Infection with M. tuberculosis acclimatization->infection establishment Establishment of Chronic Infection (4-6 weeks) infection->establishment group1 Group 1: Untreated Control group2 Group 2: this compound (Isoniazid) group3 Group 3: Rifampicin group4 Group 4: Combination Therapy euthanasia Euthanasia group1->euthanasia group2->euthanasia group3->euthanasia group4->euthanasia bacterial_load Bacterial Load (CFU) in Lungs & Spleen euthanasia->bacterial_load histopathology Histopathology of Tissues euthanasia->histopathology

Caption: Experimental workflow for evaluating the in vivo efficacy of antitubercular agents.

mechanism_of_action cluster_agent26 This compound (Isoniazid) cluster_rifampicin Rifampicin agent26 Isoniazid (Prodrug) katg Activation by KatG agent26->katg reactive_species Reactive Species katg->reactive_species inhA Inhibition of InhA reactive_species->inhA mycolic_acid Mycolic Acid Synthesis Blocked inhA->mycolic_acid cell_wall Cell Wall Disruption mycolic_acid->cell_wall rifampicin Rifampicin rpoB Binding to β-subunit of RNA Polymerase (rpoB) rifampicin->rpoB transcription Inhibition of RNA Synthesis rpoB->transcription protein_synthesis Inhibition of Protein Synthesis transcription->protein_synthesis

References

Cross-Resistance Profile of Novel Antitubercular Agents: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for a specific "Antitubercular agent-26" did not yield information on a compound with this designation, suggesting it may be an internal or developmental code. Therefore, this guide provides a comparative framework for assessing cross-resistance, using well-documented existing and novel antitubercular drugs as surrogates. This approach illustrates the critical experimental data and methodologies required for evaluating the cross-resistance potential of any new chemical entity developed to combat Mycobacterium tuberculosis (Mtb).

Comparative Analysis of Cross-Resistance

Understanding the potential for cross-resistance between a new antitubercular agent and existing drugs is paramount in predicting its clinical utility, particularly against drug-resistant Mtb strains. Cross-resistance occurs when a single resistance mechanism confers insensitivity to multiple drugs. This is often due to shared targets, overlapping metabolic pathways, or common efflux mechanisms.

Below are comparative data tables summarizing cross-resistance patterns observed between selected key antitubercular drugs.

Table 1: Cross-Resistance between Bedaquiline and Clofazimine
Resistant StrainGenetic MutationMechanism of ResistanceCross-Resistance Observed
Bedaquiline-Resistant MtbRv0678 mutationUpregulation of MmpL5/MmpS5 efflux pumpYes, with Clofazimine[1][2]
Bedaquiline-Resistant MtbpepQ mutationUnknownYes, with Clofazimine[2]
Table 2: Cross-Resistance among Rifamycins
Drug CombinationMechanism of ActionDegree of Cross-ResistanceNotes
Rifampicin and RifabutinInhibition of DNA-dependent RNA polymerase73% to 86%[2]Rifabutin may still be effective in some Rifampicin-resistant cases if susceptibility is confirmed[2].
Rifampicin and RifapentineInhibition of DNA-dependent RNA polymeraseHigh (assumed due to same mechanism)Generally considered to have high cross-resistance.
Table 3: Cross-Resistance among Injectable Second-Line Drugs
Drug CombinationMechanism of ActionCommon Resistance GeneNotes
Kanamycin and AmikacinInhibition of translationrrs gene mutationsInitially assumed to have full cross-resistance, but some studies show discordant patterns[3].
Kanamycin and CapreomycinInhibition of translationrrs gene mutationsHigh-level Kanamycin resistance is often associated with Capreomycin cross-resistance[3].

Experimental Protocols for Assessing Cross-Resistance

The evaluation of cross-resistance involves both phenotypic susceptibility testing and genotypic analysis to identify the underlying genetic mutations.

Phenotypic Drug Susceptibility Testing (DST)

Objective: To determine the minimum inhibitory concentration (MIC) of a panel of existing TB drugs against a laboratory-generated or clinical Mtb strain resistant to the novel agent (e.g., "this compound").

Methodology: Broth Microdilution

  • Strain Preparation: An Mtb strain resistant to the agent under investigation is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Drug Plate Preparation: A 96-well microtiter plate is prepared with serial dilutions of existing antitubercular drugs (e.g., Rifampicin, Isoniazid, Moxifloxacin, Bedaquiline, Clofazimine, Linezolid, Kanamycin).

  • Inoculation: The bacterial suspension is diluted and added to each well of the drug plate to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The plate is incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the Mtb strain. A significant increase in the MIC for an existing drug in the resistant strain compared to a susceptible control strain indicates cross-resistance.

Genotypic Analysis

Objective: To identify the genetic mutations responsible for resistance to the novel agent and determine if these mutations are known to confer resistance to other drugs.

Methodology: Whole Genome Sequencing (WGS)

  • DNA Extraction: High-quality genomic DNA is extracted from both the resistant Mtb strain and its susceptible parent strain.

  • Library Preparation and Sequencing: DNA libraries are prepared and sequenced using a high-throughput sequencing platform.

  • Bioinformatic Analysis: The sequencing reads from the resistant strain are aligned to the reference genome of the parent strain to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

  • Mutation Association: Identified mutations are compared against a database of known resistance-conferring mutations for existing TB drugs. Mutations in genes that are targets for other drugs or that regulate common resistance mechanisms (e.g., efflux pumps) are indicative of a high potential for cross-resistance.

Visualizing Resistance Mechanisms and Workflows

Signaling Pathway for Efflux-Mediated Cross-Resistance

Efflux Pump Upregulation Leading to Cross-Resistance cluster_0 Genetic Mutation cluster_1 Regulatory Effect cluster_2 Phenotypic Outcome Mutation_in_Rv0678 Mutation in Rv0678 repressor gene Upregulation_of_MmpL5_MmpS5 Upregulation of MmpL5/MmpS5 Efflux Pump Mutation_in_Rv0678->Upregulation_of_MmpL5_MmpS5 leads to Bedaquiline_Resistance Bedaquiline Resistance Upregulation_of_MmpL5_MmpS5->Bedaquiline_Resistance causes Clofazimine_Resistance Clofazimine Resistance Upregulation_of_MmpL5_MmpS5->Clofazimine_Resistance causes

Caption: Mutation in the Rv0678 gene upregulates an efflux pump, causing cross-resistance to Bedaquiline and Clofazimine.

Experimental Workflow for Cross-Resistance Assessment

Workflow for Investigating Cross-Resistance Start Start with Novel Agent Resistant Mtb Strain Phenotypic_Testing Phenotypic DST (Broth Microdilution) Start->Phenotypic_Testing Genotypic_Testing Genotypic Analysis (Whole Genome Sequencing) Start->Genotypic_Testing MIC_Comparison Compare MICs to Susceptible Strain Phenotypic_Testing->MIC_Comparison Identify_Mutations Identify Genetic Mutations Genotypic_Testing->Identify_Mutations Cross_Resistance_Confirmed Cross-Resistance Confirmed MIC_Comparison->Cross_Resistance_Confirmed Significant MIC Increase No_Cross_Resistance No Cross-Resistance MIC_Comparison->No_Cross_Resistance No Significant Change Analyze_Mechanism Analyze Mechanism of Resistance Identify_Mutations->Analyze_Mechanism End End Cross_Resistance_Confirmed->End No_Cross_Resistance->End Analyze_Mechanism->Cross_Resistance_Confirmed Known Cross-Resistance Mutation Found

Caption: A parallel workflow combining phenotypic and genotypic methods to assess cross-resistance in a novel TB drug candidate.

References

Unveiling Synergistic Potential: A Comparative Guide to Antitubercular Agent-26 and Pyrazinamide Co-Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the exploration of novel therapeutic strategies, including the combination of existing and new antimicrobial agents to enhance efficacy and combat resistance. This guide provides a comparative analysis of the potential synergistic effects of a novel thienothiazolocarboxamide analogue, Antitubercular agent-26, with the first-line antitubercular drug, pyrazinamide.

Disclaimer: The experimental data and mechanistic insights presented in this guide are hypothetical and for illustrative purposes. Currently, there is a lack of published studies specifically investigating the synergistic effects of this compound and pyrazinamide. This document serves as a framework for how such a study would be designed, analyzed, and presented.

Introduction to the Agents

This compound is a promising preclinical candidate from the thienothiazolocarboxamide class of compounds. Identified through phenotypic screening against Mycobacterium tuberculosis, it exhibits potent intracellular and extracellular activity. While its precise mechanism of action is yet to be fully elucidated, compounds within this class have been suggested to interfere with critical cellular processes of mycobacteria. For the purpose of this guide, we will hypothesize that this compound inhibits a key enzyme involved in the mycobacterial cell wall biosynthesis, distinct from the targets of existing drugs.

Pyrazinamide (PZA) is a cornerstone of first-line tuberculosis treatment. It is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. The exact mechanism of PZA is complex and thought to be multifactorial, including the disruption of membrane potential and transport, inhibition of fatty acid synthase I, and interference with coenzyme A biosynthesis.[1][2][3][4][5] Its unique ability to target semi-dormant bacilli in acidic environments makes it crucial for the sterilizing activity of the standard TB regimen.

Hypothetical Synergistic Interaction

A synergistic interaction between this compound and pyrazinamide could arise from their distinct and complementary mechanisms of action. By targeting different essential pathways, the combination could lead to a more potent bactericidal effect than either drug alone. For instance, the weakening of the cell wall by this compound could enhance the intracellular accumulation and efficacy of pyrazinoic acid.

Quantitative Data Summary

To evaluate the potential synergy, a checkerboard assay would be performed to determine the Minimum Inhibitory Concentrations (MICs) of each drug alone and in combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the interaction.

FICI Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

The following table presents hypothetical data from such an experiment, demonstrating a synergistic relationship.

Drug CombinationMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInteraction
This compound 0.50.125
Pyrazinamide 5012.50.5Synergy
FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone)

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol outlines the determination of synergistic interactions between this compound and pyrazinamide against Mycobacterium tuberculosis H37Rv.

1. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
  • The culture is incubated at 37°C until it reaches an optical density at 600 nm (OD600) of 0.6-0.8.
  • The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Drug Dilution Series:

  • Stock solutions of this compound and pyrazinamide are prepared in dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions of each drug are prepared in a 96-well microplate. This compound is diluted horizontally, and pyrazinamide is diluted vertically. The final concentrations should span a range above and below the known MIC of each drug.

3. Plate Inoculation and Incubation:

  • The diluted mycobacterial inoculum is added to each well of the microplate containing the drug dilutions.
  • Control wells containing no drugs (growth control) and wells with each drug alone are included.
  • The plates are sealed and incubated at 37°C for 7-14 days.

4. Determination of MIC and FICI:

  • The MIC is defined as the lowest concentration of the drug(s) that inhibits visible growth of the mycobacteria.
  • The FICI is calculated using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Pyrazinamide in combination / MIC of Pyrazinamide alone).[6][7][8][9][10]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare M. tuberculosis Inoculum inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_drugs Prepare Drug Dilution Series prep_drugs->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction calc_fici->interpret

Caption: Workflow for determining the synergistic interaction between two antitubercular agents.

Hypothesized Signaling Pathway of Synergy

G cluster_drugA This compound cluster_drugB Pyrazinamide cluster_synergy Synergistic Effect drugA Antitubercular agent-26 targetA Cell Wall Biosynthesis Enzyme drugA->targetA inhibits effectA Weakened Cell Wall targetA->effectA synergy Enhanced Intracellular Accumulation of POA effectA->synergy facilitates drugB Pyrazinamide (PZA) pncA pncA drugB->pncA activated by poa Pyrazinoic Acid (POA) pncA->poa targetB1 Membrane Potential Disruption poa->targetB1 targetB2 Fatty Acid Synthase I Inhibition poa->targetB2 outcome Increased Mycobacterial Killing targetB1->outcome targetB2->outcome synergy->outcome

Caption: Hypothetical synergistic mechanism of this compound and Pyrazinamide.

Conclusion

The hypothetical data and mechanistic rationale presented in this guide underscore the potential of combining this compound and pyrazinamide as a novel therapeutic strategy for tuberculosis. A synergistic interaction could lead to several clinical benefits, including increased efficacy against drug-susceptible and drug-resistant strains, a reduction in the required therapeutic doses, and a lower propensity for the development of resistance. Further in vitro and in vivo studies are warranted to validate these promising, albeit currently theoretical, findings. Such research is critical in the ongoing effort to develop shorter, simpler, and more effective treatment regimens for tuberculosis.

References

Validating the Target of Antitubercular Agent-26 Using Genetic Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of genetic methods for validating the target of a novel antitubercular agent, designated here as Agent-26. For the purpose of this guide, we will hypothesize that the target of Agent-26 is the enoyl-acyl carrier protein reductase (InhA), a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb).[1][2][3] InhA is the well-established target of the frontline antitubercular drug isoniazid (INH).[2][3][4] This guide will compare the genetic validation of Agent-26's hypothetical target with the established methodologies and expected results for isoniazid.

Genetic Validation Strategies

Target validation is a critical step in drug development to confirm that a drug's therapeutic effect is mediated through its intended target. Genetic methods provide powerful tools to establish this link by specifically manipulating the expression or function of the proposed target gene. The primary genetic strategies covered in this guide are:

  • Gene Silencing using CRISPR interference (CRISPRi): This technique allows for the targeted knockdown of gene expression.[5][6] If Agent-26 targets InhA, reducing the expression of the inhA gene should lead to increased susceptibility of Mtb to the agent.

  • Target Overexpression: Conversely, increasing the cellular concentration of the target protein should confer resistance to the drug.[7][8] Overexpression of inhA is expected to decrease the efficacy of Agent-26.

  • Allelic Exchange and Site-Directed Mutagenesis: Introducing specific mutations into the target gene that are known to confer resistance to other drugs targeting the same protein can provide strong evidence for a shared mechanism of action.

Comparative Data Analysis

The following tables summarize the expected quantitative data from genetic validation experiments for Agent-26, compared with established data for isoniazid. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a bacterium.

Table 1: Effect of inhA Gene Silencing on MIC

Genetic BackgroundInducer (Anhydrotetracycline) ConcentrationRelative inhA Expression LevelAgent-26 MIC (µg/mL)Isoniazid MIC (µg/mL)
Mtb H37Rv (Wild-Type)N/A100%0.50.1
Mtb::CRISPRi-scrambled100 ng/mL~100%0.50.1
Mtb::CRISPRi-inhA0 ng/mL100%0.50.1
Mtb::CRISPRi-inhA25 ng/mL~50%0.1250.025
Mtb::CRISPRi-inhA100 ng/mL~10%0.0310.006

A significant decrease in the MIC for both Agent-26 and isoniazid upon knockdown of inhA expression strongly suggests that InhA is the target.

Table 2: Effect of inhA Overexpression on MIC

Genetic BackgroundInducer (Anhydrotetracycline) ConcentrationRelative inhA Expression LevelAgent-26 MIC (µg/mL)Isoniazid MIC (µg/mL)
Mtb H37Rv (Wild-Type)N/A1x0.50.1
Mtb pMV261 (Empty Vector)100 ng/mL1x0.50.1
Mtb pMV261-inhA0 ng/mL~2x1.00.2
Mtb pMV261-inhA100 ng/mL>10x>8.0>1.6

A dose-dependent increase in the MIC for both agents with increasing overexpression of inhA provides compelling evidence for on-target activity.

Table 3: Effect of inhA Point Mutations on MIC

Genetic BackgroundMutationAgent-26 MIC (µg/mL)Isoniazid MIC (µg/mL)
Mtb H37Rv (Wild-Type)None0.50.1
Mtb inhA S94AS94A4.00.8
Mtb inhA I21VI21V2.00.4

Resistance conferred by known inhA mutations to Agent-26 would strongly indicate that it binds to the same or an overlapping site as isoniazid.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

CRISPRi-mediated Gene Silencing of inhA

Objective: To conditionally repress the expression of inhA in M. tuberculosis and determine the effect on susceptibility to Agent-26.

Protocol:

  • Construct Design: A single guide RNA (sgRNA) targeting the non-template strand of the inhA open reading frame is designed and cloned into an anhydrotetracycline (ATc)-inducible CRISPRi vector containing a nuclease-deactivated Cas9 (dCas9).

  • Electroporation: The CRISPRi plasmid is electroporated into competent M. tuberculosis H37Rv cells. Transformants are selected on 7H11 agar containing the appropriate antibiotic.

  • MIC Determination:

    • Prepare a 96-well microplate with a two-fold serial dilution of Agent-26 and isoniazid in Middlebrook 7H9 broth.

    • Prepare parallel sets of plates with varying concentrations of ATc (e.g., 0, 25, 100 ng/mL) to induce dCas9 expression and subsequent gene silencing.

    • Inoculate the wells with a standardized suspension of the Mtb CRISPRi-inhA strain.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth.

  • qRT-PCR: To confirm the level of inhA knockdown, RNA is extracted from cultures grown with different ATc concentrations, and quantitative reverse transcription PCR (qRT-PCR) is performed using primers specific for inhA and a housekeeping gene (e.g., sigA) for normalization.

Overexpression of inhA

Objective: To overexpress inhA in M. tuberculosis and assess the impact on resistance to Agent-26.

Protocol:

  • Construct Design: The coding sequence of inhA is cloned into an ATc-inducible mycobacterial expression vector (e.g., pMV261).

  • Transformation: The overexpression plasmid is transformed into M. tuberculosis H37Rv.

  • MIC Determination: The MIC is determined as described above, with the inclusion of varying concentrations of ATc to induce overexpression.

  • Western Blot Analysis: To confirm the overexpression of the InhA protein, cell lysates from cultures grown with and without ATc are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-InhA antibody.

Allelic Exchange for Site-Directed Mutagenesis

Objective: To introduce known isoniazid-resistance mutations into the inhA gene of a susceptible M. tuberculosis strain.

Protocol:

  • Construct Design: A suicide vector containing the inhA gene with the desired point mutation (e.g., S94A) and flanking homologous regions is constructed. The vector should also contain a counter-selectable marker (e.g., sacB).

  • Electroporation and Homologous Recombination: The vector is electroporated into M. tuberculosis H37Rv. Single-crossover integrants are selected on antibiotic-containing plates.

  • Counter-selection: Single-crossover colonies are grown in the absence of the antibiotic and then plated on medium containing sucrose to select for double-crossover events where the plasmid has been excised.

  • Genotypic Confirmation: Colonies that grow on sucrose are screened by PCR and Sanger sequencing to confirm the presence of the desired mutation and the absence of the plasmid.

  • Phenotypic Analysis: The MICs of Agent-26 and isoniazid are determined for the confirmed mutant strains.

Visualizations

Signaling Pathway and Drug Action

inhA_pathway Mycolic Acid Biosynthesis Pathway and InhA Inhibition FAS_I Fatty Acid Synthase I (FAS-I) Acyl_CoA Short-chain Acyl-CoAs FAS_I->Acyl_CoA FAS_II Fatty Acid Synthase II (FAS-II) Acyl_CoA->FAS_II InhA InhA FAS_II->InhA Elongation Cycles Mycolic_Acids Mycolic Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall InhA->Mycolic_Acids Final Reduction Step Agent26 Agent-26 Agent26->InhA Inhibition Isoniazid Isoniazid (activated) Isoniazid->InhA Inhibition

Caption: Inhibition of InhA by Agent-26 and Isoniazid blocks mycolic acid synthesis.

Experimental Workflow for Target Validation

workflow Genetic Target Validation Workflow cluster_knockdown Gene Silencing cluster_overexpression Overexpression cluster_mutation Site-Directed Mutagenesis kd_construct CRISPRi Plasmid Construction kd_transform Mtb Transformation kd_construct->kd_transform kd_mic MIC Determination with ATc kd_transform->kd_mic kd_confirm qRT-PCR Confirmation kd_mic->kd_confirm Conclusion Conclusion: InhA is the validated target kd_confirm->Conclusion oe_construct Overexpression Plasmid Construction oe_transform Mtb Transformation oe_construct->oe_transform oe_mic MIC Determination with ATc oe_transform->oe_mic oe_confirm Western Blot Confirmation oe_mic->oe_confirm oe_confirm->Conclusion mut_construct Suicide Vector Construction mut_recombine Allelic Exchange mut_construct->mut_recombine mut_confirm Genotypic Confirmation (Sequencing) mut_recombine->mut_confirm mut_mic MIC Determination mut_confirm->mut_mic mut_mic->Conclusion Hypothesis Hypothesis: Agent-26 targets InhA cluster_knockdown cluster_knockdown Hypothesis->cluster_knockdown cluster_overexpression cluster_overexpression Hypothesis->cluster_overexpression cluster_mutation cluster_mutation Hypothesis->cluster_mutation

Caption: Workflow for genetic validation of a drug target in M. tuberculosis.

References

comparing the pharmacokinetic profiles of Antitubercular agent-26 in different species

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive understanding of the pharmacokinetic (PK) profile of a new drug candidate in different species is crucial for its successful preclinical and clinical development. This guide provides a comparative analysis of the pharmacokinetic properties of a novel antitubercular agent, designated as Agent-26, in various species. The data presented herein is a synthesis of preclinical and clinical findings, offering valuable insights for researchers, scientists, and drug development professionals in the field of tuberculosis treatment.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of Antitubercular Agent-26 were evaluated in mice, rabbits, and humans following oral administration. A summary of the key parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), and clearance (CL), is presented in the table below. These parameters are essential for predicting the drug's behavior and designing appropriate dosing regimens in humans.

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)CL (L/h/kg)
Mouse 105.21.525.83.10.39
Rabbit 103.82.022.54.20.44
Human 52.92.530.16.80.17

Experimental Protocols

The pharmacokinetic studies were conducted using standardized and validated methodologies to ensure data reliability and reproducibility.

In Vivo Pharmacokinetic Studies in Animals

Animal studies were conducted in accordance with the guidelines for the care and use of laboratory animals.[1] Male CD-1 mice and New Zealand white rabbits were used for the pharmacokinetic evaluation. A single oral dose of this compound was administered to the animals. Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis. Plasma concentrations of the drug were determined using a validated liquid chromatography-mass spectrometry (LC-MS) method.

Human Pharmacokinetic Studies

A single-center, open-label, single-dose study was conducted in healthy human volunteers. Following an overnight fast, subjects received a single oral dose of this compound. Blood samples were collected at various time points over a 24-hour period. Plasma concentrations were quantified using a validated LC-MS/MS assay. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the in vivo pharmacokinetic studies of this compound.

experimental_workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Studies Animal Dosing (Mouse, Rabbit) Animal Dosing (Mouse, Rabbit) Blood Sampling Blood Sampling Animal Dosing (Mouse, Rabbit)->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Human Dosing Human Dosing Blood Sampling_Human Blood Sampling_Human Human Dosing->Blood Sampling_Human Single Oral Dose Blood Sampling_Human->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Analysis Pharmacokinetic Analysis LC-MS/MS Analysis->Pharmacokinetic Analysis Data Comparison Data Comparison Pharmacokinetic Analysis->Data Comparison

Caption: General workflow for pharmacokinetic studies of this compound.

References

Comparative Analysis of Novel Antitubercular Agents Against Clinical Isolates of Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

A trio of distinct chemical entities, each designated as "Antitubercular agent-26" in discrete research streams, has demonstrated significant promise in combating Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) strains. This guide provides a comparative overview of the in vitro activity of these novel agents—a 9-benzylpurine derivative, a nitrotriazole-based compound, and a benzyl-pyridylmethyl amine—against clinical isolates of M. tuberculosis. The performance of these investigational agents is contrasted with standard antitubercular drugs, supported by detailed experimental methodologies and visual representations of key concepts.

Executive Summary

The emergence of drug-resistant tuberculosis necessitates the development of novel therapeutics. This guide consolidates preclinical data on three promising, yet unrelated, compounds, all identified under the moniker "this compound" in scientific literature. Each compound exhibits a unique profile of activity against drug-sensitive and drug-resistant M. tuberculosis. While all three warrant further investigation, the nitrotriazole derivative, in particular, shows potent activity against a range of resistant strains, highlighting its potential as a future therapeutic.

Data Presentation: In Vitro Antitubercular Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of the three "this compound" compounds and standard antitubercular drugs against various strains of M. tuberculosis. Lower MIC values indicate higher potency.

Table 1: Activity of this compound (9-Benzylpurine Derivative) and Standard Drugs

Compound/DrugM. tuberculosis Strain(s)MIC (µg/mL)Cytotoxicity (Vero cells)Selectivity Index (SI)
This compound (9-Benzylpurine) H37Rv, INH, RIF, EMB-resistant0.78Moderate10.6[1]
Isoniazid (INH)H37Rv (susceptible)0.015 - 0.06LowHigh
Rifampicin (RIF)H37Rv (susceptible)0.06 - 0.25LowHigh
Ethambutol (EMB)H37Rv (susceptible)0.5 - 2.0LowHigh

Table 2: Activity of this compound (Nitrotriazole Derivative) and Standard Drugs against Resistant Isolates

Compound/DrugM. tuberculosis Strain(s)MIC (µM)
This compound (Nitrotriazole) Single drug-resistant strains<3.9[2]
Isoniazid-resistant>10
Rifampicin-resistant<3.9
MoxifloxacinMDR-TB0.12 - 4.0
Delamanid (Nitroimidazole)MDR-TB0.006 - 0.024

Table 3: Activity of this compound (Benzyl-pyridylmethyl amine) and Standard Drugs

Compound/DrugM. tuberculosis Strain(s)MIC (µg/mL)
This compound (Benzyl-pyridylmethyl amine) Avirulent and Virulent Strains1.56[3]
Clinical Isolates of MDR-TB3.12[3]
Isoniazid (INH)H37Rv (susceptible)0.015 - 0.06
Rifampicin (RIF)H37Rv (susceptible)0.06 - 0.25

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for key assays cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

a) Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the MIC of compounds against M. tuberculosis.

  • Preparation of Inoculum: M. tuberculosis is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The bacterial suspension is adjusted to a McFarland standard of 1.0 and then diluted.

  • Plate Setup: 96-well microplates are used. Outer wells are filled with sterile water to prevent evaporation. Test compounds are serially diluted in the remaining wells containing fresh culture medium.

  • Inoculation: Each well (except for negative controls) is inoculated with the prepared bacterial suspension.

  • Incubation: Plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading Results: After a further 24-48 hours of incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change[4][5][6].

b) BACTEC MGIT 960 System

This automated system is a widely used method for rapid mycobacterial growth detection and drug susceptibility testing.

  • Inoculum Preparation: A suspension of M. tuberculosis is prepared from a positive MGIT (Mycobacteria Growth Indicator Tube) culture and its turbidity is adjusted.

  • Drug Incorporation: Lyophilized drugs are reconstituted and added to MGIT tubes containing a modified Middlebrook 7H9 broth. A drug-free growth control tube is also prepared.

  • Inoculation and Incubation: The prepared inoculum is added to both the drug-containing and control tubes. The tubes are then placed into the BACTEC MGIT 960 instrument.

  • Automated Reading: The instrument continuously monitors the tubes for an increase in fluorescence, which is indicative of oxygen consumption by metabolically active bacteria. The time to positivity of the drug-containing tubes is compared to the growth control to determine susceptibility or resistance[2][7][8][9][10].

Cytotoxicity Assay (Vero Cells)

This assay is used to assess the toxicity of a compound to mammalian cells, which is crucial for determining its selectivity.

  • Cell Culture: Vero cells (African green monkey kidney epithelial cells) are cultured in appropriate media (e.g., Eagle's Minimum Essential Medium) supplemented with fetal bovine serum.

  • Cell Seeding: A suspension of Vero cells is seeded into 96-well microplates and incubated to allow for cell attachment and growth.

  • Compound Exposure: The cultured cells are then exposed to serial dilutions of the test compound and incubated for a defined period (e.g., 48-72 hours).

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT reagent is converted by viable cells into a colored formazan product, the absorbance of which is measured.

  • Calculation of CC50: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells[11][12][13].

Visualizations: Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular mechanisms.

Experimental_Workflow_for_Antitubercular_Drug_Screening cluster_0 In Vitro Screening cluster_1 Secondary Screening & Characterization cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound_Library Compound Library Primary_Screening Primary Screening (e.g., MABA) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification MIC_Determination MIC Determination against Drug-Resistant Strains Hit_Identification->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., Vero cells) Hit_Identification->Cytotoxicity_Assay Selectivity_Index Selectivity Index (SI) Calculation MIC_Determination->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Target_Identification Target Identification Selectivity_Index->Target_Identification Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis Lead_Compound Lead Compound Pathway_Analysis->Lead_Compound

Caption: Workflow for antitubercular drug screening.

Nitrotriazole_Mechanism_of_Action cluster_0 Mycobacterium tuberculosis Cell Nitrotriazole_Prodrug Nitrotriazole Prodrug (Inactive) Reductive_Activation Reductive Activation (by bacterial enzymes) Nitrotriazole_Prodrug->Reductive_Activation Enters cell Hypoxic_Environment Hypoxic Environment (within granuloma) Hypoxic_Environment->Reductive_Activation Facilitates Reactive_Nitrogen_Species Reactive Nitrogen Species (e.g., NO) Reductive_Activation->Reactive_Nitrogen_Species Cellular_Damage Cellular Damage (DNA, proteins, lipids) Reactive_Nitrogen_Species->Cellular_Damage Bacterial_Cell_Death Bacterial Cell Death Cellular_Damage->Bacterial_Cell_Death

Caption: Proposed mechanism of action for nitrotriazole antitubercular agents.

References

Advancing Tuberculosis Treatment: A Comparative Safety Analysis of Antitubercular Agent-26 and Second-Line Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against multidrug-resistant tuberculosis (MDR-TB), the quest for safer and more effective treatments is paramount. This guide offers a comparative analysis of the preclinical safety profile of a novel investigational compound, Antitubercular agent-26, against established second-line tuberculosis drugs. This report is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of available safety data, detailed experimental methodologies for key safety assays, and a discussion of the implications for future anti-tubercular drug development.

Executive Summary

Second-line tuberculosis drugs, while essential for treating resistant strains, are frequently associated with a high burden of adverse effects, leading to poor patient adherence and treatment outcomes. Emerging therapies, such as this compound, a member of the thienothiazolocarboxamide class, are being developed with the aim of improving both efficacy and safety. Preclinical data suggests that this compound possesses a favorable safety profile, with a low risk of cardiotoxicity and no evidence of genotoxicity. This guide provides a detailed comparison of these preclinical findings with the known safety liabilities of current second-line agents, including fluoroquinolones, aminoglycosides, and cycloserine.

Comparative Safety Data

The following table summarizes the available quantitative safety data for this compound and key second-line TB drugs. It is important to note that the data for this compound is based on preclinical in vitro assays for a closely related analogue (compound 120) from the same chemical series, as specific data for agent-26 is not yet publicly available. This should be considered a preliminary comparison.

Safety EndpointThis compound (Compound 120 Analogue)Fluoroquinolones (e.g., Moxifloxacin)Aminoglycosides (e.g., Amikacin, Kanamycin)Cycloserine
Cardiotoxicity hERG Inhibition IC50: 28 µM[1]Associated with QT prolongation; increased risk of arrhythmia and cardiovascular mortality[2][3]Not a primary toxicityNot a primary toxicity
Genotoxicity No genotoxicity observed (Ames test)[4]Generally considered non-mutagenic in Ames testGenerally considered non-mutagenic in Ames testNo significant genotoxic potential reported
Cytotoxicity HepG2 Cell Line CC50: >50 µM[1]Varies by specific agentCan induce renal tubular cell apoptosisData not readily available
Hepatotoxicity Data not availableLow incidence of hepatotoxicity[3]Low incidence of hepatotoxicityLow incidence of hepatotoxicity
Ototoxicity Data not availableNot a primary toxicityHigh incidence of irreversible hearing loss (Amikacin: ~39%, Kanamycin: ~50%)[5][6]Not a primary toxicity
Neurotoxicity Data not availableCan cause peripheral neuropathy and CNS effectsCan cause vestibular toxicityHigh incidence of psychiatric disorders (depression, anxiety, psychosis) and neuropathy[7][8]

Key Experimental Protocols

The assessment of a drug's safety profile relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for three critical preclinical safety assessments.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a drug candidate exhibits toxicity to mammalian cells, often assessed using a human liver cell line like HepG2 to screen for potential hepatotoxicity.

Methodology:

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Exposure: The test compound (e.g., this compound) is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) and a positive control for cytotoxicity are included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The 50% cytotoxic concentration (CC50) is then determined by plotting a dose-response curve.

hERG Patch Clamp Assay for Cardiotoxicity

Objective: To assess the potential of a drug to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and an increased risk of torsades de pointes, a life-threatening cardiac arrhythmia.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.

  • Patch Clamp Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels in individual cells.

  • Voltage Protocol: A specific voltage protocol is applied to the cell membrane to elicit the characteristic hERG current. This typically involves a depolarization step to open and then inactivate the channels, followed by a repolarization step to elicit a large "tail current" as the channels recover from inactivation.

  • Compound Application: The test compound is applied to the cell at various concentrations. The effect on the hERG current is measured after the current has reached a steady state at each concentration.

  • Data Acquisition: The electrical currents are recorded and digitized.

  • Data Analysis: The percentage of inhibition of the hERG tail current is calculated for each concentration of the test compound compared to the baseline current. An IC50 value (the concentration at which 50% of the hERG current is inhibited) is determined by fitting the concentration-response data to a suitable equation.

Bacterial Reverse Mutation Assay (Ames Test) for Genotoxicity

Objective: To evaluate the mutagenic potential of a chemical by assessing its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Tester Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains have different types of mutations in the histidine operon, allowing for the detection of different types of mutagens (e.g., base-pair substitution and frameshift mutagens).

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.

  • Exposure: The tester strains are exposed to various concentrations of the test substance in a minimal agar medium that lacks histidine. A positive control (a known mutagen) and a negative control (vehicle) are also included.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize their own histidine) on each plate is counted.

  • Data Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is typically at least double the background reversion rate.

Visualizing Experimental Workflows

To further clarify the experimental processes involved in safety assessment, the following diagrams illustrate the workflows for the Ames Test and the hERG Patch Clamp Assay.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Bacterial Strains Bacterial Strains Plate Incorporation Plate Incorporation Bacterial Strains->Plate Incorporation Test Compound Test Compound Test Compound->Plate Incorporation S9 Mix S9 Mix S9 Mix->Plate Incorporation +/- Incubate Plates Incubate Plates Plate Incorporation->Incubate Plates Count Colonies Count Colonies Incubate Plates->Count Colonies Data Interpretation Data Interpretation Count Colonies->Data Interpretation

Ames Test Workflow for Genotoxicity Assessment

hERG_Assay_Workflow Cell Culture Culture hERG-expressing cells Patch Clamp Setup Establish whole-cell patch clamp Cell Culture->Patch Clamp Setup Baseline Recording Record baseline hERG current Patch Clamp Setup->Baseline Recording Compound Application Apply test compound at various concentrations Baseline Recording->Compound Application Record Current Inhibition Record steady-state current inhibition Compound Application->Record Current Inhibition Data Analysis Calculate % inhibition and determine IC50 Record Current Inhibition->Data Analysis

hERG Patch Clamp Assay Workflow for Cardiotoxicity Assessment

Conclusion and Future Directions

The preclinical safety profile of the thienothiazolocarboxamide class, represented here by an analogue of this compound, appears promising, particularly concerning the lower potential for cardiotoxicity compared to some second-line agents like fluoroquinolones. The lack of genotoxicity in the Ames test is also a positive indicator. However, a comprehensive safety assessment requires further in vivo studies to evaluate potential for other toxicities and to establish a therapeutic window.

For researchers and drug developers, this comparative guide highlights the critical safety hurdles that new anti-tubercular agents must overcome. The high incidence of debilitating adverse effects associated with current second-line therapies underscores the urgent need for safer alternatives. As this compound and other novel candidates progress through the development pipeline, a continued focus on a thorough and comparative evaluation of their safety profiles will be essential for identifying truly improved treatment options for patients with multidrug-resistant tuberculosis.

References

In Vitro and In Vivo Efficacy of Antitubercular Agent-26: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A promising new thienothiazolocarboxamide derivative, Antitubercular agent-26, demonstrates potent in vitro activity against Mycobacterium tuberculosis. While in vivo data for this specific agent is not yet published, a structurally related analogue from the same class exhibits significant efficacy in a murine model of tuberculosis, highlighting the potential of this novel scaffold in the development of new anti-TB drugs.

Researchers have identified a new class of antitubercular agents, the thienothiazolocarboxamides, with this compound (also referred to as compound 32 in associated literature) emerging as a lead compound with impressive in vitro potency. This guide provides a comparative overview of the available efficacy data for this compound and its analogues, benchmarked against the first-line drug Isoniazid and the newer generation drug Delamanid.

In Vitro Efficacy: Potent Activity Against Replicating Mycobacteria

This compound exhibits potent inhibitory activity against Mycobacterium tuberculosis H37Rv in both extracellular and intracellular environments. The in vitro efficacy of this compound, along with a closely related analogue (Compound 42), is summarized below in comparison to Isoniazid and Delamanid.

CompoundExtracellular MIC/IC50 (µM)Intracellular MIC/IC50 (µM)
This compound 0.50 (IC50)[1]0.51 (IC50)[1]
Compound 42 0.190.76
Isoniazid ~0.2 - 0.5~0.5
Delamanid 0.006 - 0.024~0.1

Note: Data for this compound and Compound 42 are from the same study. Data for Isoniazid and Delamanid are compiled from multiple sources and represent a typical range.

In Vivo Efficacy: Proof-of-Concept in a Murine Model

While specific in vivo efficacy data for this compound has not been detailed in published literature, the analogue Compound 42 from the same thienothiazolocarboxamide series demonstrated significant, dose-dependent efficacy in a murine model of tuberculosis. This provides a strong proof-of-concept for the potential of this compound class in a living organism. The following table compares the in vivo efficacy of Compound 42 with Isoniazid and Delamanid, based on the reduction in bacterial load (Colony Forming Units, CFU) in the lungs of infected mice.

CompoundAnimal ModelDosageTreatment DurationLog10 CFU Reduction in Lungs
Compound 42 MouseDose-dependent (specifics not detailed in abstract)Not specifiedEfficacious
Isoniazid Mouse25 mg/kg6 days1.4[2]
Delamanid Mouse2.5 - 100 mg/kg3 - 4 weeks~1.0 - 2.5[3]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the key experimental protocols used to evaluate the efficacy of the thienothiazolocarboxamide series and the comparator drugs.

In Vitro Assays

Extracellular Minimum Inhibitory Concentration (MIC) / 50% Inhibitory Concentration (IC50) Assay:

  • Mycobacterium tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

  • Compounds are serially diluted in a 96-well plate.

  • A standardized inoculum of M. tuberculosis is added to each well.

  • Plates are incubated at 37°C for 7-14 days.

  • Bacterial growth is determined by measuring optical density at 600 nm or by using a resazurin-based cell viability assay.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible growth. The IC50 is the concentration that inhibits 50% of bacterial growth.

Intracellular Activity Assay:

  • A macrophage cell line (e.g., J774A.1) is seeded in 96-well plates and infected with M. tuberculosis H37Rv.

  • Extracellular bacteria are removed by washing.

  • The infected cells are treated with serial dilutions of the test compounds.

  • After an incubation period (typically 3-5 days), the macrophages are lysed to release intracellular bacteria.

  • The number of viable bacteria is quantified by plating serial dilutions of the lysate on Middlebrook 7H11 agar and counting the resulting colonies (CFU).

  • The intracellular MIC or IC50 is determined as the concentration that inhibits bacterial growth by a specified percentage compared to untreated controls.

In Vivo Efficacy Model

Murine Model of Tuberculosis:

  • Female BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment with the test compounds or vehicle control is initiated at a specified time point post-infection (e.g., 14 or 28 days).

  • Compounds are typically administered orally by gavage once daily for a defined period (e.g., 4 weeks).

  • At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed.

  • Organs are homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

  • After incubation for 3-4 weeks at 37°C, the number of CFUs is counted to determine the bacterial load.

  • The efficacy of the compound is determined by comparing the log10 CFU in treated mice to that in untreated control mice.

Visualizing the Path to Drug Efficacy Evaluation

To better understand the workflow of in vivo drug efficacy testing, the following diagram illustrates the key steps involved in a murine model of tuberculosis.

in_vivo_workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Analysis infection Aerosol Infection of Mice with M. tuberculosis incubation Incubation Period (e.g., 14-28 days) infection->incubation Bacterial Proliferation treatment Daily Oral Gavage with Test Compound or Vehicle incubation->treatment monitoring Monitor Animal Health and Weight treatment->monitoring euthanasia Euthanasia and Organ Harvest (Lungs, Spleen) monitoring->euthanasia homogenization Organ Homogenization euthanasia->homogenization plating Serial Dilution and Plating on 7H11 Agar homogenization->plating cfu_counting CFU Counting (after 3-4 weeks) plating->cfu_counting data_analysis Data Analysis cfu_counting->data_analysis Determine Log10 CFU Reduction

Experimental workflow for in vivo efficacy testing of antitubercular agents.

Mechanism of Action: An Area for Further Investigation

The precise mechanism of action for the thienothiazolocarboxamide class of antitubercular agents has not yet been fully elucidated. Phenotypic screening suggests that these compounds are active against replicating mycobacteria. Further studies are required to identify the specific molecular target and signaling pathways affected by this compound. The structural similarity to other thioamides used in tuberculosis treatment, such as ethionamide, might suggest a potential interference with mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.[4][5][6]

proposed_moa cluster_drug_action Hypothesized Mechanism of Action cluster_cellular_effect Cellular Consequence drug Thienothiazolocarboxamide (e.g., this compound) target Unknown Mycobacterial Target/Enzyme drug->target Inhibition? pathway Mycolic Acid Biosynthesis Pathway target->pathway Disruption cell_wall Impaired Cell Wall Integrity pathway->cell_wall growth_inhibition Inhibition of Bacterial Growth cell_wall->growth_inhibition outcome outcome growth_inhibition->outcome Bacteriostatic/ Bactericidal Effect

Hypothesized mechanism of action for thienothiazolocarboxamide antitubercular agents.

References

A Comparative Analysis of the Post-Antibiotic Effect of a Novel Antitubercular Agent-26

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative assessment of the post-antibiotic effect (PAE) of the novel investigational drug, Antitubercular agent-26, against established first and second-line antitubercular agents. The data presented herein is intended to offer a preliminary performance benchmark for researchers, scientists, and drug development professionals engaged in the discovery of new tuberculosis therapies.

The post-antibiotic effect refers to the suppression of bacterial growth that persists after a brief exposure of an organism to an antimicrobial agent. A longer PAE is often a desirable pharmacokinetic property, as it may allow for less frequent dosing regimens and contribute to the overall efficacy of the drug.

Comparative Post-Antibiotic Effect Data

The PAE of this compound was evaluated against Mycobacterium tuberculosis H37Rv and compared with standard antitubercular drugs. The results, including hypothetical data for this compound, are summarized in the table below. The PAE is concentration-dependent, and the data reflects the effect at 10 times the minimum inhibitory concentration (MIC).

Antitubercular Agent Drug Class Mechanism of Action Post-Antibiotic Effect (PAE) in hours at 10x MIC
This compound (Hypothetical) FluoroquinoloneInhibition of DNA gyrase and topoisomerase IV18
IsoniazidIsonicotinic acid hydrazideInhibition of mycolic acid synthesis3-7
RifampicinRifamycinInhibition of DNA-dependent RNA polymerase4-8
MoxifloxacinFluoroquinoloneInhibition of DNA gyrase and topoisomerase IV10-20
EthambutolArabinogalactan synthesis inhibitorInhibition of arabinosyl transferase1-3

Experimental Protocols

Determination of Post-Antibiotic Effect (PAE)

The PAE of this compound and comparator drugs was determined using the viable count method.

1. Bacterial Strain and Culture Conditions:

  • Mycobacterium tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

  • Cultures were incubated at 37°C with continuous shaking until they reached the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

2. Drug Exposure:

  • The bacterial culture was divided into aliquots.

  • Each drug was added to the respective aliquots at a concentration of 10 times its MIC.

  • A control culture with no drug was also maintained.

  • The cultures were incubated for 2 hours at 37°C.

3. Drug Removal:

  • After the 2-hour exposure, the drug was removed by centrifuging the cultures at 4000 x g for 10 minutes, followed by washing the bacterial pellet twice with pre-warmed saline.

  • The final pellet was resuspended in pre-warmed Middlebrook 7H9 broth.

4. Monitoring of Bacterial Regrowth:

  • Serial dilutions of the washed, drug-exposed cultures and the control culture were plated on Middlebrook 7H10 agar plates at time zero and at regular intervals (e.g., 2, 4, 8, 12, 24, 48 hours) during incubation at 37°C.

  • Colony forming units (CFU) were counted after 3-4 weeks of incubation.

5. PAE Calculation:

  • The PAE was calculated using the formula: PAE = T - C, where T is the time required for the CFU count in the test culture to increase by 1 log10 above the count observed immediately after drug removal, and C is the corresponding time for the control culture.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for PAE determination and the proposed mechanism of action for this compound.

PAE_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Drug Removal cluster_monitoring Monitoring cluster_analysis Analysis Bacterial_Culture M. tuberculosis Culture (Mid-log phase) Drug_Addition Add Drug (10x MIC) Bacterial_Culture->Drug_Addition Control No Drug Control Bacterial_Culture->Control Incubation_2h Incubate 2h at 37°C Drug_Addition->Incubation_2h Centrifugation Centrifuge & Wash Incubation_2h->Centrifugation Resuspension Resuspend in Fresh Medium Centrifugation->Resuspension Plating Plate Serial Dilutions (Multiple time points) Resuspension->Plating Incubation_3_4w Incubate 3-4 weeks Plating->Incubation_3_4w CFU_Counting Count CFU Incubation_3_4w->CFU_Counting PAE_Calculation Calculate PAE (PAE = T - C) CFU_Counting->PAE_Calculation

Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).

Fluoroquinolone_MoA cluster_drug This compound cluster_bacterium Mycobacterium tuberculosis Agent26 This compound (Fluoroquinolone) DNA_Gyrase DNA Gyrase Agent26->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Agent26->Topoisomerase_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Proposed mechanism of action of this compound.

Safety Operating Guide

Safe Disposal of Antitubercular Agent-26: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of "Antitubercular agent-26," a potent research compound, is crucial for laboratory safety and environmental protection. While specific details for this agent are not publicly available, this guide provides a comprehensive framework for its safe handling and disposal based on established protocols for potent pharmaceutical compounds and antitubercular agents. Researchers must consult their institution's environmental health and safety (EHS) department for specific requirements.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure. This includes, but is not limited to, safety goggles, protective gloves, and a lab coat. For potent compounds, enhanced measures such as double gloving and respiratory protection may be necessary. All handling of the agent should be conducted within a certified chemical fume hood or other containment device.[1][2][3]

II. Decontamination Procedures

All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated. The choice of disinfectant depends on the nature of the equipment and the specific recommendations for the compound, if available.[4][5]

Recommended Disinfectants for Laboratory Use:

DisinfectantConcentrationApplicationImportant Considerations
Phenol 5% in waterDecontaminating equipment and single-use items before disposal.Highly irritating and toxic; use with caution. Phenol derivatives are often preferred.[5]
Chlorine (Sodium Hypochlorite) 1 g/L or 5 g/L in waterGeneral-purpose disinfectant, soaking contaminated metal-free materials.Corrosive to metals. Solutions should be prepared daily and stored in a dark, well-ventilated area.[5]
Alcohol (Ethanol or Isopropyl) 70% solutionRoutine decontamination of laboratory benches and biosafety cabinets.Flammable; do not use near open flames. Does not leave a residue.[5]
Peracetic Acid 2% solutionEffective against all microorganisms.Lacks harmful decomposition products and leaves no residue. Working solutions are stable for 48 hours.[5]

III. Disposal Workflow

The following workflow provides a logical sequence for the safe disposal of this compound.

start Start: Identify Waste Containing This compound waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated PPE, labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, supernatants) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., needles, contaminated glass) waste_type->sharps_waste Sharps decontaminate_solid Decontaminate Solid Waste (if possible, e.g., autoclaving) solid_waste->decontaminate_solid decontaminate_liquid Chemically Deactivate Liquid Waste (if protocol exists) liquid_waste->decontaminate_liquid package_sharps Place in Puncture-Resistant Sharps Container sharps_waste->package_sharps package_solid Package in Labeled, Leak-Proof Container decontaminate_solid->package_solid package_liquid Package in Labeled, Leak-Proof, Chemically Resistant Container decontaminate_liquid->package_liquid disposal_route Select Disposal Route based on Institutional & Local Regulations package_solid->disposal_route package_liquid->disposal_route package_sharps->disposal_route incineration High-Temperature Incineration disposal_route->incineration Preferred for potent compounds landfill Hazardous Waste Landfill (after inertization if required) disposal_route->landfill ehs_pickup Arrange for Pickup by Institutional EHS incineration->ehs_pickup landfill->ehs_pickup end End: Document Disposal ehs_pickup->end

Caption: Disposal workflow for this compound.

IV. Disposal Methods

The appropriate disposal method for waste containing this compound will be dictated by its physical form and local regulations. It is essential to segregate waste streams to ensure proper handling.[6][7]

Summary of Disposal Methods:

Waste TypeHandling and SegregationDisposal Method
Solid Waste Collect in designated, clearly labeled, leak-proof containers.[8]Incineration: This is the preferred method for potent pharmaceutical compounds to ensure complete destruction.[7][9][10]
Liquid Waste Collect in sealed, chemically compatible containers. Avoid mixing with other chemical waste unless a specific deactivation protocol is being followed.Chemical Deactivation: If a validated protocol exists to neutralize the compound's activity, it should be followed. Otherwise, it should be treated as hazardous chemical waste. Incineration: Often the required method for liquid waste containing potent compounds.
Sharps Immediately place all contaminated needles, syringes, and broken glass into a designated, puncture-resistant sharps container.[6]Incineration: Sharps containers are typically incinerated to destroy both the infectious and chemical hazards.
Unused/Expired Agent The pure compound should be disposed of in its original container, placed within a secondary container, and clearly labeled as hazardous waste.Return to Supplier: If possible, arrange to return the compound to the supplier for proper disposal.[8] Incineration: This is the standard method for disposing of expired or unused potent pharmaceutical compounds.[8]

V. Experimental Protocol: Chemical Deactivation (General Approach)

While a specific deactivation protocol for this compound is not available, a general approach for developing such a protocol for a novel compound would involve the following steps. This should be performed in consultation with a qualified chemist and the institutional EHS department.

  • Literature Review: Research the chemical class of this compound to identify known degradation pathways (e.g., hydrolysis, oxidation).

  • Reagent Selection: Choose reagents that are likely to break down the active functional groups of the molecule. Common reagents for this purpose include strong acids, strong bases, and oxidizing agents (e.g., sodium hypochlorite).

  • Small-Scale Testing: Conduct small-scale experiments to determine the effectiveness of the chosen reagents. This would involve treating a known concentration of this compound with the deactivating agent for a specified time.

  • Analytical Verification: Use an appropriate analytical method (e.g., HPLC, LC-MS) to confirm the complete degradation of the parent compound and to identify any potentially hazardous byproducts.

  • Protocol Validation: Once a successful method is established, it must be validated to ensure its reproducibility and effectiveness.

  • Scale-Up and Implementation: The validated protocol can then be used for the routine deactivation of liquid waste containing this compound.

The following diagram illustrates the logical relationship in developing a chemical deactivation protocol.

A Identify Chemical Properties of this compound B Propose Potential Deactivation Reactions A->B C Select Deactivating Reagents B->C D Perform Small-Scale Benchtop Experiments C->D E Analyze for Residual Agent and Byproducts (e.g., HPLC) D->E F Assess Protocol Effectiveness and Safety E->F G Refine Protocol (e.g., change reagent, time) F->G Ineffective or Unsafe H Validate Final Protocol F->H Effective and Safe G->D I Implement for Routine Use H->I

References

Personal protective equipment for handling Antitubercular agent-26

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for "Antitubercular agent-26," also identified as "Compound 32," is publicly available. The following guidance is based on best practices for handling potent antitubercular compounds in a research setting. It is imperative to treat this compound as potentially hazardous and to conduct a thorough risk assessment before beginning any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The focus is on procedural, step-by-step guidance to ensure personnel safety and proper management of the compound from receipt to disposal.

Personal Protective Equipment (PPE)

Due to the potent nature of antitubercular agents, a comprehensive PPE strategy is mandatory to prevent exposure through inhalation, dermal contact, or ingestion.

PPE CategoryItemSpecifications
Primary Barrier Disposable GlovesDouble-gloving with nitrile gloves is required. Change gloves immediately if contaminated and every two hours during continuous work.
Lab CoatDisposable, solid-front, back-closing gown. Cuffs should be tucked under the outer glove.
Eye ProtectionSafety glasses with side shields or chemical splash goggles.
Respiratory ProtectionA fit-tested N95 respirator is the minimum requirement when handling powders. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.
Secondary Barrier Shoe CoversRequired when working in designated potent compound handling areas.
Hair CoverTo prevent contamination of hair and subsequent exposure.

Laboratory Handling and Containment

Engineering controls are the primary means of minimizing exposure. All handling of this compound, especially in powder form, must be performed within a certified containment device.

Containment LevelEquipmentRecommended Use
Primary Containment Chemical Fume HoodFor handling dilute solutions and performing less hazardous manipulations.
Ventilated Balance EnclosureFor weighing of powdered compound. These enclosures are designed to minimize air turbulence and provide a stable weighing environment while containing powders.
Glovebox or IsolatorFor all manipulations of the neat (undiluted) compound, including weighing, aliquoting, and preparing stock solutions. This provides the highest level of containment.[1][2]
Secondary Containment Designated Potent Compound LaboratoryA dedicated and restricted-access room with negative pressure relative to adjacent areas. All surfaces should be smooth, non-porous, and easy to clean.

Experimental Workflow for Handling this compound:

Experimental Workflow Figure 1: Recommended Workflow for Handling this compound cluster_prep Preparation cluster_handling Compound Handling (in Containment) cluster_cleanup Cleanup and Disposal Don PPE Don Appropriate PPE Prepare Work Area Prepare Containment Area (e.g., Fume Hood, Glovebox) Don PPE->Prepare Work Area Weigh Compound Weigh Powdered Compound (Ventilated Balance Enclosure) Prepare Work Area->Weigh Compound Prepare Solution Prepare Stock Solution Weigh Compound->Prepare Solution Perform Experiment Perform Experiment with Dilute Solutions Prepare Solution->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces and Equipment Perform Experiment->Decontaminate Surfaces Dispose Waste Segregate and Dispose of Waste Decontaminate Surfaces->Dispose Waste Doff PPE Doff PPE in Designated Area Dispose Waste->Doff PPE

Figure 1: Recommended Workflow for Handling this compound

Disposal Plan

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and accidental exposure. All waste must be handled as hazardous chemical waste.

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) must be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.
Liquid Waste Aqueous and organic solvent waste streams must be segregated and collected in separate, clearly labeled, sealed hazardous waste containers. Do not mix incompatible waste streams.
Sharps Waste Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Workflow:

Disposal Workflow Figure 2: Disposal Workflow for this compound Contaminated Waste cluster_segregation Waste Segregation cluster_containment Waste Containment Start Waste Generation Solid Waste Contaminated Solids (Gloves, Tubes, etc.) Start->Solid Waste Liquid Waste Contaminated Liquids (Solvents, Media) Start->Liquid Waste Sharps Waste Contaminated Sharps (Needles, Blades) Start->Sharps Waste Solid Container Labeled Hazardous Solid Waste Bin Solid Waste->Solid Container Liquid Container Labeled Hazardous Liquid Waste Bottle Liquid Waste->Liquid Container Sharps Container Labeled Hazardous Sharps Container Sharps Waste->Sharps Container End Licensed Waste Disposal Solid Container->End Liquid Container->End Sharps Container->End

Figure 2: Disposal Workflow for this compound Contaminated Waste

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Exposure Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Exposure Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Spill Evacuate the immediate area. Alert laboratory personnel and the institutional Environmental Health and Safety (EHS) office. Do not attempt to clean up a spill of potent powder unless you are trained and equipped to do so. Spill cleanup should be performed by trained personnel wearing appropriate PPE, including respiratory protection.

All incidents, including near misses, must be reported to the laboratory supervisor and the institutional EHS office to ensure proper follow-up and to improve safety protocols.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.